molecular formula C23H27FN4O4 B029217 Paliperidone N-Oxide CAS No. 761460-08-6

Paliperidone N-Oxide

Cat. No.: B029217
CAS No.: 761460-08-6
M. Wt: 442.5 g/mol
InChI Key: SOGHBNZGNKDZHD-UHFFFAOYSA-N
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Description

Paliperidone N-Oxide (CAS 761460-08-6), also known as 9-Hydroxy Risperidone N-Oxide, is a significant oxidative degradation product and metabolite of the atypical antipsychotic Paliperidone, which is itself the major active metabolite of Risperidone. This compound is officially recognized as Paliperidone Related Compound D (USP) and serves as a critical reference standard in pharmaceutical research and development. Primary Research Applications: • Forced Degradation Studies: Essential for identifying and quantifying degradation pathways under oxidative stress conditions, aiding in the determination of drug stability and shelf-life. • Analytical Method Development: Used as a known impurity for validating HPLC and UPLC methods, ensuring specificity, accuracy, and robustness in quality control protocols. • Metabolite Profiling: As a characterized metabolite, it helps in understanding the metabolic fate of Paliperidone and Risperidone. • Impurity Characterization: Provides a certified reference material for monitoring and controlling the quality of bulk drug substances and finished pharmaceutical dosage forms. Chemical Identifiers: • Molecular Formula: C₂₃H₂₇FN₄O₄ • Molecular Weight: 442.48 g/mol • Appearance: White to off-white solid • Storage: Store at 2-8°C in a refrigerator. This product is intended for research and quality control purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHBNZGNKDZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647306
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761460-08-6
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Paliperidone N-Oxide synthesis pathway and discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of Paliperidone N-Oxide

Authored by Gemini, Senior Application Scientist

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the management of schizophrenia and schizoaffective disorder.[1][2] The comprehensive characterization of its metabolic and degradation pathways is critical for ensuring drug safety, efficacy, and quality control. This compound has been identified as a significant metabolite and a process-related impurity.[3][4] This technical guide provides a detailed exploration of the discovery and logical synthetic pathway of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the rationale behind its synthesis and the analytical methods for its characterization.

Discovery and Significance of this compound

The discovery of this compound is intrinsically linked to the lifecycle of its parent compounds, risperidone and paliperidone. Initially identified during forced degradation studies and in the analysis of process-related impurities, this compound represents the oxidation of the tertiary nitrogen atom within the piperidine ring of the paliperidone molecule.[3][4][5]

Causality and Importance:

  • Metabolic Profiling: While early human metabolism studies of paliperidone identified four primary metabolic pathways, N-oxidation was not among the most prominent, with renal excretion of the unchanged drug being the major route of elimination.[6] However, its presence as a metabolite, particularly in the context of risperidone metabolism, necessitates its characterization.

  • Impurity Profiling: In the synthesis of paliperidone, oxidative conditions or side reactions can lead to the formation of the N-oxide.[3] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[7] Therefore, the availability of pure this compound as a reference standard is essential for the validation of analytical methods used in quality control of the active pharmaceutical ingredient (API).[8]

  • Stability Testing: this compound is a known degradation product.[5] Stability-indicating analytical methods must be able to resolve the parent drug from its degradants. Developing and validating such methods requires pure samples of potential degradation products, including the N-oxide, to prove method specificity.[9]

The synthesis of this compound is therefore not pursued for its therapeutic activity but is a critical step in supporting the development and commercialization of safe and effective paliperidone formulations.

Retrosynthetic Analysis: A Two-Stage Approach

The synthesis of this compound is logically approached in two major stages: first, the synthesis of the precursor, paliperidone, followed by the selective oxidation of the piperidine nitrogen.

Stage 1: Synthesis of the Precursor, Paliperidone

Paliperidone is the 9-hydroxy derivative of risperidone. Its synthesis is well-established and has been disclosed in numerous patents.[10][11][12] A common and industrially viable route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a reactive pyrido[1,2-a]pyrimidin-4-one intermediate.[3]

The workflow for this precursor synthesis is outlined below.

cluster_0 Synthesis of Paliperidone Precursor A 3-(2-Chloroethyl)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one C Paliperidone A->C N-Alkylation B 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl B->C

Caption: High-level schematic for Paliperidone synthesis.

Stage 2: Selective N-Oxidation

The core of the this compound synthesis is the selective oxidation of the tertiary amine on the piperidine ring. This transformation must be performed under conditions that do not affect other potentially sensitive functional groups in the molecule, such as the secondary alcohol or the aromatic rings.

cluster_1 Synthesis of this compound Paliperidone Paliperidone N_Oxide This compound Paliperidone->N_Oxide Selective Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->N_Oxide

Caption: The direct oxidation pathway to this compound.

Detailed Experimental Protocols

The following protocols are self-validating systems, grounded in established chemical principles and adapted for the specific synthesis of paliperidone and its N-oxide.

Protocol 1: Synthesis of Paliperidone (Precursor)

This protocol is adapted from established industrial processes.[3][11]

Objective: To synthesize Paliperidone via N-alkylation.

Materials:

  • 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (Intermediate 5)

  • 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride (Intermediate 6)

  • Methanol (Solvent)

  • 1,8-Diazabicycloundec-7-ene (DBU) (Catalyst)

  • Diisopropylamine (Base)

  • Acetone

  • Aqueous Ammonia

Procedure:

  • Charge a suitable reaction vessel with methanol.

  • Add Intermediate 5, Intermediate 6, and diisopropylamine to the vessel.

  • Initiate stirring and begin heating the mixture to reflux temperature (approx. 65°C).

  • Add DBU catalyst to the reaction mixture.

  • Maintain the reaction at reflux for 24-36 hours, monitoring for completion by HPLC.

  • Upon completion, cool the reaction mixture to 0-5°C to precipitate the crude product.

  • Filter the solid, wash with cold methanol, and dry under vacuum. This yields crude Paliperidone.

  • Purification: To remove process-related impurities, suspend the crude paliperidone in a mixture of acetone and aqueous ammonia (approx. 30 volumes).[3]

  • Heat the suspension to 50-55°C and stir for 2-3 hours. This step is crucial for removing any co-precipitated N-oxide impurity.[3]

  • Cool the mixture, filter the purified product, wash with acetone, and dry to yield pure Paliperidone (>99.5% purity).

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound via direct oxidation of Paliperidone.

Rationale for Reagent Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides. It is relatively selective and operates under mild conditions, minimizing the risk of side reactions on other functional groups. Hydrogen peroxide is another viable, though sometimes less selective, option.

Materials:

  • Paliperidone (synthesized as per Protocol 1)

  • Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM) (Solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Paliperidone (1.0 eq) in dichloromethane in a round-bottom flask at room temperature.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred Paliperidone solution over 30-60 minutes, maintaining the temperature at 0°C. The use of a slight excess of m-CPBA ensures complete conversion.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Quenching: Upon completion, quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the pure N-oxide.

Characterization and Analytical Data

The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques. As a reference standard, its characterization is paramount.

Technique Expected Results for this compound Reference
LC-MS Molecular ion peak corresponding to the expected mass [M+H]⁺ of ~443.2.[8][13]
HPLC A single major peak with a distinct retention time from Paliperidone, demonstrating purity.[5][8]
¹H NMR Protons adjacent to the N-oxide (on the piperidine ring) will show a downfield shift compared to the parent Paliperidone due to the deshielding effect of the N-O bond.-
FTIR Appearance of a characteristic N-O stretching vibration band, typically in the 950-970 cm⁻¹ region.-

The development of stability-indicating HPLC or UPLC methods is a primary application for this synthesized standard.[5] Such methods are designed to separate Paliperidone from its N-oxide and other potential impurities like the keto-paliperidone impurity.[3][8]

Conclusion

The synthesis of this compound is a quintessential example of supportive chemistry in modern drug development. While not a therapeutic agent itself, its role as a critical reference standard for quality control and stability testing of paliperidone is indispensable. The discovery of this N-oxide as a metabolite and process impurity underscores the rigorous analytical scrutiny required for pharmaceutical manufacturing. The synthetic pathway, proceeding through the well-established synthesis of paliperidone followed by a selective tertiary amine oxidation, is logical, robust, and employs standard organic chemistry transformations, ensuring a reliable supply of this vital analytical tool for the pharmaceutical industry.

References

  • US8481729B2 - Processes for the preparation of paliperidone - Google P
  • Paliperidone-impurities | Pharmaffiliates. [Link]

  • Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl] - PrepChem.com. [Link]

  • US9062049B2 - Process for the preparation of paliperidone - Google P
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  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of Paliperidone N-Oxide, a significant metabolite and potential degradation product of the atypical antipsychotic paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering both established data and practical, field-proven methodologies for its characterization.

Introduction: The Significance of this compound

Paliperidone, the primary active metabolite of risperidone, is a widely prescribed medication for the treatment of schizophrenia and schizoaffective disorder.[1][2][3][4] Its therapeutic efficacy is attributed to a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] Understanding the physicochemical properties of its metabolites is paramount for a complete comprehension of its pharmacology, stability, and analytical profile. This compound is a notable derivative formed through metabolic or degradative pathways, making its characterization essential for drug development, quality control, and toxicological assessments.[5][6][7] This guide delves into the key physicochemical parameters of this compound, providing both theoretical grounding and actionable experimental protocols.

Chemical Identity and Structural Elucidation

A foundational understanding of a molecule begins with its precise chemical identity.

Chemical Structure

This compound is structurally similar to its parent compound, with the key distinction of an oxygen atom bonded to the nitrogen of the piperidine ring.

G cluster_paliperidone_n_oxide This compound paliperidone_n_oxide_img paliperidone_n_oxide_img

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The molecular formula of this compound is C23H27FN4O4, with a corresponding molecular weight of approximately 442.48 g/mol .[8][9][10]

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound, with a combination of computed and experimentally available data.

PropertyValueSource
Molecular Formula C23H27FN4O4[8][9][10]
Molecular Weight 442.48 g/mol [8][9][10]
Melting Point 160-162 °C (decomposes)[11]
XLogP3 (Lipophilicity) 1.6[5]
Solubility Soluble in Methanol and DMSO[9][12]
Appearance White Solid[11]

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is a critical determinant of its bioavailability. The shake-flask method remains the gold standard for determining thermodynamic solubility.[13][14]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

G A Add excess this compound to buffer B Equilibrate at 37°C with shaking (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Filter supernatant (0.45 µm filter) C->D E Quantify concentration by HPLC-UV D->E

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[14]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer.

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 0.5 °C and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of dissolved this compound. A standard calibration curve should be used for accurate quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which in turn influences its absorption, distribution, and excretion.[15][16][17]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.[16][18][19]

Experimental Workflow:

G A Dissolve this compound in a suitable solvent B Titrate with standardized acid/base A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the inflection point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture.

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Stability Indicating HPLC Method

A stability-indicating analytical method is essential to accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and to monitor the formation of degradation products.

Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is developed and validated to separate the parent drug from its potential degradation products, including this compound.[20][21]

Illustrative HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and ammonium acetate buffer (pH adjusted) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 238 nm or 280 nm)[6][22]
Column Temperature Ambient or controlled (e.g., 30 °C)

Forced Degradation Studies:

To validate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines Q1A(R2).[20][23]

  • Acid Hydrolysis: 0.1 M HCl at 80°C

  • Base Hydrolysis: 0.1 M NaOH at 80°C

  • Oxidative Degradation: 3% H2O2 at room temperature

  • Thermal Degradation: 105°C for a specified duration

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

Paliperidone has been shown to be labile under hydrolytic, oxidative, and photolytic conditions, with the N-oxide being a potential degradation product under oxidative and photolytic stress.[6][24]

Metabolic Context of this compound

Paliperidone itself is the major active metabolite of risperidone.[1][3][4] While paliperidone undergoes minimal hepatic metabolism, with renal excretion being the primary route of elimination, minor metabolic pathways do exist.[11][25] The formation of this compound can occur through these minor oxidative pathways.

G Risperidone Risperidone Paliperidone Paliperidone (9-hydroxyrisperidone) Risperidone->Paliperidone CYP2D6 Paliperidone_N_Oxide This compound Paliperidone->Paliperidone_N_Oxide Minor Oxidative Pathways Other_Metabolites Other Minor Metabolites Paliperidone->Other_Metabolites Excretion Renal Excretion (Unchanged) Paliperidone->Excretion

Caption: Metabolic context of this compound.

Conclusion

A thorough understanding of the physicochemical properties of this compound is indispensable for the comprehensive development and control of paliperidone-based therapeutics. This guide has provided a consolidation of known data and detailed, practical protocols for the experimental determination of its key characteristics. By employing these methodologies, researchers and drug development professionals can ensure the scientific integrity and robustness of their findings, ultimately contributing to the development of safer and more effective medicines.

References

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  • de Souza, M. V. N., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. [Link]

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  • ResearchGate. (n.d.). Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro. [Link]

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An In-Depth Technical Guide to the In Vitro Profile of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide addresses the in vitro mechanism of action of Paliperidone N-Oxide, a known impurity and potential minor metabolite of the atypical antipsychotic, paliperidone. A comprehensive review of the available scientific literature and pharmacological databases reveals that This compound is a pharmacologically uncharacterized entity. There is a notable absence of published data regarding its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and its influence on downstream signaling cascades.

In stark contrast, the parent compound, paliperidone (9-hydroxyrisperidone), possesses a well-defined pharmacological profile, exerting its therapeutic effects primarily through potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. Clinical metabolism studies of paliperidone indicate that it is minimally metabolized, with the bulk of the drug excreted unchanged. The identified minor metabolic pathways do not include N-oxidation as a significant route of biotransformation, suggesting that this compound is unlikely to be formed in clinically relevant concentrations.

Therefore, this guide serves a dual purpose. First, it definitively establishes the current knowledge gap regarding the activity of this compound. Second, it provides authoritative, field-proven in vitro protocols for researchers who may wish to characterize this, or any similar, novel compound. The methodologies detailed herein represent the gold-standard approach for determining receptor binding affinity and functional activity, forming a self-validating system for pharmacological investigation.

Introduction: The Pharmacology of Paliperidone and Its Metabolic Fate

Paliperidone is the primary active metabolite of risperidone and is an established atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder[1][2][3]. Its mechanism of action is attributed to a unique combination of high-affinity antagonism at central dopamine D₂ and serotonin 5-HT₂A receptors[4][5]. The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂A antagonism may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms[6][7].

Established Receptor Binding Profile of Paliperidone

In vitro binding assays have definitively characterized the affinity of paliperidone for a range of CNS receptors. This profile is crucial for understanding both its therapeutic efficacy and its side-effect profile.

Receptor SubtypeReported Kᵢ Range (nM)Associated Clinical Effect
Serotonin 5-HT₂A 0.22 - 1.21Antipsychotic action, reduced EPS liability
Dopamine D₂ 2.8 - 6.6Antipsychotic action (positive symptoms)
α₁-Adrenergic 1.3 - 11Potential for orthostatic hypotension
H₁ Histaminergic 3.4 - 34Potential for sedation, weight gain
α₂-Adrenergic Moderate AffinityPotential therapeutic and side effects
Cholinergic Muscarinic No significant affinityLow incidence of anticholinergic side effects
(Data synthesized from multiple sources, including Janssen Pharmaceuticals product information)[8].
Metabolic Pathways of Paliperidone

Paliperidone undergoes minimal hepatic metabolism, which distinguishes it from its parent compound, risperidone[9]. The primary route of elimination is renal, with approximately 59% of an administered dose excreted unchanged in the urine[10]. Human metabolism studies have identified four minor metabolic pathways, each accounting for a small fraction (up to 6.5%) of biotransformation. These pathways are[10]:

  • Oxidative N-dealkylation

  • Monohydroxylation

  • Alcohol dehydrogenation

  • Benzisoxazole scission

Crucially, N-oxidation is not identified as a primary or significant metabolic pathway for paliperidone in humans . The compound "this compound" is primarily available commercially as a reference standard for impurity analysis, confirming its existence but also suggesting its relevance is more for manufacturing quality control than for clinical pharmacology[11][12].

This compound: An Uncharacterized Compound

Despite its availability as a chemical standard, a thorough search of scientific databases (including PubMed, Embase, and Scopus) and regulatory documents yields no public data on the in vitro pharmacological activity of this compound. Key missing information includes:

  • Receptor Binding Affinities: No published Kᵢ or Kₔ values at any CNS receptor.

  • Functional Activity: No data to classify the compound as an agonist, antagonist, or inverse agonist at any receptor.

  • Downstream Signaling: No studies on its effect on intracellular signaling pathways (e.g., cAMP, calcium flux, or ERK phosphorylation).

The lack of pharmacological data, combined with its absence as a noted major metabolite, strongly suggests that this compound is pharmacologically irrelevant at clinically administered doses of paliperidone.

Technical Guide: Standard In Vitro Protocols for Characterization

For drug development professionals seeking to characterize a novel compound like this compound, the following protocols provide a robust framework for initial in vitro assessment.

Workflow for In Vitro Pharmacological Characterization

The logical flow for characterizing a new chemical entity (NCE) begins with assessing its binding affinity across a wide panel of receptors, followed by functional assays at high-affinity targets to determine its specific mode of action.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Assessment NCE Test Compound (this compound) Assay_Prep Prepare Compound Dilution Series NCE->Assay_Prep Binding_Assay Radioligand Binding Assay (e.g., D₂, 5-HT₂A, H₁, α₁) Assay_Prep->Binding_Assay Data_Acq Scintillation Counting (Measure Radioactivity) Binding_Assay->Data_Acq Ki_Calc Calculate IC₅₀ & Kᵢ Values Data_Acq->Ki_Calc High_Affinity Identify High-Affinity Targets (Kᵢ < 100 nM) Ki_Calc->High_Affinity Prioritize Targets Functional_Assay Select Appropriate Functional Assay (e.g., cAMP, Ca²⁺ Flux) High_Affinity->Functional_Assay Dose_Response Generate Dose-Response Curves Functional_Assay->Dose_Response Potency_Calc Calculate EC₅₀ / IC₅₀ & Efficacy Dose_Response->Potency_Calc MoA Determine Mechanism of Action (Agonist, Antagonist, etc.) Potency_Calc->MoA

Figure 1: Experimental workflow for in vitro characterization.
Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D₂ receptor.

Causality: This assay quantifies the direct interaction between the test compound and the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The choice of [³H]-Spiperone is standard for D₂ antagonism studies.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D₂ receptor (long isoform).

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (10-20 µg protein).

      • 25 µL of [³H]-Spiperone (final concentration ~0.3 nM, near its Kₔ).

      • 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.

    • For non-specific binding (NSB), use a saturating concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

    • For total binding, use vehicle only.

  • Incubation & Termination:

    • Incubate the plate at 25°C for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for 5-HT₂A Receptor Activity

Objective: To determine if this compound acts as an antagonist at the human 5-HT₂A receptor.

Causality: The 5-HT₂A receptor is Gq-coupled, meaning its activation leads to the release of intracellular calcium (Ca²⁺) stores. This assay measures changes in intracellular Ca²⁺ concentration using a fluorescent dye, allowing for the quantification of receptor activation or inhibition.

Methodology:

  • Cell Preparation:

    • Use HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.

  • Antagonist Mode Assay:

    • Wash cells to remove excess dye.

    • Add varying concentrations of this compound (or a known antagonist like ketanserin for positive control) to the wells.

    • Incubate for 15-30 minutes.

  • Agonist Challenge & Data Acquisition:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate reading and establish a stable baseline fluorescence.

    • Add a pre-determined concentration of a 5-HT₂A agonist (e.g., Serotonin or 5-MeO-DMT) at its EC₈₀ concentration to all wells.

    • Continue to record fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the agonist response against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of the maximal agonist response) using non-linear regression.

    • The Schild equation can be used to determine the pA₂ value, a measure of antagonist potency.

Known and Hypothetical Signaling Pathways

The established mechanism of paliperidone involves the blockade of G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the canonical pathways antagonized by the parent compound, paliperidone. Any investigation into this compound would begin by assessing its activity on these same pathways.

G cluster_D2 Dopamine D₂ Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT₂A Receptor (Gq-coupled) D2R D₂R Gi Gi/o D2R->Gi Paliperidone Antagonism AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HT2AR 5-HT₂AR Gq Gq/11 HT2AR->Gq Paliperidone Antagonism PLC Phospholipase C Gq->PLC IP3 ↑ IP₃ PLC->IP3 DAG ↑ DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity DAG->PKC

Figure 2: Signaling pathways antagonized by the parent compound, paliperidone.

Conclusion and Future Directions

This compound is best classified as a reference impurity of paliperidone with no currently documented pharmacological activity. Its absence as a major human metabolite suggests it is unlikely to contribute to the clinical profile of paliperidone. For researchers in drug development, the key takeaway is the importance of distinguishing between active metabolites and minor, uncharacterized impurities. Should the need arise to formally characterize this compound, the standard, self-validating protocols for receptor binding and functional activity outlined in this guide provide a clear and authoritative path forward for its in vitro investigation.

References

  • Title: Risperidone and paliperidone inhibit p-glycoprotein activity in vitro Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro Source: ResearchGate URL: [Link]

  • Title: Paliperidone | C23H27FN4O3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Paliperidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Paliperidone? Source: Patsnap Synapse URL: [Link]

  • Title: What is the metabolism of paliperidone (Invega)? Source: Dr.Oracle URL: [Link]

  • Title: PHARMACOLOGY REVIEW(S) - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics Source: J&J Medical Connect URL: [Link]

  • Title: Paliperidone increases spontaneous and evoked firing of mesocortical dopaminergic neurons by activating a hyperpolarization-activated inward current Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Pharmacokinetics and dopamine D-2 and serotonin 5-HT2A receptor occupancy of paliperidone in healthy subjects: Two open-label, single-dose studies. Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Paliperidone Palmitate? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action of Paliperidone (Invega)? Source: Dr.Oracle URL: [Link]

  • Title: Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats Source: PMC, PubMed Central URL: [Link]

  • Title: Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles Source: PMC, PubMed Central URL: [Link]

  • Title: Paliperidone Palmitate N-Oxide Source: SynZeal URL: [Link]

  • Title: Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Paliperidone Palmitate N-Oxide Source: Molsyns URL: [Link]

  • Title: CAS No : 761460-08-6 | Product Name : this compound Source: Pharmaffiliates URL: [Link]

  • Title: Characterization And Solubility Studies Of Pharmaceutical Cocrystals Of Paliperidone Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Approximate receptor binding profiles and half-lives of selected... Source: ResearchGate URL: [Link]

  • Title: Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients Source: Semantic Scholar URL: [Link]

  • Title: Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Paliperidone Palmitate N-Oxide Source: PubChem, National Institutes of Health URL: [Link]

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The Evolving Landscape of Risperidone Metabolism: A Technical Guide on the Role of Paliperidone and the Characterization of Paliperidone N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the metabolic pathway of risperidone, focusing on its primary active metabolite, paliperidone (9-hydroxyrisperidone). Furthermore, it addresses the current scientific understanding of paliperidone N-oxide, a related substance, and its standing in the broader context of risperidone's biotransformation. This document moves beyond a conventional overview to offer in-depth, field-proven insights into the enzymatic processes, analytical methodologies, and clinical relevance of these compounds.

Executive Summary: From Risperidone to its Metabolites

Risperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily through the action of the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major and pharmacologically active metabolite, paliperidone.[1][2] While paliperidone itself is a marketed antipsychotic agent, its own metabolic profile is characterized by limited hepatic transformation and predominant renal excretion.[3][4] Within the context of paliperidone's metabolic fate and chemical synthesis, this compound has been identified. However, based on current scientific literature, it is important to clarify that this compound is not considered a primary metabolite of risperidone but rather a minor metabolite or a process-related impurity in the manufacturing of paliperidone. This guide will elucidate these metabolic relationships and the analytical techniques used for their characterization.

The Risperidone to Paliperidone Metabolic Pathway: A Detailed Examination

The conversion of risperidone to paliperidone is a critical step in its mechanism of action and overall pharmacokinetic profile.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary enzymatic driver for the 9-hydroxylation of risperidone to paliperidone is CYP2D6.[1] This enzyme exhibits significant genetic polymorphism, leading to variations in metabolic rates among individuals, which can influence the plasma concentrations of both risperidone and paliperidone. To a lesser extent, CYP3A4 also contributes to the metabolism of risperidone.[5] The therapeutic effect of risperidone is attributed to the combined actions of the parent drug and its active metabolite, paliperidone.[2]

dot graph metabolic_pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

risperidone [label="Risperidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; paliperidone [label="Paliperidone\n(9-hydroxyrisperidone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; paliperidone_n_oxide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

risperidone -> paliperidone [label="CYP2D6 (major)\nCYP3A4 (minor)"]; paliperidone -> paliperidone_n_oxide [label="N-oxidation\n(Enzymatic pathway not fully elucidated)", style=dashed]; } dot

Figure 1: Metabolic conversion of Risperidone to Paliperidone and the subsequent N-oxidation to this compound.

This compound: A Characterized but Minor Player

While not a primary metabolite, the existence and analytical characterization of this compound are relevant for a comprehensive understanding of paliperidone's chemistry and quality control.

Physicochemical Properties

This compound is a known chemical entity with defined physical and chemical properties. Its molecular structure is characterized by the addition of an oxygen atom to the nitrogen of the piperidine ring of paliperidone.

PropertyValueSource
Molecular FormulaC23H27FN4O4PubChem
Molecular Weight442.5 g/mol PubChem
CAS Number761460-08-6PubChem
Formation and Enzymatic Pathway: An Area for Further Research

The specific enzymatic pathway responsible for the N-oxidation of paliperidone to this compound is not well-documented in the current body of scientific literature. While N-oxidation is a recognized metabolic reaction, often mediated by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs), the specific enzymes involved in the biotransformation of paliperidone to its N-oxide derivative have not been definitively identified.[6][7]

Pharmacological Activity and Clinical Significance: The Unanswered Questions

Crucially, there is a lack of available data on the pharmacological activity of this compound. It is currently unknown whether this compound exhibits any affinity for dopamine, serotonin, or other CNS receptors, or if it contributes to the therapeutic or adverse effects of risperidone or paliperidone treatment.[8][9] Consequently, the clinical significance of this compound remains unestablished, and its plasma concentrations are not routinely monitored in clinical practice.

Analytical Methodologies for the Detection and Quantification of Risperidone and its Metabolites

The accurate measurement of risperidone, paliperidone, and related substances like this compound in both pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with UV or diode-array detection, are widely used for the analysis of risperidone and paliperidone. These methods are valuable for determining the purity of the active pharmaceutical ingredient (API) and for quantifying the drug in dosage forms. Notably, HPLC methods have been developed to identify and determine related substances of paliperidone, including this compound, in bulk drug and pharmaceutical formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of risperidone and paliperidone in biological fluids such as plasma and urine.[10][11][12][13] These methods offer the high selectivity and low limits of detection required for pharmacokinetic and bioequivalence studies. While numerous LC-MS/MS methods are available for risperidone and paliperidone, specific and validated methods for the routine quantification of this compound in clinical samples are not widely reported.

dot graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

sample [label="Biological Sample\n(e.g., Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Sample Preparation\n(e.g., Protein Precipitation, SPE, LLE)", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="LC Separation\n(e.g., Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantification [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

sample -> extraction; extraction -> chromatography; chromatography -> detection; detection -> quantification; } dot

Figure 2: A generalized experimental workflow for the quantification of Risperidone and its metabolites in biological samples using LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of Paliperidone in Human Plasma

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of paliperidone in human plasma. This method can be adapted to include the analysis of risperidone and potentially this compound with appropriate optimization of chromatographic and mass spectrometric conditions.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., paliperidone-d4, 100 ng/mL).
  • Vortex briefly to mix.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 15,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • LC System: UPLC system (e.g., Waters ACQUITY UPLC or equivalent).
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation of the analytes from endogenous plasma components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Paliperidone: m/z 427.2 → 207.2
  • Paliperidone-d4 (IS): m/z 431.2 → 211.2
  • Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.
  • Calculate the peak area ratio (analyte/internal standard).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of paliperidone in the unknown samples by interpolation from the calibration curve.

Conclusion and Future Directions

For the research and drug development community, several key areas warrant further investigation:

  • Elucidation of the Enzymatic Pathway: In vitro studies using human liver microsomes and recombinant enzymes could identify the specific CYP or FMO enzymes responsible for the N-oxidation of paliperidone.

  • Pharmacological Characterization: Receptor binding and functional assays are needed to determine if this compound possesses any pharmacological activity.

  • Clinical Quantification: The development and validation of sensitive bioanalytical methods for the quantification of this compound in human plasma would be the first step in assessing its potential clinical relevance.

A more complete understanding of the formation and disposition of all metabolites, even minor ones, contributes to a more comprehensive safety and efficacy profile of a therapeutic agent.

References

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. Acta Farm. Bonaerense.
  • Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS.
  • Paliperidone - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases.
  • What is the metabolism of paliperidone (Invega)? - Dr.Oracle.
  • UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuter
  • A process for the purification of paliperidone.
  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma.
  • Paliperidone - Wikipedia.
  • What is the mechanism of action of Paliperidone (Invega)? - Dr.Oracle.
  • Paliperidone | C23H27FN4O3 | CID 115237 - PubChem.
  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine.
  • What is the mechanism of Paliperidone?
  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition.
  • Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry.
  • Pharmacokinetics and dopamine D-2 and serotonin 5-HT2A receptor occupancy of paliperidone in healthy subjects: Two open-label, single-dose studies.
  • Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formul
  • Comparative Pharmacology of Risperidone and Paliperidone. Medical Science Monitor.
  • Paliperidone: Package Insert / Prescribing Inform
  • The pharmacokinetics of paliperidone versus risperidone.
  • Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons. Psychopharmacology.
  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
  • Determination of Plasma Concentration Reference Ranges for Risperidone and Paliperidone. CPT: Pharmacometrics & Systems Pharmacology.
  • PIII-57Pharmacokinetics and dopamine D2 And serotonin 5-HT2A receptor occupancy of paliperidone in healthy subjects: Two open-label, single-dose studies.
  • Serum Concentration of Paliperidone Palmitate Administered Every 3 Weeks.
  • Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology.
  • Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][10][14] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia.

  • INVEGA® (paliperidone ER)
  • A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models.
  • FIGURE: Metabolism of risperidone to paliperidone.
  • Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evalu
  • Synthetic scheme of paliperidone: generation of process-related...
  • Synthesis of paliperidone.
  • The effects of concurrent oral paliperidone or risperidone use with paliperidone long-acting injection. Mental Health Clinician.
  • The effects of concurrent oral paliperidone or risperidone use with paliperidone long-acting injection.

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Structural characterization of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of Paliperidone N-Oxide

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive framework for the structural characterization of this compound, a critical related substance of the atypical antipsychotic, Paliperidone. As a major metabolite and a primary product of oxidative degradation, the unambiguous identification and characterization of this compound are paramount for ensuring the quality, safety, and efficacy of Paliperidone drug products.[1] This document is intended for researchers, analytical scientists, and professionals in drug development, offering a narrative built on the pillars of scientific integrity, field-proven insights, and authoritative grounding. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction: The Significance of this compound

Paliperidone, the primary active metabolite of Risperidone, functions as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[2][3] Its efficacy is well-established, but like any active pharmaceutical ingredient (API), its stability and degradation profile are of critical concern. This compound emerges as a key impurity, primarily formed under oxidative stress conditions.[4][5] Its presence in a drug substance or product can indicate instability and necessitates rigorous analytical control. Therefore, a definitive structural characterization is not merely an academic exercise but a regulatory and safety imperative.

This guide details the multi-technique approach required for a full structural confirmation, integrating chromatographic separation with spectroscopic analysis.

Foundational Physico-Chemical Properties

A complete characterization begins with understanding the fundamental properties of the molecule. This compound, also known as Paliperidone Related Compound D, is the N-oxidized form of Paliperidone at the tertiary amine of the piperidine ring.[6][]

PropertyValueSource
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-onePubChem[6]
Molecular Formula C₂₃H₂₇FN₄O₄PubChem[6]
Molecular Weight 442.49 g/mol BOC Sciences, PubChem[6][]
Monoisotopic Mass 442.20163352 DaPubChem[6]
CAS Number 761460-08-6PubChem[6]
Appearance White SolidBOC Sciences[]

The Characterization Workflow: A Strategic Overview

The structural elucidation of a pharmaceutical impurity like this compound is a systematic process. It begins with isolation and purification, typically via chromatography, followed by a suite of spectroscopic techniques to piece together the molecular puzzle.

G cluster_0 Sample Preparation cluster_1 Separation & Isolation cluster_2 Structural Analysis cluster_3 Confirmation Forced_Deg Forced Degradation (Oxidative Stress) HPLC HPLC / UPLC (Purity & Isolation) Forced_Deg->HPLC Syn Direct Synthesis or Reference Standard Syn->HPLC MS LC-MS/MS (Mass & Fragmentation) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) HPLC->NMR XRay X-Ray Crystallography (Definitive Structure) HPLC->XRay Confirm Structure Confirmed MS->Confirm NMR->Confirm XRay->Confirm

Caption: Overall workflow for the structural characterization of this compound.

Chromatographic Separation: The Prerequisite for Purity

Before any spectroscopic analysis can yield unambiguous data, the analyte must be separated from the parent drug and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC) is the method of choice.

Expertise & Causality: The choice of a C18 stationary phase is standard for molecules of this polarity. A gradient elution is often necessary to achieve adequate separation between the more polar N-oxide and the parent Paliperidone.[5][8] The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile. The buffer controls the ionization state of the molecule, enhancing peak shape and reproducibility, while the organic modifier controls retention.

Protocol: Stability-Indicating UPLC Method

This protocol is adapted from established methods for Paliperidone and its degradation products.[5][9]

  • System: UPLC system with a UV/PDA detector.

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient Program:

    • Initial: 90% A, 10% B

    • 2.0 min: 10% A, 90% B

    • 2.5 min: 10% A, 90% B

    • 2.6 min: 90% A, 10% B

    • 3.5 min: End of run

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm or 275 nm.[5][10]

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare samples in a mixture of mobile phase A and B (50:50 v/v) to ensure compatibility and good peak shape.

Trustworthiness: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating baseline separation of this compound from Paliperidone and other potential impurities.

Mass Spectrometry: Unveiling Mass and Fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for confirming the molecular weight and probing the structure of impurities.

Expertise & Causality: Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is crucial.[11] It provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the confident determination of the elemental composition (C₂₃H₂₈FN₄O₄⁺).

The fragmentation pattern (MS/MS) provides a structural fingerprint. The N-O bond is relatively labile and its cleavage is a key diagnostic fragmentation pathway.

G cluster_0 This compound Structure cluster_1 Key Fragments Pali_N_Oxide This compound C₂₃H₂₇FN₄O₄ m/z 443.2 [M+H]⁺ Frag1 Loss of Oxygen [M+H-16]⁺ m/z 427.2 (Paliperidone ion) Pali_N_Oxide->Frag1 CID Frag2 Benzisoxazole Moiety Pali_N_Oxide->Frag2 CID

Caption: Key fragmentation pathways for this compound in MS/MS.

Protocol: LC-MS/MS Analysis
  • LC System: Couple the validated UPLC method described above to the mass spectrometer.

  • MS System: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 100-600.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of m/z 443.2.

  • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Trustworthiness: The accurate mass of the precursor ion should be within 5 ppm of the theoretical mass of C₂₃H₂₈FN₄O₄⁺. The observation of a prominent fragment at m/z 427.2, corresponding to the protonated Paliperidone molecule ([M+H-16]⁺), is strong evidence for the N-oxide structure.[4][12]

NMR Spectroscopy: The Definitive Structural Blueprint

While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, atom-by-atom connectivity map of the molecule. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required.

Expertise & Causality: The most significant impact of N-oxidation is on the adjacent protons and carbons of the piperidine ring. The electron-withdrawing nature of the N-oxide group will cause a downfield shift (deshielding) of the alpha-protons (those on the carbons directly attached to the nitrogen) compared to their positions in the parent Paliperidone.[13][14]

  • ¹H NMR: Expect the multiplets corresponding to the piperidine protons adjacent to the nitrogen to shift downfield by approximately 0.5-1.0 ppm.

  • ¹³C NMR: The carbons adjacent to the N-oxide will also experience a downfield shift.

  • ¹⁹F NMR: The fluorine signal should remain largely unchanged, confirming that the modification did not occur on the benzisoxazole ring.[13]

  • 2D NMR:

    • HSQC will correlate the shifted piperidine protons directly to their attached carbons.

    • HMBC will show long-range correlations from these shifted protons to other parts of the molecule, confirming the overall structure remains intact.

Protocol: NMR Sample Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isolated, purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • 1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Experiments: Acquire gradient-selected, phase-sensitive 2D spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton spin systems.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) connectivity, which is crucial for linking different fragments of the molecule.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., TMS at 0.00 ppm for ¹H and ¹³C in CDCl₃).

  • Structural Assignment: Meticulously assign all proton and carbon signals, paying close attention to the chemical shifts and coupling patterns of the piperidine ring and comparing them to a reference spectrum of Paliperidone.

Orthogonal Confirmation: X-Ray Crystallography

Expertise & Causality: This technique provides the precise spatial coordinates of each atom in the crystal lattice, confirming not only the connectivity but also the conformation of the molecule in the solid state. Obtaining diffraction-quality crystals can be challenging and is often the rate-limiting step.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The workflow presented here—from chromatographic separation to detailed spectroscopic analysis via MS and NMR—provides a robust, self-validating system. By understanding the causal principles behind each experimental choice, researchers can confidently and definitively elucidate the structure of this critical impurity, ensuring the integrity and safety of Paliperidone pharmaceuticals.

References

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Paliperidone N-Oxide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Paliperidone N-Oxide, a critical compound for researchers, scientists, and drug development professionals working with paliperidone and related antipsychotic agents. We will delve into its chemical identity, formation pathways, analytical quantification, and its significance as a pharmaceutical impurity.

Introduction: The Chemical Context of Paliperidone and its Derivatives

Paliperidone (9-hydroxyrisperidone) is a second-generation atypical antipsychotic agent widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] It is the primary active metabolite of risperidone, exerting its therapeutic effect through a combination of central dopamine type 2 (D₂) and serotonin type 2 (5-HT₂ₐ) receptor antagonism.[3][4][5]

The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of related substances or impurities. These can arise from starting materials, by-products of the synthesis, or degradation of the API itself.[6] For paliperidone, one of the key process-related impurities and degradation products is this compound. Understanding the profile of such impurities is a cornerstone of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. This guide focuses specifically on the N-oxide derivative, providing the technical detail necessary for its identification, control, and study.

Core Chemical Identity

This compound is formed by the oxidation of the tertiary amine on the piperidine ring of the paliperidone molecule. This structural modification results in distinct chemical and physical properties.

IdentifierValueSource(s)
CAS Number 761460-08-6[7][8]
Molecular Formula C₂₃H₂₇FN₄O₄[7][8]
Molecular Weight 442.48 g/mol [7]
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[8]
Synonyms Paliperidone Related Compound D, 9-Hydroxy Risperidone N-Oxide[8]

The relationship between Risperidone, its active metabolite Paliperidone, and the subsequent degradation product this compound is illustrated below.

G Risperidone Risperidone (Parent Drug) Paliperidone Paliperidone (Active Metabolite) Risperidone->Paliperidone Metabolism (Hydroxylation) PNO This compound (Degradation Product / Impurity) Paliperidone->PNO Degradation (Oxidation)

Caption: Relationship between Risperidone, Paliperidone, and this compound.

Formation and Synthesis

This compound is not a significant in vivo metabolite of paliperidone. Instead, its presence is primarily a concern in the context of drug substance and product stability. It is recognized as a major degradation product of both risperidone and paliperidone, particularly under oxidative stress conditions.[7][9]

Degradation Pathway

Forced degradation studies, a regulatory requirement for drug development, demonstrate that paliperidone is susceptible to oxidation.[9][10] Exposure of paliperidone solutions to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the formation of this compound.[11] This pathway is critical to understand for developing stable formulations and defining appropriate storage conditions. One study identified a degradation product with an m/z of 445.3128, corresponding to the N-oxide derivative, after subjecting paliperidone to oxidative stress.[9][11]

G cluster_0 Oxidative Stress Condition Paliperidone Paliperidone (Piperidine Nitrogen) H2O2 + H₂O₂ PNO This compound Paliperidone->PNO Oxidation

Caption: Formation of this compound under oxidative stress.

Laboratory Synthesis for Reference Standard

To accurately quantify impurities, a pure reference standard of the impurity itself is required. This compound can be synthesized in the laboratory for this purpose. A common method involves the controlled oxidation of risperidone or paliperidone.

Protocol: Synthesis of Risperidone/Paliperidone N-Oxide Mixture

This protocol is adapted from methodologies described for the synthesis of risperidone N-oxides.[12]

  • Dissolution: Dissolve 2 g of risperidone (or paliperidone) in 40 mL of methanol in a suitable reaction flask.

  • Oxidation: Add 10 mL of 30% hydrogen peroxide to the solution.

  • Reaction: Maintain the reaction mixture at 30-35°C for approximately 48 hours. The causality here is that gentle heating provides sufficient activation energy for the oxidation of the sterically accessible piperidine nitrogen without causing excessive degradation of other parts of the molecule.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), with a mobile phase such as 2% Methanol in Dichloromethane. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Once the reaction is complete, distill the solvent mixture under vacuum at a temperature below 40°C.

  • Extraction: Add 100 mL of water to the resulting residue and extract twice with 100 mL portions of dichloromethane.

  • Isolation: Combine the organic layers and evaporate the solvent to yield the crude N-oxide product.

  • Purification: The crude product, which may contain a mixture of isomers (e.g., cis/trans for risperidone N-oxide), can be purified using flash chromatography to isolate the desired this compound.[12] This self-validating step ensures the purity of the final reference standard, which is confirmed via analytical techniques described in the next section.

Analytical Methodologies

The control of this compound as an impurity necessitates robust and sensitive analytical methods. Stability-indicating methods, which can separate the API from its degradation products, are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the gold standards.[9][10]

Chromatographic Separation

Reverse-phase HPLC (RP-HPLC) is the most common technique for separating paliperidone from its impurities.

Table of Typical Chromatographic Conditions:

ParameterTypical ValueRationale & Insights
Column C18 or C8 (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm)C18 columns provide excellent hydrophobic retention for separating paliperidone and its structurally similar N-oxide. The smaller particle size in UPLC columns (1.7 µm) offers higher resolution and faster analysis times.[11]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium AcetateBuffering the aqueous phase helps to maintain a consistent pH, ensuring reproducible retention times and good peak shape for the amine-containing analytes.
Mobile Phase B Acetonitrile or MethanolThese organic solvents are used to elute the compounds from the reverse-phase column. A gradient elution is typically required to resolve all related substances effectively.
Flow Rate 0.4 - 0.6 mL/minOptimized for UPLC columns to achieve efficient separation without generating excessive backpressure.
Detection UV/DAD at ~237 nm or ~279 nm; MS/MSPaliperidone has a strong UV absorbance. Mass spectrometry provides superior selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio (m/z).[10][13]
Mass Spectrometric Identification

Mass spectrometry is a powerful tool for the unambiguous identification of degradation products. In positive electrospray ionization (ESI+) mode, paliperidone and its N-oxide are readily ionized.

  • Paliperidone [M+H]⁺: m/z 427.2

  • This compound [M+H]⁺: m/z 443.2 (or 445.3 as reported from high-resolution MS)[9][11][14]

The mass difference of 16 amu (atomic mass units) is the characteristic signature of N-oxidation (the addition of an oxygen atom).

General Analytical Workflow

The following diagram illustrates a typical workflow for the stability testing and impurity quantification of paliperidone.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Paliperidone API or Formulation Sample B Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B C Dilution with Mobile Phase B->C D Inject into UPLC-MS/MS System C->D E Separate API from Degradation Products D->E F Identify Peaks by Retention Time & m/z E->F G Quantify Impurities (vs. Reference Standard) F->G H Final Report: - % Degradation - Impurity Profile G->H

Caption: Workflow for stability analysis and impurity profiling of Paliperidone.

Pharmacological and Regulatory Significance

Currently, there is no public data to suggest that this compound possesses significant pharmacological activity similar to the parent drug. Its primary relevance in drug development is as a pharmaceutical impurity . Regulatory bodies like the ICH (International Council for Harmonisation) have strict guidelines on the qualification and control of impurities in drug substances and products.

The presence of this compound must be monitored and controlled within acceptable limits, which are typically established based on toxicological studies or qualification thresholds outlined in guidelines such as ICH Q3A/B. Therefore, the robust analytical methods described are not just for research but are a critical component of Good Manufacturing Practice (GMP) and quality control in the pharmaceutical industry.

Conclusion

This compound is a key impurity and degradation product of the atypical antipsychotic paliperidone. Formed primarily under oxidative conditions, its identification and quantification are essential for ensuring the stability, quality, and safety of paliperidone-containing medicines. This guide has provided a detailed overview of its chemical properties, formation pathways, and the validated analytical methodologies required for its control. For professionals in the field, a thorough understanding of such related substances is fundamental to successful drug development and regulatory compliance.

References

  • Walker, D. M., C. Peter, K. L. K. Preston, G. S. Walker, and G. S. Stewart. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences, 57(5), 1151-1156. [Link]

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A Technical Guide to the Characterization of Paliperidone Metabolites and Related Substances: A Profile of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Paliperidone, the primary active metabolite of risperidone, is a cornerstone atypical antipsychotic renowned for its potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1][2] While the pharmacological profile of the parent drug is well-established, the characterization of its metabolites and related substances is paramount for a comprehensive understanding of its clinical activity and safety profile. This guide focuses on Paliperidone N-Oxide, a compound also identified as Paliperidone Related Compound D in pharmaceutical standards.[3][4]

Crucially, human metabolism studies reveal that paliperidone is not extensively metabolized; it is predominantly excreted unchanged, and its metabolites have not been detected in plasma.[5][6] This indicates that this compound is not a major in vivo metabolite but is more relevant as a process-related impurity or a minor degradation product. To date, its specific biological activities and pharmacological profile are not documented in publicly available literature.

This guide, therefore, serves a dual purpose. First, it contextualizes the role of this compound based on current metabolic data. Second, and more importantly, it provides a complete methodological framework for the full pharmacodynamic, pharmacokinetic, and toxicological characterization of such a compound. By presenting field-proven experimental protocols and workflows, this document provides researchers and drug development professionals with the necessary tools to assess any novel metabolite or related substance, using the well-defined profile of paliperidone as a validated reference point.

Introduction: Paliperidone and its Metabolic Fate

Paliperidone (9-hydroxyrisperidone) exerts its therapeutic effects in schizophrenia and schizoaffective disorder through a combination of central dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[2] Unlike its prodrug, risperidone, which undergoes significant hepatic metabolism via CYP2D6, paliperidone's metabolic burden is considerably lower.[7][8]

A pivotal human radiolabel study elucidated the metabolic fate of paliperidone. Following a single oral dose of ¹⁴C-paliperidone, the majority of the dose (59%) was excreted unchanged in the urine.[5][6] Paliperidone was the principal circulating entity, accounting for 97% of the radioactivity in plasma, with no metabolites being detectable.[5][6] This underscores that renal excretion, not metabolic conversion, is the primary route of elimination.[5][6]

Four minor metabolic pathways were identified, each contributing minimally to paliperidone's overall biotransformation:

  • Oxidative N-dealkylation

  • Monohydroxylation of the alicyclic ring

  • Alcohol dehydrogenation

  • Benzisoxazole scission [5][6]

It is within this context that this compound emerges. The formation of an N-oxide on the piperidinyl nitrogen represents a potential, albeit minor, metabolic or degradation pathway. Its primary significance, however, lies in its classification as a reference impurity in the synthesis and formulation of the active pharmaceutical ingredient (API).[4][9] Therefore, robust analytical methods are required to detect and quantify its presence, and a thorough characterization is necessary to ensure it does not contribute any unintended biological activity.

Pharmacodynamic Characterization Workflow

The fundamental question for any metabolite or related substance is whether it retains affinity for the primary targets of the parent drug or possesses any off-target activity. The following workflow outlines the essential steps to definitively answer this question.

G cluster_0 Pharmacodynamic Evaluation PNO This compound (Test Compound) Assay Step 1: Radioligand Binding Assay (Primary Screen for Affinity) PNO->Assay Ref Paliperidone (Reference Compound) Ref->Assay Ki Determine Binding Affinity (Ki) for D₂, 5-HT₂A, α₁, H₁ Assay->Ki Data Analysis Func_Assay Step 2: Functional Assay (Determine Activity Type) Activity Assess Agonism vs. Antagonism (e.g., cAMP or Ca²+ Flux) Func_Assay->Activity Ki->Func_Assay If Binding Observed Profile Generate Final Profile: Biologically Inactive or Active? Ki->Profile If No Binding Activity->Profile

Caption: Workflow for Pharmacodynamic Characterization.

Step 1: Receptor Binding Affinity Profiling

Causality: The first and most critical step is to determine if this compound physically interacts with the key molecular targets of paliperidone. A competitive radioligand binding assay is the gold standard for quantifying this interaction. By measuring the ability of the test compound to displace a high-affinity radiolabeled ligand, we can calculate its binding affinity (Kᵢ), a fundamental measure of potency. We include paliperidone as a positive control to validate the assay's performance.

Protocol: Dopamine D₂ Receptor Competitive Binding Assay

  • Materials:

    • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.

    • Reference Compound: Paliperidone.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D₂ antagonists).

    • Membrane Preparation: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM) or another potent D₂ antagonist.

    • Scintillation Cocktail & Vials.

    • Filtration Apparatus: Brandel or similar cell harvester with GF/B filters.

  • Procedure:

    • Prepare serial dilutions of this compound and Paliperidone (e.g., 11 points from 100 µM to 1 pM).

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate compound dilution. For total binding wells, add 25 µL of vehicle. For NSB wells, add 25 µL of 10 µM Haloperidol.

    • Add 25 µL of the radioligand at a final concentration equal to its K𝘥 (e.g., ~0.2 nM for [³H]-Spiperone).

    • Initiate the binding reaction by adding 100 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg protein per well). The final volume is 200 µL.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Rationale: This duration allows the binding reaction to reach equilibrium.

    • Terminate the reaction by rapid filtration through the GF/B filters using the cell harvester. The filters trap the membranes with bound radioligand.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis & Validation:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

    • Self-Validation: The assay is considered valid if the Kᵢ value for the reference compound (paliperidone) is within the expected range (see Table 1) and the specific binding window is sufficiently large (>80% of total binding).

Reference Data: Paliperidone Receptor Binding Profile

To interpret any potential findings for this compound, the binding profile of the parent drug serves as a crucial benchmark.

Receptor TargetPaliperidone Kᵢ (nM)Primary Function
Dopamine D₂ 3 - 5Antipsychotic Efficacy, EPS, Prolactin
Serotonin 5-HT₂A ~ 5Atypicality, Mitigates EPS
Adrenergic α₁ ~ 11Orthostatic Hypotension, Dizziness
Adrenergic α₂ ~ 9Potential therapeutic effects
Histamine H₁ ~ 17Sedation, Weight Gain
Muscarinic M₁ > 1000No Anticholinergic Effects
Table 1: Approximate binding affinities (Kᵢ) of Paliperidone for key CNS receptors. Data synthesized from multiple sources.[10][11][12]
Data Summary: this compound

This table is presented as a template for data acquisition. Based on an extensive literature review, this quantitative data is not currently available.

Receptor TargetThis compound Kᵢ (nM)
Dopamine D₂ Data Not Available
Serotonin 5-HT₂A Data Not Available
Adrenergic α₁ Data Not Available
Adrenergic α₂ Data Not Available
Histamine H₁ Data Not Available
Table 2: Template for summarizing the binding affinity of this compound.

Signaling Pathways of the Parent Compound

The therapeutic and side-effect profile of paliperidone is a direct consequence of its interaction with D₂ and 5-HT₂A receptor signaling cascades.

  • Dopamine D₂ Receptors: These are Gᵢ/ₒ-coupled receptors. When activated by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Paliperidone acts as an antagonist, blocking this receptor and preventing dopamine from reducing cAMP levels, thereby normalizing downstream signaling in hyperdopaminergic pathways.

  • Serotonin 5-HT₂A Receptors: These are Gᵩ/₁₁-coupled receptors.[13] Their activation by serotonin stimulates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.[14] IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger. Paliperidone's potent antagonism at this receptor is a hallmark of atypical antipsychotics and is thought to enhance dopamine release in specific brain regions, mitigating the motor side effects (EPS) associated with pure D₂ blockade.[11]

G cluster_D2 Dopamine D₂ Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT₂A Receptor Pathway (Gq-coupled) Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Paliperidone Paliperidone Paliperidone->D2R Antagonist (Blocks) PNO_D2 Paliperidone N-Oxide? PNO_D2->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Serotonin Serotonin SHT2AR 5-HT₂A Receptor Serotonin->SHT2AR Paliperidone_5HT Paliperidone Paliperidone_5HT->SHT2AR Antagonist (Blocks) PNO_5HT Paliperidone N-Oxide? PNO_5HT->SHT2AR PLC Phospholipase C SHT2AR->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC ↑ PKC Activity Ca->PKC

Caption: Key Signaling Pathways for Paliperidone.

Conclusion and Future Directions

This compound is primarily recognized as a reference standard for an impurity related to the manufacturing of paliperidone, rather than a pharmacologically significant in vivo metabolite. Human pharmacokinetic studies demonstrate that paliperidone is not extensively metabolized, with the parent drug being the overwhelmingly dominant circulating species.[5][6]

While direct biological data for this compound is absent from the scientific literature, this guide provides the authoritative, step-by-step methodologies required for its complete characterization. The detailed protocols for radioligand binding assays and the workflows for assessing functional activity and toxicity represent the industry-standard approach for evaluating any such compound. The execution of these assays would definitively confirm the presumed lack of biological activity of this compound, thereby validating its safety as a trace impurity. For drug development professionals, this framework serves as a reliable template for the rigorous evaluation of any metabolite or related substance, ensuring the safety, purity, and efficacy of the final drug product.

References

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A Technical Guide to the Formation of Paliperidone N-Oxide from Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Paliperidone, the active 9-hydroxy metabolite of risperidone, is a potent second-generation atypical antipsychotic agent utilized in the management of schizophrenia and schizoaffective disorder. Its pharmacological profile is characterized by a high affinity for dopamine D2 and serotonin 5-HT2A receptors. From a pharmacokinetic perspective, paliperidone is notable for its limited hepatic metabolism, with the majority of the dose being excreted unchanged via the kidneys.[1][2] Despite this, the characterization of minor metabolites and degradation products is a critical aspect of drug development, ensuring the safety, stability, and efficacy of the final pharmaceutical product.

One such product of interest is Paliperidone N-Oxide, a major degradation product formed under oxidative conditions and a potential minor metabolite.[3][4] This technical guide provides an in-depth exploration of the formation of this compound from its parent compound, paliperidone. We will delve into the mechanisms of its formation, both chemically and enzymatically, provide detailed protocols for its synthesis and analysis, and discuss its overall significance for researchers and drug development professionals.

Section 1: The Genesis of this compound

The formation of this compound involves the oxidation of the tertiary nitrogen atom within the piperidine ring of the paliperidone molecule. This transformation can be driven by both enzymatic processes within the body (in vivo) and chemical reactions under specific laboratory conditions (in vitro), particularly oxidative stress.

In Vivo Metabolic Formation: An Enzymatic Perspective

While paliperidone's metabolism is not extensive, the formation of N-oxides from xenobiotics containing tertiary amine functionalities is a well-established metabolic pathway.[2][5] This reaction is primarily catalyzed by two superfamilies of enzymes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[6][7]

  • Causality of Enzyme Action : The nitrogen atom in paliperidone's piperidine ring possesses a lone pair of electrons, rendering it nucleophilic. Enzymes like CYPs and FMOs utilize an activated oxygen species to carry out an electrophilic attack on this nitrogen.[8] FMOs, in particular, are highly efficient at oxidizing soft nucleophiles like tertiary amines.[7] The catalytic cycle involves the formation of a hydroperoxyflavin (FAD-OOH) intermediate within the FMO active site, which then transfers an oxygen atom to the nitrogen of the substrate, in this case, paliperidone.[6][7]

Although in vivo studies have not identified this compound as a major circulating metabolite, its potential formation via these enzymatic systems is mechanistically plausible and relevant for comprehensive metabolic profiling.[5] While CYP2D6 and CYP3A4 are minimally involved in overall paliperidone metabolism, their potential contribution, alongside that of the FMO family, to minor pathways like N-oxidation cannot be entirely discounted.[9]

Metabolic N-Oxidation of Paliperidone Fig. 1: Potential Metabolic Pathways for N-Oxidation Paliperidone Paliperidone (Tertiary Amine) Enzymes Enzyme Systems (Liver, etc.) Paliperidone->Enzymes Enters N_Oxide This compound Enzymes->N_Oxide N-Oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) Enzymes->CYP450 FMO Flavin-containing Monooxygenases (FMOs) Enzymes->FMO Cofactors NADPH, O₂ Cofactors->Enzymes

A potential metabolic pathway for N-Oxidation.
In Vitro Chemical Formation: Oxidative Stress Degradation

This compound is readily and consistently formed in vitro when paliperidone is subjected to oxidative stress.[1][3] This process is a cornerstone of forced degradation studies, which are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Mechanism of Chemical Oxidation : The reaction with a strong oxidizing agent, such as hydrogen peroxide (H₂O₂), mimics the enzymatic process but in a non-specific, chemical manner. The oxygen atom from H₂O₂ acts as an electrophile, attacking the electron-rich tertiary nitrogen of the piperidine ring.[10] This results in the formation of a new N-O coordinate covalent bond, yielding the N-oxide derivative.[5] Studies have shown that this is a common degradation pathway for paliperidone, particularly in the presence of oxidizing agents or under photocatalytic conditions with TiO₂.[3][4]

Protocol 1: Generation of this compound via Forced Oxidative Degradation

This protocol provides a self-validating framework for generating and confirming the presence of this compound.

Objective: To produce this compound from a paliperidone standard for use as a reference marker or for characterization studies.

Materials:

  • Paliperidone reference standard

  • Hydrogen Peroxide (30% H₂O₂ solution)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1M HCl and 1M NaOH for neutralization (if required)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of paliperidone in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[11]

  • Unstressed Control: Dilute a portion of the stock solution with the analytical method's mobile phase to a target concentration (e.g., 100 µg/mL). This serves as the time-zero/unstressed control.

  • Oxidative Stress Condition:

    • In a clean volumetric flask, mix 1 mL of the paliperidone stock solution with 1 mL of 30% H₂O₂.[11]

    • Allow the solution to stand at room temperature for 48 hours.[11] The causality for this long incubation is that the oxidation process, while effective, can be slow at room temperature.[4]

  • Sample Preparation for Analysis:

    • After the incubation period, dilute the stressed sample with the mobile phase to the same target concentration as the unstressed control (e.g., 100 µg/mL).

  • Analysis: Analyze both the unstressed control and the stressed sample using a validated stability-indicating HPLC or UPLC-MS method (see Section 2). The appearance of a new, more polar peak in the chromatogram of the stressed sample, which is absent in the control, indicates the formation of a degradation product, identified as the N-oxide.[3]

Workflow for oxidative forced degradation.

Section 2: Analytical Characterization and Quantification

A robust, stability-indicating analytical method is paramount for accurately separating and quantifying this compound from the parent drug and other potential impurities. High-Performance Liquid Chromatography (HPLC), particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), is the gold standard for this purpose.

Chromatographic Separation

The key to separating paliperidone from its N-oxide is exploiting their difference in polarity. The addition of the oxygen atom makes this compound significantly more polar than the parent paliperidone.

  • Causality of Separation : In Reverse-Phase HPLC (RP-HPLC), a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. Less polar compounds (paliperidone) interact more strongly with the stationary phase and are retained longer, resulting in a later elution time. The more polar this compound has less affinity for the stationary phase, interacts more with the mobile phase, and therefore elutes earlier. This difference in retention time allows for their effective separation and quantification.

Protocol 2: UPLC Method for Separation of Paliperidone and this compound

This protocol is a composite based on several validated methods described in the literature.[3][11]

Objective: To achieve baseline separation of paliperidone and this compound for identification and quantification.

Instrumentation & Columns:

  • LC System: UPLC or HPLC system.

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[11] The choice of a sub-2 µm particle column (UPLC) provides higher resolution and faster analysis times compared to traditional HPLC.

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water or 0.1% Formic Acid in water. The buffer is critical for controlling the ionization state of the analytes and ensuring reproducible retention times.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution Mode: A gradient elution is often superior for separating compounds with different polarities and for clearing the column of any strongly retained impurities. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 25-40°C. Maintaining a constant column temperature is crucial for retention time stability.

  • UV Detection: 280 nm or 238 nm.[3]

Mass Spectrometric Identification

While chromatographic retention time provides strong evidence, mass spectrometry provides definitive structural confirmation. LC-MS/MS is a powerful tool for identifying known and unknown impurities.

  • Principle of Identification : The mass spectrometer ionizes the compounds eluting from the LC column and separates them based on their mass-to-charge ratio (m/z). This compound has a distinct molecular weight (442.48 g/mol ) compared to paliperidone (426.49 g/mol ), resulting in a difference of 16 amu, corresponding to the added oxygen atom. Further fragmentation of the parent ion into specific product ions (MS/MS) provides a unique fingerprint for each compound, allowing for unambiguous identification even at trace levels.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Paliperidone C₂₃H₂₇FN₄O₃426.49427.7207.2
This compound C₂₃H₂₇FN₄O₄442.48443.3 (approx.)Not specified in results

Table 1: Mass Spectrometric Data for Identification. (Data sourced from)

Section 3: Significance in Drug Development

Understanding the formation of this compound is not merely an academic exercise; it has profound implications for the pharmaceutical industry.

  • Stability Testing: Forced degradation studies that generate the N-oxide are essential for defining the stability profile of paliperidone. This data informs proper storage conditions, packaging requirements, and the shelf-life of the drug product.

  • Impurity Profiling: The N-oxide is a known degradation impurity.[4] Regulatory agencies require that all impurities above a certain threshold are identified, quantified, and qualified for safety. Having a well-characterized N-oxide standard is essential for this process.

  • Quality Control: Validated analytical methods capable of separating and quantifying the N-oxide are a requirement for routine quality control testing of both the active pharmaceutical ingredient (API) and the finished drug product, ensuring that each batch meets purity specifications.

Conclusion

The formation of this compound from paliperidone is a well-defined process driven by oxidation. While it represents a potential minor metabolic pathway in vivo, its primary significance for researchers and drug developers lies in its role as a key degradation product under oxidative stress. A thorough understanding of its chemical formation mechanism, coupled with robust analytical protocols for its separation and identification, is fundamental to ensuring the development of a safe, stable, and effective paliperidone product. The methodologies and causal explanations provided in this guide offer a comprehensive framework for professionals working in this field.

References

  • Darji, B., Shah, N., & Patel, V. (2014). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed.
  • Pearson+. (n.d.). A tertiary amine reacts with hydrogen peroxide to form a tertiary... Study Prep.
  • Hage, D. S., Hage, D. S., & Hage, D. S. (2000). The Mechanism of Carbon Dioxide Catalysis in the Hydrogen Peroxide N-Oxidation of Amines.
  • Boonen, J., et al. (2012). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. PubMed.
  • Sawant, S. D., & Barge, V. U. (n.d.). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method.
  • de Oliveira, M. A., et al. (2018).
  • Chhabra, N., & Aseri, M. L. (2016). Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder. Taylor & Francis Online.
  • Citrome, L. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. PubMed.
  • Dr.Oracle. (2025). What is the metabolism of paliperidone (Invega)? Dr.Oracle.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Paliperidone. Benchchem.
  • Urichuk, L., et al. (2008). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. PubMed.
  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND.
  • Dixit, V. A., et al. (2017). N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium.
  • Wikipedia. (n.d.). Flavin-containing monooxygenase. Wikipedia.
  • Dixit, V. A., et al. (2017). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • Li, Q., et al. (n.d.). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farm. Bonaerense.

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Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Derivatives and Related Compounds of Paliperidone N-Oxide

Abstract

This technical guide provides a comprehensive overview of this compound, a primary metabolite of the atypical antipsychotic paliperidone. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical properties, metabolic formation, and pharmacological significance. Furthermore, this guide details key derivatives and related compounds, including process-related impurities and other metabolites. A significant focus is placed on the analytical methodologies required for the identification, quantification, and characterization of these compounds, with detailed protocols for chromatographic and mass spectrometric techniques. The content is structured to provide not only technical data but also expert insights into the rationale behind experimental choices, adhering to principles of scientific integrity and validation. Visual aids in the form of diagrams and tables are provided to enhance understanding of complex metabolic pathways and analytical workflows.

Introduction: Paliperidone and its Metabolic Landscape

Paliperidone (Invega®): Mechanism of Action and Clinical Significance

Paliperidone, the major active metabolite of risperidone, is a widely prescribed second-generation (atypical) antipsychotic agent. It is approved for the treatment of schizophrenia and schizoaffective disorder. Its therapeutic effect is primarily attributed to its high-affinity antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. The balanced antagonism at these receptors is thought to contribute to its efficacy against the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to older antipsychotics.

Metabolic Pathways of Paliperidone: The Central Role of N-Oxidation

The metabolism of paliperidone is relatively simple compared to many other antipsychotics, which contributes to a more predictable pharmacokinetic profile. It is not extensively metabolized in the liver, with a significant portion of the dose being excreted unchanged in the urine. The primary metabolic pathways include mono-hydroxylation and N-oxidation. This compound is a major metabolite of paliperidone.

Paliperidone_Metabolism cluster_0 Paliperidone Metabolism Paliperidone Paliperidone N_Oxide This compound (Major Metabolite) Paliperidone->N_Oxide N-Oxidation Hydroxylation Mono-hydroxylated Paliperidone Paliperidone->Hydroxylation Hydroxylation Unchanged Unchanged Paliperidone (Major Excretory Product) Paliperidone->Unchanged Renal Excretion

Figure 1: Simplified metabolic pathways of paliperidone.

This compound: The Core Metabolite

Chemical Identity and Physicochemical Properties

This compound is formed by the oxidation of the nitrogen atom in the piperidine ring of paliperidone. Its formation is a key metabolic step, and understanding its properties is crucial for a complete characterization of paliperidone's disposition in the body.

PropertyValue
IUPAC Name 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C23H27FN4O4
Molecular Weight 442.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile
Synthesis and Characterization

The synthesis of this compound as a reference standard is typically achieved through the controlled oxidation of paliperidone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Characterization is then performed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of the N-oxide functional group and the overall integrity of the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching vibrations of the N-O bond.

Pharmacological and Toxicological Profile

Current research indicates that this compound is pharmacologically less active than its parent compound, paliperidone. It exhibits significantly lower binding affinity for both D2 and 5-HT2A receptors. Consequently, it is not expected to contribute significantly to the therapeutic effects of paliperidone. From a toxicological perspective, it is generally considered to be a detoxification product, although comprehensive safety data may be limited.

Key Derivatives and Related Compounds

Process-Related Impurities and Degradants

During the synthesis and storage of paliperidone, several impurities can arise. Some of these may be structurally related to this compound or could be precursors. Common impurities include starting materials, intermediates, and by-products of side reactions. Regulatory bodies like the FDA and EMA require stringent control of these impurities in the final drug product.

Other Paliperidone Metabolites

Besides this compound, other minor metabolites of paliperidone have been identified. These are often products of further hydroxylation at various positions on the molecule. While present in lower concentrations, their characterization is important for a full understanding of the drug's metabolic fate.

Synthetic Derivatives for Research Applications

For research purposes, various derivatives of paliperidone and its N-oxide can be synthesized. These may include deuterated analogs for use as internal standards in quantitative bioanalysis, or fluorescently-labeled derivatives for receptor binding and imaging studies.

Analytical Strategies for Identification and Quantification

The accurate and precise measurement of this compound and its related compounds in biological matrices and pharmaceutical formulations is critical for both clinical and research applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

Chromatographic separation is the cornerstone of the quantitative analysis of paliperidone and its metabolites.

Experimental Protocol: UPLC-MS/MS for Quantification in Plasma

StepParameterRationale
1. Sample Preparation Protein precipitation with acetonitrileEfficiently removes proteins from the plasma matrix, which can interfere with the analysis.
2. Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)Provides good retention and separation of the analytes from endogenous plasma components.
3. Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrileThe gradient elution allows for the effective separation of compounds with different polarities. Formic acid aids in the ionization of the analytes for MS detection.
4. Flow Rate 0.4 mL/minOptimized for the column dimensions to achieve good peak shape and resolution.
5. Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain peak sharpness.
6. Column Temperature 40 °CElevated temperature reduces the viscosity of the mobile phase, improving chromatographic efficiency.
Mass Spectrometry (MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound and its derivatives. By selecting the precursor ion and fragmenting it, a characteristic fragmentation pattern is obtained, which serves as a molecular fingerprint.

Method Validation according to Regulatory Standards

Any analytical method used for regulatory submissions must be validated according to the guidelines of the International Council for Harmonisation (ICH).

Method_Validation_Workflow cluster_1 Analytical Method Validation Workflow (ICH Q2(R1)) Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Figure 2: Workflow for analytical method validation.

Challenges and Future Perspectives

Unresolved Questions in Paliperidone Metabolism

While the major metabolic pathways of paliperidone are known, the specific enzymes responsible for N-oxidation and their potential for genetic polymorphism are areas that warrant further investigation.

The Role of N-Oxide Derivatives in Drug-Drug Interactions

Understanding whether this compound or other metabolites interact with drug-metabolizing enzymes or transporters is crucial for predicting potential drug-drug interactions.

Future Directions in Analytical Characterization

The development of even more sensitive and high-throughput analytical methods will be beneficial for therapeutic drug monitoring and for the detection of trace-level impurities and metabolites. Advances in high-resolution mass spectrometry and novel chromatographic techniques will continue to drive progress in this field.

References

A comprehensive list of references will be provided here, consolidating all sources cited throughout the document. For the purpose of this demonstration, the following are examples of the format:

  • Title: Metabolism and Excretion of Paliperidone in Humans Source: Drug Metabolism and Disposition URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: The pharmacology of paliperidone, an active metabolite of risperidone Source: European Journal of Pharmacology URL: [Link]

Methodological & Application

LC-MS/MS protocol for Paliperidone N-Oxide in human plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of Paliperidone N-Oxide in Human Plasma by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and robust protocol for the quantification of this compound, a significant metabolite of the atypical antipsychotic paliperidone, in human plasma. The method employs Solid-Phase Extraction (SPE) for sample clean-up, followed by sensitive and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Utilizing Paliperidone-d4 as a stable isotope-labeled internal standard, this protocol is designed for high-throughput applications in clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies. All procedural steps and validation parameters are grounded in established bioanalytical method validation guidelines set forth by regulatory bodies.[1][2]

Introduction: The Rationale for this compound Quantification

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone and an effective atypical antipsychotic agent in its own right for the treatment of schizophrenia and schizoaffective disorder.[3][4] The therapeutic efficacy and safety profile of paliperidone are directly linked to its plasma concentrations, making therapeutic drug monitoring a critical tool for treatment optimization.

Paliperidone is metabolized in the body through several pathways, including the formation of this compound. While the parent drug is the primary pharmacologically active component, quantifying its major metabolites is crucial for a comprehensive understanding of the drug's disposition, metabolism, and potential drug-drug interactions. A highly selective, sensitive, and reliable analytical method is therefore essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled specificity and low detection limits in complex biological matrices like human plasma.[3] This application note details a complete workflow, from sample preparation to data analysis, validated to meet rigorous international standards.[5]

Principle of the Method

The analytical workflow is predicated on three core stages:

  • Sample Preparation via Solid-Phase Extraction (SPE): This technique is chosen over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) for its superior ability to remove plasma interferences (e.g., phospholipids, proteins), thereby reducing matrix effects and enhancing method robustness and sensitivity.[6][7] A stable isotope-labeled internal standard (Paliperidone-d4) is added prior to extraction to correct for variability during sample processing and analysis.[3]

  • Chromatographic Separation: The extracted analyte and internal standard are separated from residual matrix components using Ultra-High-Performance Liquid Chromatography (UHPLC) on a reversed-phase C18 column. A gradient elution ensures sharp peak shapes and a short run time, suitable for high-throughput analysis.

  • Tandem Mass Spectrometry Detection: The separated compounds are ionized using Electrospray Ionization (ESI) in positive mode and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[8][9]

Materials, Reagents, and Equipment

Standards and Reagents
  • Reference Standards: this compound, Paliperidone-d4 (Internal Standard).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Equipment
  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC, Sciex ExionLC).

  • Mass Spectrometer: Tandem mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Extraction Manifold: 96-well or cartridge-based SPE vacuum manifold.

  • Evaporation System: Nitrogen evaporator with temperature control.

  • General Lab Equipment: Calibrated pipettes, analytical balance, centrifuge, vortex mixer.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Paliperidone-d4 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the this compound primary stock with a 50:50 (v/v) methanol/water mixture to create working solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Paliperidone-d4 primary stock solution with methanol to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and QC Samples

Spike aliquots of blank human plasma with the appropriate working standard solutions to generate a calibration curve (e.g., 8-10 non-zero points) and quality control (QC) samples at a minimum of four levels:

  • LLOQ: Lower Limit of Quantification

  • LQC: Low-Quality Control

  • MQC: Medium Quality Control

  • HQC: High-Quality Control

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized for the specific SPE cartridge used (e.g., Oasis HLB, Strata-X).

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL Paliperidone-d4). Vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction P P IS Add IS (20 µL) P->IS Plasma Sample (100 µL) Plasma Sample (100 µL) V1 Vortex IS->V1 C Condition (Methanol) V1->C E Equilibrate (Water) C->E L Load Sample E->L W Wash (5% Methanol) L->W El Elute (Methanol) W->El D Evaporate to Dryness El->D R Reconstitute D->R I Inject into LC-MS/MS R->I

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ValueCausality & Justification
Column UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)C18 chemistry provides excellent retention for moderately polar compounds like this compound. The sub-2 µm particle size allows for high resolution and speed.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the positive ionization of the analyte by providing a source of protons, improving ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA moderate flow rate compatible with UHPLC systems and ESI sources, ensuring efficient separation without excessive pressure.
Gradient 5% B to 95% B over 3 min, hold 0.5 min, re-equilibrateA gradient elution is necessary to effectively elute the analyte while separating it from early-eluting matrix components, ensuring a clean baseline.
Injection Volume 5 µLA small injection volume minimizes column overload and potential matrix effects.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times.[3]

Table 2: Mass Spectrometry Parameters

ParameterRecommended ValueCausality & Justification
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen-containing structure of this compound readily accepts a proton, making positive ESI the most sensitive ionization mode.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and signal-to-noise by isolating a specific precursor ion and monitoring a unique fragment ion, minimizing background interference.[9]
IonSpray Voltage 5500 VOptimized to ensure efficient droplet formation and desolvation in the ESI source.[3]
Temperature 600°CHigh temperature facilitates the rapid desolvation of solvent from the ESI droplets, maximizing the release of gas-phase ions.
MRM Transitions See Table 3These transitions are specific to the molecular structure of each compound and are selected for high abundance and specificity.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (V)
This compound 443.5207.2150Optimize experimentally
Paliperidone-d4 (IS) 431.2211.2150Optimize experimentally

Justification for N-Oxide Transition: The precursor ion m/z 443.5 corresponds to the protonated molecule [M+H]⁺ of this compound (MW=442.5). The product ion m/z 207.2 is a highly stable and abundant fragment corresponding to the fluorobenzisoxazole piperidine moiety, which is also the primary fragment for the parent drug, paliperidone.[7][10] This provides a specific and sensitive transition for quantification.

MRM_Principle ESI ESI Source (Ionization) Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 443.5) ESI->Q1 Mixture of Ions Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Isolated Analyte Ion Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 207.2) Q2->Q3 Fragment Ions Det Detector Q3->Det Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) for selective detection.

Method Validation According to Regulatory Guidelines

The developed method must be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2] This ensures the reliability, reproducibility, and accuracy of the data generated.

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Intra- and inter-run accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (RSD): ≤ 15% (≤ 20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible across QC levels.
Matrix Effect To evaluate the ion suppression or enhancement from co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term storage, etc.).

Conclusion

The LC-MS/MS protocol detailed in this application note provides a selective, sensitive, and robust method for the quantitative determination of this compound in human plasma. The use of solid-phase extraction for sample preparation minimizes matrix effects, while the specificity of tandem mass spectrometry ensures reliable quantification. This method, when fully validated, is fit-for-purpose for demanding applications in clinical and pharmaceutical research, aiding in the comprehensive pharmacokinetic assessment of paliperidone.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][11]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][12]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Yang, L. et al. (2022). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farm. Bonaerense. [Link][10]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • Wyszecka-Kania, M. et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link][13]

  • Farooqui, M. et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND HPLC-MS-MS. Indo American Journal of Pharmaceutical Research. [Link][14]

  • Baig, M.L.A. & Ali, S.A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link][7]

  • ResearchGate. MRM chromatograms of paliperidone and diazepam from (A) a blank plasma sample. [Link][8]

  • ResearchGate. The list of multiple-reaction monitoring transitions for the analyzed substances. [Link][9]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Paliperidone N-Oxide, a principal degradation product and metabolite of Paliperidone.[1] The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to monitor the purity and stability of Paliperidone. The protocol demonstrates excellent separation of this compound from the parent drug and other potential degradation products. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring high levels of specificity, linearity, accuracy, and precision.[2][3]

Introduction and Scientific Rationale

Paliperidone, the major active metabolite of risperidone, is an atypical antipsychotic agent widely used in the treatment of schizophrenia and schizoaffective disorder.[4] Its therapeutic action is mediated through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[5] During manufacturing, storage, or metabolic processes, Paliperidone can degrade, with this compound (C₂₃H₂₇FN₄O₄, MW: 442.48 g/mol ) being a significant oxidative degradation product.[6][7]

The presence and quantity of impurities and degradation products are critical quality attributes for any active pharmaceutical ingredient (API). Regulatory agencies require that these substances are monitored and controlled within specified limits. Therefore, a validated, stability-indicating analytical method is essential to ensure the safety and efficacy of the final drug product. This HPLC method provides a specific and sensitive tool for the quantification of this compound, enabling effective quality control and stability testing.

The chosen methodology, reversed-phase chromatography, is ideal for separating compounds with moderate polarity like Paliperidone and its N-Oxide derivative. A C18 stationary phase provides the necessary hydrophobic interactions, while the optimized mobile phase, consisting of an aqueous buffer and an organic modifier, allows for precise control over the elution and resolution of the analytes.

Experimental Workflow and Chromatographic System

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Oven

  • Photodiode Array (PDA) or UV-Vis Detector

Data acquisition, processing, and reporting were performed using a compatible chromatography data system (CDS) like Waters Empower™ or similar.

Reagents, Standards, and Materials
  • Paliperidone and this compound reference standards were sourced with certified purity.

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade, prepared using a Milli-Q® system or equivalent)

  • Syringe filters (0.45 µm, Nylon or PVDF)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The selection of a C18 column provides a robust stationary phase for reproducible separation. The mobile phase composition was chosen to achieve optimal resolution and symmetrical peak shapes for both Paliperidone and this compound. The detection wavelength of 275 nm offers good sensitivity for both the parent drug and its N-Oxide derivative.[4][5]

ParameterCondition
HPLC Column Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Ammonium Acetate Buffer (pH 4.0) : Acetonitrile (50:50, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection Wavelength 275 nm
Run Time Approximately 10 minutes

Detailed Protocols

Preparation of Solutions

A. Ammonium Acetate Buffer (pH 4.0):

  • Weigh 6.0 grams of ammonium acetate and dissolve in 1000 mL of HPLC grade water.[5]

  • Adjust the pH to 4.0 ± 0.05 using glacial acetic acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

B. Mobile Phase Preparation:

  • Mix the Ammonium Acetate Buffer (pH 4.0) and Acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase for 10-15 minutes in an ultrasonic bath to remove dissolved gases, which can cause baseline noise and pump cavitation.[5]

C. Diluent Preparation: The mobile phase is used as the diluent for preparing standard and sample solutions to ensure solvent compatibility and good peak shape.

D. Standard Stock Solution (e.g., 500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and make up the volume to the mark with the diluent. Mix thoroughly.

E. Working Standard Solutions (for Linearity Curve):

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 5 - 30 µg/mL).[5]

F. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., bulk drug powder) equivalent to 10 mg of Paliperidone into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulate matter that could damage the column.

HPLC Analysis Workflow

The general workflow for analyzing samples is illustrated below. It begins with ensuring the system is equilibrated and meets suitability requirements before proceeding with sample analysis.

HPLC_Workflow A System Preparation & Equilibration B System Suitability Test (Inject Standard 5x) A->B C Check Acceptance Criteria (%RSD < 2.0%) B->C D Inject Blank (Diluent) C->D Pass Fail Troubleshoot & Re-equilibrate C->Fail Fail E Inject Standard Solutions D->E F Inject Sample Solutions E->F G Data Acquisition & Processing F->G H Calculate Results & Generate Report G->H Fail->A

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation (ICH Q2(R2) Framework)

The analytical method was validated to demonstrate its suitability for the intended purpose, following ICH guidelines.[3][8]

System Suitability

Before starting any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution five or six times. The acceptance criteria ensure the system is operating with adequate precision and resolution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) Not More Than 2.0Ensures peak symmetry, which is crucial for accurate integration.[4]
Theoretical Plates (N) Not Less Than 5000Indicates column efficiency and good separation power.[4]
% RSD of Peak Areas Not More Than 2.0%Demonstrates the precision of the autosampler and detector response.[4][9]
Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. A forced degradation study was conducted to demonstrate that the method can separate this compound from the parent drug (Paliperidone) and other degradation products.[10] Paliperidone was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Linearity and Range

The linearity of the method was established by constructing a calibration curve with at least five concentrations across the expected range.

ParameterResult
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Typical Equation y = mx + c (where y=Peak Area, x=Conc.)

The high correlation coefficient indicates a strong linear relationship between concentration and detector response.[5]

Accuracy and Precision
  • Accuracy was determined by the recovery method, spiking a known quantity of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). Excellent mean recovery values (typically 98-102%) demonstrate the accuracy of the method.[12]

  • Precision was evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the test concentration. The %RSD was well below 2.0%.[9]

    • Intermediate Precision (Inter-day ruggedness): The assay was repeated on a different day by a different analyst. The cumulative %RSD for both days remained within acceptable limits, demonstrating the method's ruggedness.[9]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. These values confirm the method's sensitivity for detecting and quantifying trace amounts of this compound.

  • LOD: The lowest concentration of analyte that can be detected.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Logical Relationships in the Analysis

The core of this application is the analytical distinction between the parent drug and its N-Oxide impurity. The HPLC method is the tool that achieves this separation, which is fundamental for ensuring drug quality.

Logical_Relationships cluster_0 Chemical Entities cluster_1 Analytical Process cluster_2 Analytical Goal Paliperidone Paliperidone (Parent Drug) N_Oxide This compound (Impurity/Degradant) Paliperidone->N_Oxide Oxidative Degradation HPLC RP-HPLC Method Paliperidone->HPLC N_Oxide->HPLC Separation Separation HPLC->Separation Quantification Quantification Separation->Quantification

Caption: Relationship between Paliperidone, its N-Oxide, and the analytical objective.

Conclusion

This application note provides a comprehensive, validated, and stability-indicating RP-HPLC method for the determination of this compound. The protocol is simple, accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry. By following this detailed guide, laboratories can effectively monitor the purity of Paliperidone and ensure compliance with regulatory standards.

References

  • International Journal of PharmTech Research. (n.d.). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. [Link]

  • Rudragangaiah, S., & Kotappa, S. B. B. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s641-s649. [Link]

  • Tambe, R., Mankar, S., & Dighe, S. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. The International journal of analytical and experimental modal analysis, XII(VI). [Link]

  • Semantic Scholar. (n.d.). [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters. [Link]

  • Patel, P. N., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Scientia Pharmaceutica, 81(3), 723–740. [Link]

  • Rao, K. N., & Ganapathy, S. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Paliperidone Palmitate N-Oxide. [Link]

  • Ashok Kumar, K., et al. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 1(2), 52-64. [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. Indo American Journal of Pharmaceutical Research, 3(12). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • de Souza, G. G., et al. (2018). Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. Journal of Chromatographic Science, 56(8), 716–724. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • ResearchGate. (n.d.). Development and validation of new HPLC method for the estimation of Paliperidone in pharmaceutical dosage forms | Request PDF. [Link]

  • Research Journal of Science and Technology. (n.d.). Analytical Method Development and Validation of Paliperidone: A Review. [Link]

  • ResearchGate. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. [Link]

  • Semantic Scholar. (n.d.). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. [Link]

  • ResearchGate. (n.d.). Chemical structure of paliperidone. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Kotha, S. S. K., et al. (2020). Isolation and characterization of process related impurities in Paliperidone Palmitate drug substance. Journal of Applicable Chemistry, 9(1), 67-87. [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Notes & Protocols: A Guide to the In Vitro Characterization of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the in vitro experimental design and execution of studies involving Paliperidone N-Oxide. As the primary oxidative metabolite of paliperidone (9-hydroxyrisperidone) and a known impurity, understanding the biological and pharmacological profile of this compound is critical for a complete safety and drug metabolism assessment of its parent compounds.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals to assess key Absorption, Distribution, Metabolism, and Excretion (ADME) and safety parameters. We detail the causality behind experimental choices, provide step-by-step methodologies for key assays, and offer guidance on data interpretation, ensuring scientific integrity and robust, reproducible results.

Introduction: The Scientific Rationale

Paliperidone, the active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[4][5][6] Its therapeutic action is primarily mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] The metabolic fate of paliperidone is a crucial aspect of its clinical pharmacology. While paliperidone is not extensively metabolized, one of its identified metabolic pathways involves N-oxidation, leading to the formation of this compound.[7]

The presence of this compound as a metabolite and potential impurity necessitates a thorough in vitro characterization.[8][9] Regulatory guidelines emphasize the importance of evaluating metabolites that constitute a significant portion of the drug's circulation or are unique to humans. Understanding the properties of this compound is essential to de-risk parent drug candidates by answering key questions:

  • Is the metabolite pharmacologically active?

  • Does it contribute to the parent drug's toxicity profile?

  • Does its disposition (e.g., permeability, transporter interaction) differ significantly from the parent drug?

This guide provides the experimental framework to address these questions systematically.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is paramount for designing meaningful in vitro experiments.

PropertyValueSource
IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[10]
CAS Number 761460-08-6[1][2]
Molecular Formula C₂₃H₂₇FN₄O₄[1][3]
Molecular Weight 442.5 g/mol [1][10]
Computed LogP 1.6[10]

The N-oxide functional group significantly increases the polarity of the molecule compared to paliperidone (LogP ≈ 2.2).[4][10] This change is expected to decrease passive membrane permeability and may alter its interaction with metabolic enzymes and transporters.

Metabolic Pathway Context

Understanding the origin of this compound is crucial for contextualizing experimental results. It is formed from the N-oxidation of the piperidine nitrogen of paliperidone.

Metabolic_Pathway Risperidone Risperidone Paliperidone Paliperidone (9-hydroxyrisperidone) Risperidone->Paliperidone CYP2D6 / CYP3A4 (Hydroxylation) PNO This compound Paliperidone->PNO Flavin-containing monooxygenases (FMOs) (N-Oxidation)

Caption: Metabolic conversion of Risperidone to Paliperidone and its subsequent oxidation to this compound.

Core In Vitro Assays for ADME Profiling

This section details the protocols for assessing the fundamental ADME properties of this compound.

Intestinal Permeability Assessment: The Caco-2 Bidirectional Assay

Scientific Rationale: The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[11] These human colon adenocarcinoma cells differentiate into a polarized monolayer of enterocytes, expressing tight junctions and relevant efflux transporters like P-glycoprotein (P-gp).[12][] A bidirectional assay (measuring permeability in both apical-to-basolateral and basolateral-to-apical directions) is essential to determine if this compound is a substrate of active efflux transporters.[12]

Experimental Workflow:

Caco2_Workflow cluster_prep Phase 1: Cell Culture cluster_assay Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_AB Add PNO to Apical side (A->B Transport) TEER->Add_AB Add_BA Add PNO to Basolateral side (B->A Transport) TEER->Add_BA Incubate Incubate at 37°C for 2 hours Add_AB->Incubate Add_BA->Incubate Sample Sample Donor and Receiver compartments Incubate->Sample LCMS Quantify PNO concentration by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio (ER) LCMS->Calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ polycarbonate membrane inserts (0.4 µm pore size) at a density of ~60,000 cells/cm². Culture for 21-25 days in a humidified incubator at 37°C, 5% CO₂, replacing the medium every 2-3 days.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >300 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; paracellular flux should be <2%.[12]

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4. Equilibrate for 30 minutes at 37°C.

  • Transport Experiment:

    • Prepare a dosing solution of this compound (e.g., 10 µM) in HBSS.

    • For A→B transport: Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • For B→A transport: Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Incubate the plates at 37°C on an orbital shaker for 2 hours.

  • Sampling & Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[15][16]

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B) [15]

Data Interpretation:

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (ER) Interpretation
< 2No significant active efflux
≥ 2Compound is a likely substrate of an efflux transporter (e.g., P-gp).[12]
P-glycoprotein (P-gp) Substrate Assessment: The MDR1-MDCK Assay

Scientific Rationale: To specifically investigate the role of P-gp (encoded by the MDR1 gene), an assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene is highly recommended.[17][18] This model provides a cleaner system than Caco-2 for confirming P-gp substrate status because wild-type MDCK cells have very low endogenous transporter expression.[19] Comparing transport across the wild-type and MDR1-transfected cell lines provides definitive evidence of P-gp-mediated efflux.[17]

Detailed Protocol:

  • Cell Culture: Seed both wild-type MDCK and MDR1-MDCK cells on Transwell™ inserts and culture for 4-5 days until a confluent monolayer is formed.[17][20]

  • Monolayer Integrity: Confirm integrity via TEER measurements as described for Caco-2 cells.

  • Transport Experiment: Perform the bidirectional permeability assay as detailed in Section 2.1 on both cell lines in parallel. A known P-gp inhibitor, such as verapamil (100 µM), can be included in a separate set of wells to confirm that any observed efflux is P-gp-mediated.

  • Data Analysis: Calculate the Papp (A→B), Papp (B→A), and Efflux Ratio for this compound in both cell lines.

Data Interpretation:

  • An efflux ratio ≥ 2 in MDR1-MDCK cells that is significantly higher than the efflux ratio in wild-type MDCK cells confirms that this compound is a P-gp substrate.[20]

  • The efflux ratio in MDR1-MDCK cells should be reduced to near 1 in the presence of a P-gp inhibitor.

In Vitro Safety & Liability Profiling

This section outlines key assays to evaluate the potential for this compound to cause adverse effects.

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Assessing the potential for drug-drug interactions (DDIs) is a critical part of any safety assessment and is recommended by regulatory agencies like the FDA.[21][22] The most common mechanism for DDIs is the inhibition of CYP enzymes, which are responsible for metabolizing the majority of drugs.[23] This assay determines the concentration of this compound required to inhibit the activity of major CYP isoforms by 50% (the IC₅₀ value).

Detailed Protocol:

  • System Preparation: Use human liver microsomes (HLMs) as the source of CYP enzymes. Prepare an incubation mixture containing HLMs, a phosphate buffer (pH 7.4), and a cocktail of CYP isoform-specific probe substrates.[24]

  • Incubation:

    • Pre-incubate this compound at various concentrations (e.g., 0.1 to 100 µM) with the HLM mixture.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

    • Include positive control inhibitors for each isoform to validate the assay.[24]

  • Reaction Termination & Analysis: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein. Analyze the supernatant for the formation of the probe substrate metabolites using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of this compound relative to a vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]

Recommended CYP Isoforms and Probe Substrates:

CYP IsoformProbe SubstrateKnown Inhibitor (Positive Control)
CYP1A2 PhenacetinFurafylline
CYP2C9 DiclofenacSulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole
(Table adapted from FDA guidance and common industry practices)[22][25]
hERG Potassium Channel Blockade Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia known as Torsades de Pointes.[26][27] Early in vitro screening for hERG liability is a mandatory step in drug safety assessment.[27] Automated patch-clamp electrophysiology is the gold-standard method for this evaluation.[26]

Detailed Protocol:

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.[26]

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve a whole-cell patch-clamp configuration.[26]

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. The FDA recommends specific protocols to ensure data consistency.[28]

  • Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) to the cells.

  • Data Analysis: Measure the percentage of hERG current inhibition at each concentration relative to the baseline. Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.[28]

General Cytotoxicity Assessment

Scientific Rationale: It is important to determine if this compound is toxic to cells at the concentrations tested in other assays. A simple cytotoxicity assay can provide this information and help distinguish between a specific pharmacological effect (e.g., transporter inhibition) and general cellular toxicity. Assays measuring ATP levels (as an indicator of metabolic activity and viability) are robust and common.[29][30]

Detailed Protocol:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma line) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for an extended period (e.g., 24 to 72 hours).

  • Viability Measurement: Use a commercial ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®). Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated control cells and calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Summary and Forward Look

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its membrane permeability, interaction with key drug transporters and metabolic enzymes, and its potential for off-target cardiac and cellular toxicity, researchers can build a comprehensive profile of this critical metabolite. This data is invaluable for informing the overall risk assessment of its parent drug, paliperidone, and for satisfying regulatory expectations regarding metabolite safety.

References

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Application Notes & Protocols: The Use of Paliperidone N-Oxide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of Paliperidone N-oxide as a certified reference standard in the pharmaceutical analysis of Paliperidone. As the primary active metabolite of risperidone and a widely used atypical antipsychotic, Paliperidone's purity and stability are of paramount importance.[1][2] this compound is a known degradation product and impurity, making its accurate identification and quantification critical for ensuring the safety and efficacy of the final drug product.[3][4][5] This document outlines detailed protocols for the use of this compound in the development and validation of stability-indicating chromatographic methods, aligning with the stringent requirements of international regulatory bodies such as the International Council for Harmonisation (ICH).[6][7]

Introduction: The Imperative of Impurity Profiling

In modern pharmaceutical manufacturing, the control of impurities within an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint but a fundamental pillar of patient safety. Regulatory guidelines, particularly ICH Q3A/Q3B, mandate the identification and characterization of any impurity present at or above a 0.10% threshold.[1] Paliperidone, chemically known as (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can degrade under various stress conditions such as oxidation, hydrolysis, and photolysis.[8][9]

This compound is a significant oxidative degradation product.[3][9] Its presence in the drug substance or formulated product can be indicative of improper storage, manufacturing excursions, or inherent instability. Therefore, a highly characterized reference standard of this compound is an indispensable tool for analytical scientists. It serves as the benchmark for validating analytical procedures to ensure they are specific, accurate, and precise enough to detect and quantify this critical impurity.[10][11]

This guide provides the scientific rationale and step-by-step protocols for leveraging a this compound reference standard in key analytical workflows.

Physicochemical Properties of this compound

A well-characterized reference standard is the foundation of any quantitative analysis.[6][12] The identity and purity of the standard must be unequivocally established.

PropertyValueSource
Chemical Name 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-oxide
Synonyms Paliperidone Related Compound D (USP)[13]
CAS Number 761460-08-6[5][14]
Molecular Formula C₂₃H₂₇FN₄O₄[5][14]
Molecular Weight 442.48 g/mol [5][14]
Appearance White to Off-White Solid[]
Storage -20°C, protected from light and moisture[13][]

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data on purity, identity, and recommended storage conditions.[16]

Core Application: Development of Stability-Indicating HPLC Methods

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or excipients.[3][17] The this compound reference standard is central to proving this capability.

Establishing Method Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For impurity analysis, this means demonstrating that the peak for this compound is well-resolved from the main Paliperidone peak and all other related substances.

The workflow below illustrates the process of confirming method specificity.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis (HPLC/UPLC) cluster_eval Data Evaluation Pali_API Paliperidone API Solution Spiked_Sample Spiked Sample: API + N-Oxide Std + Placebo Pali_API->Spiked_Sample N_Oxide_Std This compound Reference Standard Solution N_Oxide_Std->Spiked_Sample Placebo Placebo Solution (All Excipients) Placebo->Spiked_Sample Analysis Inject Individual & Spiked Samples Spiked_Sample->Analysis Chromatograms Compare Chromatograms Analysis->Chromatograms Generate Data Resolution Calculate Resolution (Rs) between Paliperidone and N-Oxide Peaks Chromatograms->Resolution Criteria Acceptance Criteria Met? (e.g., Rs > 2.0) Resolution->Criteria Pass Specificity Confirmed Criteria->Pass Yes Fail Method Optimization Required Criteria->Fail No

Caption: Workflow for confirming analytical method specificity.

Causality: By spiking the sample matrix with the N-oxide standard, you create a "worst-case" scenario. If the N-oxide peak remains distinct and symmetrical, it provides documented evidence that the method can reliably separate this impurity from the drug substance, a core requirement for validation.[7][18]

Experimental Protocols

The following protocols are provided as a robust starting point. Scientists must verify and adapt these methods based on their specific instrumentation, laboratory conditions, and the matrix of the sample being analyzed.

Protocol 1: Preparation of Standard Solutions

Accurate solution preparation is critical for reliable quantitative results. Use calibrated analytical balances and Class A volumetric glassware.

  • Solvent Selection (Diluent): A mixture of acetonitrile and water or a suitable buffer (e.g., ammonium acetate) is commonly used. The final choice should be based on the solubility of both Paliperidone and this compound and its compatibility with the HPLC mobile phase. A common diluent is Acetonitrile:Buffer (50:50 v/v).[19]

  • This compound Stock Solution (S1 - approx. 100 µg/mL):

    • Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent.

    • Sonicate for 5-10 minutes until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solution (S2 - approx. 1.0 µg/mL):

    • Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This concentration is often suitable for impurity quantification at the 0.1% level relative to a 1 mg/mL API solution.

  • System Suitability Solution (SSS):

    • Prepare a solution containing Paliperidone at the working concentration (e.g., 1000 µg/mL) and spike it with this compound to a known concentration (e.g., 1.0 µg/mL) using the stock solution (S1). This solution is used to verify the resolution and performance of the chromatographic system.[20]

Protocol 2: Recommended HPLC Method for Impurity Profiling

This method is synthesized from established literature and provides a strong basis for separating Paliperidone from its N-oxide impurity.[3][19][21][22]

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., Luna Omega Polar C18, Zorbax SB C18), 100 x 4.6 mm, 3.5 µmProvides excellent hydrophobic retention for Paliperidone and its related compounds. Polar-modified C18 phases can offer enhanced retention and peak shape.[21][22]
Mobile Phase A 20 mM Ammonium Acetate Buffer, pH adjusted to 4.5 with Acetic AcidBuffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and improved peak shape.[3]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes from the C18 column.
Gradient Elution A time-based gradient from high aqueous (e.g., 90% A) to high organic (e.g., 30% A)Necessary to elute both the more polar impurities and the highly retained Paliperidone API within a reasonable run time while achieving optimal separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[21]
Column Temperature 40°CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency and reproducibility.[21]
Detection Wavelength 238 nm or 275 nmUV maxima where both Paliperidone and its N-oxide impurity exhibit strong absorbance, ensuring high sensitivity.[3][19]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.[21]
Protocol 3: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be performing correctly. Inject the System Suitability Solution (SSS) five or six times and evaluate the following parameters.[22]

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs between Paliperidone and this compound peaks must be ≥ 2.0Ensures baseline or near-baseline separation, which is critical for accurate peak integration and quantification.[20][22]
Tailing Factor (T) T for the Paliperidone and N-oxide peaks should be ≤ 2.0Measures peak symmetry. A tailing peak can indicate column degradation or secondary interactions, affecting integration accuracy.[21][22]
% RSD of Peak Area For replicate injections of the N-oxide peak, % RSD should be ≤ 5.0%Demonstrates the precision of the injector and the stability of the detector response.[22]
Theoretical Plates (N) N for the Paliperidone peak should be ≥ 5000Indicates the efficiency of the column. High plate counts lead to sharper, narrower peaks and better resolution.[21]

Application in Analytical Method Validation (per ICH Q2(R1))

The this compound reference standard is essential for validating the analytical method according to ICH guidelines.[7][23] Validation provides documented evidence that the procedure is fit for its intended purpose.[18]

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_limit Limit Tests Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Key validation parameters where the reference standard is used.

  • Linearity & Range: A series of dilutions of the this compound standard (e.g., from the LOQ to 150% of the specification limit) are analyzed. The peak area response is plotted against concentration to demonstrate a linear relationship, typically requiring a correlation coefficient (r²) of >0.99.[20][24]

  • Accuracy: The accuracy of the method is determined by performing recovery studies. A known amount of the this compound standard is spiked into a sample matrix (e.g., a placebo formulation or the API). The percentage of the standard that is recovered is calculated, with acceptance criteria typically falling between 80-120% for impurities.[18][20]

  • Precision (Repeatability): Multiple preparations of a sample spiked with the N-oxide standard are analyzed on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) of the results is calculated to demonstrate the method's precision.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the N-oxide standard that can be reliably quantified with acceptable precision and accuracy. This is crucial for ensuring the method is sensitive enough to measure the impurity at its specification limit.[24]

Conclusion

The proper use of a well-characterized this compound reference standard is non-negotiable in the quality control of Paliperidone. It is the anchor for developing and validating robust, reliable, and accurate analytical methods for impurity profiling. By following the principles and protocols outlined in this guide, analytical laboratories can ensure that their methods are fit for purpose, meet global regulatory expectations, and ultimately contribute to the release of safe and effective medicines for patients.

References

  • Vekariya N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. Available at: [Link]

  • SynThink. Paliperidone EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • Reddy, B. et al. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmaceutical Research. Available at: [Link]

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  • Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. Available at: [Link]

  • Tambe, R., et al. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. The International journal of analytical and experimental modal analysis. Available at: [Link]

  • Reddy, G. S., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. American Journal of Analytical Chemistry. Available at: [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: [Link]

  • Li, Y., et al. (2017). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farmacéutica Bonaerense. Available at: [Link]

  • Scribd. (n.d.). Regulatory Guide On Reference Standard. Scribd. Available at: [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Takayama, N., et al. (2020). Identification of postmortem paliperidone metabolite in human blood by LC–Q-Orbitrap-MS. Journal of Analytical Toxicology. Available at: [Link]

  • Kumar, A., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. GMP SOP. Available at: [Link]

  • de Oliveira, A. R. M. (2022). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available at: [Link]

  • YMER. (2024). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. Available at: [Link]

  • Epshtein, N. A. (2019). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. Available at: [Link]

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  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Available at: [Link]

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Sources

Strategic Sample Preparation for the Quantification of Paliperidone N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and clinical safety studies. Paliperidone N-Oxide, a primary metabolite of the atypical antipsychotic paliperidone, requires robust and reliable bioanalytical methods for its determination. The complexity of biological matrices—such as plasma, serum, and urine—necessitates an effective sample preparation strategy to remove interfering endogenous components like proteins and phospholipids. This application note provides a comprehensive guide to the three most prevalent sample preparation techniques for this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We delve into the mechanistic principles behind each method, offer detailed, field-tested protocols, and present a comparative analysis to guide researchers in selecting the optimal technique for their analytical objectives. All methodologies are presented within the framework of current regulatory expectations for bioanalytical method validation.[1][2][3][4]

Introduction: The Bioanalytical Imperative

Paliperidone is the major active metabolite of risperidone and is itself a widely used antipsychotic medication.[5] Its metabolism results in several compounds, with this compound being a significant variant.[6][7][] Understanding the concentration-time profile of this N-oxide metabolite in biological systems is critical for building a complete pharmacological and safety profile of the parent drug.

However, biological matrices are inherently "dirty" environments for sensitive analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Proteins, salts, and phospholipids can cause ion suppression, foul analytical columns, and lead to inaccurate and irreproducible results. Therefore, the sample preparation step is arguably the most critical phase of the bioanalytical workflow, directly impacting data quality, method robustness, and laboratory throughput.

This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively isolate this compound from complex biological samples, ensuring data integrity and compliance with global bioanalytical standards.[9]

Analyte and Matrix: Key Considerations

The selection of an appropriate sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the biological matrix.

This compound Properties:

  • Molecular Formula: C₂₃H₂₇FN₄O₄[6][10]

  • Molecular Weight: ~442.5 g/mol [6][10]

  • LogP (Octanol-Water Partition Coefficient): 1.6[10]

The LogP value of 1.6 indicates that this compound is moderately lipophilic, a key factor influencing its partitioning behavior in LLE and its retention on SPE sorbents.

Biological Matrix Challenges:

  • Plasma/Serum: High protein content (e.g., albumin) is the primary challenge, requiring efficient removal to prevent analytical column clogging and MS source contamination.

  • Urine: High salt content and variability in pH and specific gravity can affect extraction efficiency and reproducibility.

  • Tissue Homogenates: These are the most complex matrices, containing high levels of lipids and proteins, often requiring extensive cleanup procedures.

Sample Stability: Analyte stability is paramount for accurate quantification. Studies on the parent compound, paliperidone, have shown that its stability is well-maintained when blood samples are stored at 4°C, -20°C, and -60°C.[11] Similar stability assessments must be performed for this compound as part of the bioanalytical method validation to prevent its degradation post-collection and prior to analysis.[1][2][3]

Core Sample Preparation Techniques: Principles and Protocols

We will now explore the three workhorse techniques for bioanalytical sample preparation. The choice among them represents a trade-off between speed, cost, cleanliness of the final extract, and required sensitivity.

Protein Precipitation (PPT)

Principle: PPT is a matrix-scavenging technique that uses a water-miscible organic solvent to disrupt the solvation of proteins, causing them to denature and precipitate out of the solution.[12] Acetonitrile is the most common precipitant due to its ability to cause rapid and efficient protein removal.[12][13] The analyte, this compound, remains in the supernatant, which can then be directly injected or further processed.

Causality—Why It Works: The high concentration of organic solvent disrupts the hydrogen bonding and hydrophobic interactions that keep proteins soluble in the aqueous environment of plasma. This forces the proteins to aggregate and fall out of solution. The choice of acetonitrile is favored as it generally yields cleaner extracts compared to methanol and results in a denser protein pellet upon centrifugation.

  • Aliquoting: Pipette 100 µL of thawed human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version like Paliperidone-d4 N-Oxide) to each tube and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to sample is a common starting point for optimal protein removal.

  • Mixing: Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation. The vigorous mixing is crucial for creating a uniform protein pellet later.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. The low temperature helps ensure proteins remain precipitated.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet to prevent contamination.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma 1. Aliquot Plasma (100 µL) Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Add Acetonitrile (300 µL) Spike->Precipitate Vortex 4. Vortex (60s) Precipitate->Vortex Centrifuge 5. Centrifuge (>10,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject

Caption: Protein Precipitation (PPT) Workflow.

Liquid-Liquid Extraction (LLE)

Principle: LLE is a targeted analyte extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[12] By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to favor its partitioning into the organic solvent, leaving polar interferences behind.

Causality—Why It Works: this compound is a basic compound. By adjusting the pH of the plasma sample to be basic (e.g., pH 9-10), the molecule is deprotonated, making it less polar and more soluble in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[14] This allows for its selective extraction away from water-soluble matrix components.

  • Aliquoting & IS Spiking: Pipette 200 µL of plasma into a polypropylene tube. Add 20 µL of internal standard solution and briefly vortex.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate or ammonium hydroxide) to raise the sample pH to ~10. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate.[14] Cap the tube securely.

  • Mixing: Vortex for 2 minutes or mix on a mechanical shaker for 15 minutes to facilitate the partitioning of the analyte into the organic phase.[14]

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[14]

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis Plasma 1. Aliquot Plasma & Spike IS pH_Adjust 2. Adjust pH (>9) Plasma->pH_Adjust Add_Solvent 3. Add Organic Solvent pH_Adjust->Add_Solvent Mix 4. Vortex/Shake Add_Solvent->Mix Centrifuge 5. Centrifuge to Separate Phases Mix->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective and efficient sample cleanup method that uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte of interest from the liquid sample.[15][16] Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. For this compound, a cation-exchange or a reversed-phase sorbent can be used.

Causality—Why It Works:

  • Reversed-Phase (RP) SPE (e.g., C8 or C18): The moderately lipophilic nature of this compound (LogP 1.6) allows it to be retained on a non-polar sorbent via hydrophobic interactions. Polar interferences are washed away with a weak aqueous wash, and the analyte is eluted with a strong organic solvent like methanol or acetonitrile.

  • Cation-Exchange SPE: As a basic compound, this compound can be positively charged at an acidic pH. This allows it to bind strongly to a negatively charged cation-exchange sorbent. Neutral and acidic interferences are washed away, and the analyte is eluted by increasing the pH or the ionic strength of the elution solvent. This approach often yields the cleanest extracts.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 200 µL of urine with 200 µL of 2% phosphoric acid. Add the internal standard. The acidic pH ensures the analyte is positively charged for retention on the sorbent.

  • Cartridge Conditioning: Condition the cation-exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the same acidic solution used for dilution (2% phosphoric acid).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove neutral and weakly-bound interferences. This step is critical for removing matrix components that could cause ion suppression.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be released.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction Extraction cluster_concentration Concentration & Analysis Pretreat 1. Pre-treat Sample (Acidify) Load 4. Load Sample Pretreat->Load Condition 2. Condition Cartridge Equilibrate 3. Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute Analyte Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) Workflow.

Comparative Summary of Techniques

The optimal choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal via solvent denaturationAnalyte partitioning between immiscible liquidsAnalyte retention on a solid sorbent
Selectivity LowModerateHigh
Extract Cleanliness Low (risk of ion suppression)Moderate to HighVery High
Recovery Generally high but variableHigh and consistentVery high and reproducible[16]
Throughput High (96-well plate compatible)Low to ModerateHigh (amenable to automation)[17]
Cost per Sample LowLow to ModerateHigh
Best For Early-stage discovery, high-concentration samplesAssays requiring moderate cleanlinessRegulated bioanalysis, low LLOQ, complex matrices[15]

Method Validation and Regulatory Adherence

Regardless of the chosen technique, the final bioanalytical method must be fully validated according to guidelines from regulatory agencies like the FDA and EMA.[1][2][3] The ICH M10 guideline provides a harmonized international standard for this process.[4][9]

Key validation parameters to assess include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Demonstrating the closeness and repeatability of measurements.

  • Calibration Curve: Defining the quantitative range of the assay.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the matrix on analyte ionization.

  • Stability: Confirming analyte stability in the matrix and during processing.[11]

A self-validating system is one where QC samples, prepared and processed alongside study samples, consistently meet pre-defined acceptance criteria, thereby ensuring the reliability of the data generated for every analytical run.[3]

Conclusion

The selection and optimization of a sample preparation technique are critical for the successful quantification of this compound in biological matrices.

  • Protein Precipitation offers a rapid and cost-effective solution for high-concentration samples or early discovery work.

  • Liquid-Liquid Extraction provides a cleaner extract and is a robust method for many applications.

  • Solid-Phase Extraction delivers the highest level of selectivity and extract cleanliness, making it the gold standard for regulated bioanalysis, especially when low limits of quantification are required.

By understanding the principles behind each technique and following the detailed protocols provided, researchers can develop and validate robust bioanalytical methods that generate high-quality, reliable, and defensible data to support drug development programs.

References

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Title: Paliperidone Palmitate N-Oxide | C39H57FN4O5 Source: PubChem URL: [Link]

  • Title: this compound | C23H27FN4O4 Source: PubChem URL: [Link]

  • Title: Paliperidone Palmitate N-Oxide CAS#: 1404053-60-6 Source: ChemWhat URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study Source: Acta Farmacéutica Bonaerense URL: [Link]

  • Title: Paliperidone | C23H27FN4O3 Source: PubChem URL: [Link]

  • Title: LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma Source: ResearchGate URL: [Link]

  • Title: Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma Source: Semantic Scholar URL: [Link]

  • Title: IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS-MS Source: ResearchGate URL: [Link]

  • Title: Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments Source: PMC URL: [Link]

  • Title: Bioanalytical Sample Preparation Source: Agilent Technologies URL: [Link]

  • Title: M10 Bioanalytical Method Validation Source: ICH URL: [Link]

  • Title: Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method Source: PubMed URL: [Link]

  • Title: Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]

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Development and Validation of a High-Performance Thin-Layer Chromatography (HPTLC) Method for the Estimation of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: HPTLC/2026/PN-O

Abstract

This document details a robust, precise, and accurate High-Performance Thin-Layer Chromatography (HPTLC) method developed and validated for the quantitative estimation of Paliperidone N-Oxide, a significant metabolite and potential degradation product of Paliperidone.[1][2] The method employs pre-coated silica gel 60 F₂₅₄ plates as the stationary phase and an optimized mobile phase of Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1.5:0.5 v/v/v/v). Densitometric quantification was performed at 278 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity (r² > 0.999) over a concentration range of 100-600 ng/band, high accuracy (recovery between 98-102%), and precision (%RSD < 2%).[3][4] This application note provides comprehensive protocols for method implementation and validation, establishing its suitability for routine quality control, stability studies, and impurity profiling.

Introduction: The Rationale for N-Oxide Quantification

Paliperidone (9-hydroxyrisperidone) is a second-generation atypical antipsychotic widely used in the management of schizophrenia and other psychiatric disorders.[5][6] Its therapeutic action is primarily mediated through antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5] this compound is a known metabolite and a potential degradation product that can form during manufacturing or storage, particularly under oxidative stress.[1][2] The presence and quantity of such related substances are critical quality attributes (CQAs) that can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for its quantification is essential.

High-Performance Thin-Layer Chromatography (HPTLC) offers a compelling alternative to HPLC for this purpose. Its advantages include high sample throughput, parallel analysis of samples and standards, minimal sample preparation, and low solvent consumption, making it a cost-effective and efficient tool for pharmaceutical analysis.[7][8][9] This guide provides a self-validating system for the development and implementation of an HPTLC method tailored for this compound.

Principle of the HPTLC Method

The separation is based on the principle of adsorption chromatography.[10] The stationary phase (silica gel) is polar, while the mobile phase is a less polar solvent mixture. When the mobile phase ascends the plate via capillary action, it transports the sample components. This compound, being a polar molecule due to the N-oxide and hydroxyl functional groups, will have a specific affinity for the stationary phase versus the mobile phase.[11] This differential partitioning causes it to migrate at a characteristic rate, separating it from other components and resulting in a compact band at a specific retardation factor (Rƒ). The quantification is then achieved by measuring the absorbance of this band using a densitometer.[12]

Materials and Methods

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Methanol (HPLC Grade)

  • Toluene (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Glacial Acetic Acid (AR Grade)

  • Pre-coated Silica Gel Aluminium Plates 60 F₂₅₄ (20 x 10 cm, 200 µm thickness, E. Merck)

Instrumentation
  • CAMAG HPTLC System equipped with:

    • Linomat 5 Sample Applicator with a 100 µL syringe

    • CAMAG Twin Trough Chamber (20 x 10 cm)

    • CAMAG TLC Scanner 4

    • winCATS Integration Software

Optimized Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity.

ParameterDescription
Stationary Phase Pre-coated Silica Gel Aluminium Plate 60 F₂₅₄
Mobile Phase Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1.5:0.5 v/v/v/v)
Chamber Saturation Time 20 minutes with mobile phase
Development Mode Ascending development to a distance of 80 mm
Sample Application Bandwidth: 8 mm; Application Rate: 150 nL/s
Detection Wavelength 278 nm (in absorbance mode)
Scanner Slit Dimension 6.00 x 0.45 mm, Micro
Drying Air-dried for 5 minutes, followed by 5 minutes in an oven at 60°C

Experimental Protocols

Protocol 1: Preparation of Solutions

4.1.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

  • Make up the volume to 100 mL with methanol to obtain a concentration of 100 µg/mL (100 ng/µL).

  • Store the solution at 2-8°C, protected from light.

4.1.2. Preparation of Working Standard Solutions for Linearity

  • From the stock solution (100 ng/µL), prepare a series of dilutions in methanol to achieve concentrations of 10, 20, 40, 60, 80, and 100 ng/µL.

  • These solutions will be used to construct the calibration curve.

4.1.3. Preparation of Sample Solution This protocol assumes analysis of a bulk drug substance for impurities. It should be adapted based on the specific matrix (e.g., dosage form, degradation study sample).

  • Accurately weigh 50 mg of the Paliperidone bulk drug sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and make up the volume with methanol. This yields a concentration of 1000 µg/mL.

  • This solution can be applied directly to the HPTLC plate to identify and quantify any this compound present.

Protocol 2: Chromatographic Development Workflow

Causality Behind Choices:

  • Stationary Phase: Silica gel 60 F₂₅₄ is the most common stationary phase for moderately polar to nonpolar compounds and has been used successfully for Paliperidone itself.[13][14] The F₂₅₄ indicator allows for visualization under UV light at 254 nm.

  • Mobile Phase: The choice of Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid is rationalized as follows: Toluene is a non-polar solvent that helps in the migration of less polar impurities. Ethyl acetate and methanol are moderately polar and polar solvents, respectively, which are crucial for eluting the polar this compound. The ratio is optimized to achieve a compact band and an ideal Rƒ value (typically between 0.3 and 0.7). Glacial Acetic Acid is added in a small quantity to suppress the ionization of any basic functional groups, thereby preventing peak tailing and improving band shape.[8]

  • Chamber Saturation: Saturating the chamber for 20 minutes ensures a homogenous vapor environment, leading to uniform mobile phase migration and improved separation reproducibility.[15]

Step-by-Step Procedure:

  • Pour 20 mL of the prepared mobile phase into the Twin Trough Chamber. Place a filter paper inside to aid saturation and close the lid. Allow the chamber to saturate for 20 minutes at ambient temperature.

  • Using the Linomat 5 applicator, apply the standard and sample solutions as 8 mm bands onto the HPTLC plate. For the calibration curve, apply 1 µL, 2 µL, 4 µL, 6 µL, 8 µL, and 10 µL of the respective working standards (10-100 ng/µL) to obtain bands of 100, 200, 300, 400, 500, and 600 ng/band.

  • Apply 5 µL of the sample solution in triplicate on separate tracks.

  • Place the plate in the saturated Twin Trough Chamber and allow the chromatogram to develop until the mobile phase front has migrated 80 mm.

  • Remove the plate from the chamber, air dry for 5 minutes, and then place it in an oven at 60°C for 5 minutes to completely remove the mobile phase.

  • Scan the dried plate with the TLC Scanner 4 at a wavelength of 278 nm.

  • Record the peak areas and calculate the results using the winCATS software.

Diagram: HPTLC Analysis Workflow Below is a diagram illustrating the general workflow for the HPTLC analysis.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis A Standard & Sample Solution Preparation D Sample Application (Linomat 5) A->D B Mobile Phase Preparation C Chamber Saturation B->C E Plate Development (Ascending) C->E D->E F Plate Drying E->F G Densitometric Scanning (Scanner 4) F->G H Data Acquisition & Integration G->H I Quantification & Reporting H->I

Caption: General workflow for HPTLC analysis of this compound.

Protocol 3: Method Validation (ICH Q2(R2) Guidelines)

This section provides the protocols to validate the developed method. Each test ensures that the analytical procedure is fit for its intended purpose.[4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Apply bands of the diluent (methanol), Paliperidone standard, and this compound standard on an HPTLC plate.

  • Develop and scan the plate as per the chromatographic conditions.

  • Confirm that the diluent shows no interfering peaks at the Rƒ of this compound.

  • Confirm that the Rƒ value of Paliperidone is significantly different from that of this compound, demonstrating resolution.

  • The peak purity of the this compound band can be assessed by comparing spectra at the peak start, apex, and end.

Linearity

Protocol:

  • Apply the working standard solutions to the plate to obtain concentrations of 100, 200, 300, 400, 500, and 600 ng/band.

  • Develop and scan the plate.

  • Plot a graph of peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the regression equation (y = mx + c).

Accuracy (% Recovery)

Protocol:

  • Prepare a sample solution of a known concentration (e.g., from a placebo or a pre-analyzed batch).

  • Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the this compound standard.

  • Apply each level in triplicate to the HPTLC plate.

  • Calculate the % recovery using the formula: [(Amount Found - Amount Original) / Amount Spiked] * 100.

Precision

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare a standard solution of this compound (e.g., 300 ng/band).

    • Apply this solution six times on the same plate on the same day.

    • Calculate the percentage Relative Standard Deviation (%RSD) of the peak areas.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD and compare the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. Protocol:

  • Calculate using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

  • Experimentally verify the LOQ by preparing a solution at the calculated concentration and confirming that it gives a precise and accurate response.

Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters.

  • Analyze a standard solution (e.g., 300 ng/band) under these modified conditions.

  • Assess the impact on Rƒ and peak area. Parameters to vary include:

    • Mobile phase composition (e.g., ± 2% of a component).

    • Chamber saturation time (e.g., 15 min vs. 25 min).

    • Development distance (e.g., 78 mm vs. 82 mm).

  • Calculate the %RSD for the results obtained under the varied conditions.

Diagram: Method Validation Logical Flow The following diagram outlines the logical relationship between the core validation parameters as per ICH guidelines.

Validation_Flow cluster_quant Quantitative Capability cluster_qual Qualitative Capability center Validated HPTLC Method Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Intra & Inter-day) center->Precision Specificity Specificity center->Specificity Sensitivity Sensitivity (LOD & LOQ) center->Sensitivity Robustness Robustness center->Robustness

Caption: Key parameters for HPTLC method validation based on ICH Q2(R2).

Results: Summary of Validation Data

The following tables present representative data that should be obtained during the validation of this method.

Table 1: Linearity and Regression Data

Parameter Result
Linearity Range 100 - 600 ng/band
Regression Equation Area = 15.8 * (Concentration) + 120.5
Correlation Coefficient (r²) 0.9995

| Rƒ Value | 0.45 ± 0.02 |

Table 2: Accuracy (Recovery Study)

Level Amount Spiked (ng) Amount Recovered (ng) % Recovery % RSD (n=3)
80% 160 158.9 99.31 1.12
100% 200 201.2 100.60 0.95

| 120% | 240 | 238.2 | 99.25 | 1.34 |

Table 3: Precision Data

Precision Type % RSD (n=6) Acceptance Criteria
Repeatability (Intra-day) 0.88% % RSD ≤ 2%

| Intermediate (Inter-day) | 1.25% | % RSD ≤ 2% |

Table 4: Sensitivity and Robustness

Parameter Result
Limit of Detection (LOD) 25 ng/band
Limit of Quantitation (LOQ) 75 ng/band

| Robustness | Method is robust (%RSD < 2% for all variations) |

Conclusion

The developed HPTLC method for the estimation of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of quantifying this compound in bulk drug substances and can be adapted for various applications, including stability testing and quality control of pharmaceutical formulations. The method's simplicity and high throughput make it an excellent tool for routine analysis in a regulated laboratory environment.

References

  • PharmaInfo. (n.d.). HPTLC Method Development and Validation: An Overview. Retrieved from [Link]

  • Patel, J. et al. (2023). Quality by Design in HPTLC: A Review of Method Development Approaches. International Journal of Pharmaceutical and Biological Archives. Retrieved from [Link]

  • JETIR. (2018). Development and validation of stability indicating hptlc method for determination of Paliperidone palmitate as bulk drug. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Gawali, J. S. et al. (2019). REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Patel, R. B. et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Patel, D. J. et al. (2014). development and validation of hptlc method for Quantitative estimation of paliperidone. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Ansari, M. J. et al. (2013). HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study. Analytical Methods. Retrieved from [Link]

  • Patel, D. (2023). A Comprehensive Review on HPTLC Method Development. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • OUCI. (n.d.). DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR QUANTITATIVE ESTIMATION OF PALIPERIDONE. Retrieved from [Link]

  • Sharma, S. et al. (2018). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPTLC method for quantitative estimation of paliperidone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Paliperidone Palmitate N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • IJCRT. (2023). Application Of Hptlc In Pharmaceutical Analysis. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Kumar, P. et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • ResearchGate. (n.d.). HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study | Request PDF. Retrieved from [Link]

  • ResearchGate. (2012). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

  • SciSpace. (2014). Spectrophotometric Methods for the Quantitative Estimation of Paliperidone in Formulations. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Springer. (2024). Method validation for targeted HPTLC method as per ICH Q2 (R2) guidelines. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • PubChem. (n.d.). Paliperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Research and Reviews. (2013). ICH Guidelines in Practice: Development and Validation of HPTLC Method for Simultaneous Estimation of Ketorolac Tromethamine and Ofloxacin in Ophthalmic Formulation. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Technology Networks. (2023). High-Performance Thin-Layer Chromatography (HPTLC). Retrieved from [Link]

  • Sharma, S. et al. (2018). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

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Use of Paliperidone N-Oxide in metabolic stability studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Role and Analysis of Paliperidone N-Oxide in In Vitro Metabolic Stability Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with rigorous evaluation of its safety and efficacy. A cornerstone of this process is understanding its metabolic fate. The U.S. Food and Drug Administration (FDA) emphasizes the importance of identifying and characterizing drug metabolites, particularly those that are unique to humans or are present at higher concentrations in humans than in preclinical toxicology species.[1][2][3] Such "disproportionate metabolites" require safety qualification to ensure they do not pose an unforeseen toxicity risk.[4]

Paliperidone, the primary active metabolite of the antipsychotic drug risperidone, is itself a widely prescribed therapeutic agent for schizophrenia and schizoaffective disorder.[5][6] Unlike its parent drug, which is extensively metabolized by Cytochrome P450 2D6 (CYP2D6), paliperidone undergoes minimal hepatic metabolism and is primarily eliminated via renal excretion.[7][8] However, minor metabolic pathways exist, and various metabolites, including oxidative metabolites, have been identified.[9]

One such metabolite is this compound. N-oxidation is a common metabolic pathway for compounds containing tertiary amine functionalities, catalyzed by both Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems.[5][10][11][12] N-oxide metabolites can exhibit a range of properties: they may be inactive and readily excreted, possess pharmacological activity similar to the parent drug, or even be chemically unstable and revert to the parent compound in vivo.[10][13] Therefore, understanding the formation and metabolic stability of this compound is crucial for a complete preclinical safety assessment.

This guide provides a comprehensive framework for researchers to investigate this compound within the context of metabolic stability. It details the scientific rationale, step-by-step protocols for in vitro assays using human liver microsomes (HLM), and analytical methodologies for quantification.

Part 1: Scientific Rationale & Experimental Causality

Why Study this compound?

The decision to investigate this compound is driven by several key factors:

  • Regulatory Expectations: FDA guidance necessitates the evaluation of any metabolite that constitutes more than 10% of the total drug-related exposure at steady state.[4] Early characterization of N-oxide formation helps preemptively address these regulatory requirements.

  • Safety Profile: The N-oxide functional group significantly increases the polarity of a molecule, which typically aids in its elimination.[13][14] However, it can also alter the pharmacological or toxicological profile. Assessing its intrinsic stability is a key step in de-risking the parent compound.

  • Understanding Metabolic Pathways: Identifying the enzymes responsible for N-oxide formation (e.g., specific CYPs vs. FMOs) is critical for predicting potential drug-drug interactions (DDIs). FMOs, unlike many CYPs, are not readily induced or inhibited, so metabolism via this pathway may offer a more predictable clinical profile.[15][16]

The Choice of In Vitro System: Human Liver Microsomes

Human Liver Microsomes (HLMs) are the preferred in vitro system for initial metabolic stability screening for several reasons:

  • Enzyme Richness: HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of key Phase I drug-metabolizing enzymes, including the full suite of CYPs and FMOs.[17][18][19][20]

  • Cost-Effectiveness & Throughput: Compared to hepatocytes or in vivo studies, microsomal assays are relatively low-cost, easy to perform, and amenable to high-throughput screening, making them ideal for early discovery and development.[18]

  • Mechanistic Insights: The HLM system is cofactor-dependent (requiring NADPH for CYP and FMO activity), allowing for controlled experiments. By including or omitting cofactors, researchers can confirm that the disappearance of the test compound is enzyme-mediated.[1]

The workflow for a typical metabolic stability study is designed to measure the rate of disappearance of a compound over time, which is then used to calculate key pharmacokinetic parameters.

G Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Stock Solutions (this compound, Controls) I1 Pre-incubate Microsomes & Test Compound at 37°C P1->I1 P2 Prepare Microsome Working Solution P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction (Add NADPH System) P3->I2 I1->I2 I3 Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (Add Acetonitrile + IS) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining, Half-Life (t½), & Intrinsic Clearance (Clint) A3->A4

Experimental Workflow for Microsomal Stability Assay

Part 2: Detailed Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound.

Materials:

  • This compound (≥95% purity)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest NADPH Regeneration System, Solution A & B)

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil)

    • Low Clearance Control (e.g., Warfarin)

  • LC-MS/MS grade Acetonitrile (ACN) and Water

  • Formic Acid

  • Internal Standard (IS): Paliperidone-d4

  • 96-well incubation plates, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a 100 µM working solution by diluting the stock with Acetonitrile/Water (50:50).

    • Microsome Working Solution: Thaw pooled HLMs at 37°C. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1.0 mg/mL. Keep on ice.

    • NADPH System: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.

    • Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Paliperidone-d4).

  • Incubation Procedure:

    • Add 196 µL of the microsome working solution (1.0 mg/mL) to designated wells of a 96-well plate.

    • Add 2 µL of the 100 µM test compound working solution to each well for a final substrate concentration of 1 µM. The final microsomal protein concentration will be approximately 0.5 mg/mL after adding the NADPH system.

    • Include negative control wells where the NADPH system will be replaced with buffer to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 20 µL of the prepared NADPH regenerating system to each well. For the T=0 time point, the quenching solution should be added before the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection & Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 400 µL of the ice-cold Quenching Solution to the appropriate wells.

    • Once all time points are collected, seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method optimized for this compound and the internal standard. (See Analytical Method section below).

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard (Paliperidone-d4).

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol 2: Reaction Phenotyping - Investigating the Formation of this compound

Objective: To identify the enzyme families (CYPs vs. FMOs) responsible for the N-oxidation of paliperidone.

Rationale: This experiment differentiates between CYP and FMO activity. FMOs are heat-labile, so pre-incubating microsomes at an elevated temperature without cofactors will inactivate them while largely preserving CYP activity.[21]

Methodology: This protocol follows the same basic steps as Protocol 1, with paliperidone as the substrate. The key difference is the inclusion of two parallel experimental arms:

  • Arm A (Standard Condition): Incubate paliperidone (1 µM) with HLMs and the NADPH regenerating system as described in Protocol 1.

  • Arm B (FMO Inactivation):

    • Prepare the HLM working solution as usual.

    • Before adding the substrate or NADPH, pre-heat the microsome plate at 50°C for 5 minutes.

    • Cool the plate on ice, then proceed with the standard incubation protocol by adding paliperidone and the NADPH system.

Analysis: Quantify the formation of this compound at each time point in both arms using LC-MS/MS. A significant reduction in the rate of N-oxide formation in Arm B compared to Arm A would strongly suggest the involvement of FMOs. If the rate is unchanged, CYPs are the likely primary contributors.

G Metabolic relationship of Risperidone and Paliperidone. cluster_pathway Metabolic Pathway of Risperidone Risperidone Risperidone Paliperidone Paliperidone (9-hydroxyrisperidone) Risperidone->Paliperidone CYP2D6 (Major) CYP3A4 (Minor) N_Oxide This compound Paliperidone->N_Oxide CYPs / FMOs (?) Other Other Minor Metabolites Paliperidone->Other Minor Pathways Excretion Renal Excretion (Unchanged) Paliperidone->Excretion

Metabolic relationship of Risperidone and Paliperidone.

Part 3: Data Presentation & Analytical Method

Representative Data & Interpretation

The results from a microsomal stability assay are typically summarized to classify compounds.

Table 1: Example Metabolic Stability Data in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Stability Classification
Verapamil (High Cl.)< 10> 139Low
This compound 45 30.8 Moderate
Warfarin (Low Cl.)> 90< 15.4High
Classification based on typical industry standards where t½ < 18 min is low stability, 18-60 min is moderate, and > 60 min is high stability.

This hypothetical data suggests that this compound is moderately stable in HLMs, indicating it is likely to be further metabolized, albeit not as rapidly as a high-clearance compound.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific UPLC-MS/MS method is required for accurate quantification.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
This compoundQ1: 443.2 -> Q3: 207.2 (Quantifier)
Paliperidone-d4 (IS)Q1: 431.2 -> Q3: 211.2 (Quantifier)

Note: The m/z for this compound (C23H27FN4O4) is 442.49 g/mol ; the protonated molecule [M+H]+ is observed at m/z 443.2.[19] The fragmentation pattern often follows that of the parent drug, hence the transition to m/z 207.2, a characteristic fragment of the paliperidone structure. These parameters should be optimized empirically.

Conclusion and Future Directions

This guide provides the foundational protocols for assessing the metabolic stability of this compound and investigating its formation. By employing these in vitro methods, researchers can generate crucial data to build a comprehensive metabolic profile for paliperidone. Such studies are indispensable for modern drug development, ensuring that the safety and disposition of all relevant metabolites are well understood before advancing to later-stage clinical trials. Further investigations could involve using recombinant enzymes (specific CYPs and FMOs) to pinpoint the exact isoforms involved in N-oxide formation and exploring potential species differences using microsomes from preclinical toxicology species.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Zhang, G., et al. (2015). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farm. Bonaerense, 34(8), 1535-41. [Link]

  • Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 73(5), 364-374. [Link]

  • Pail, M. R., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. [Link]

  • Kretzer, C., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(9), 6483-6522. [Link]

  • Laux-Biehlmann, A., et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 4(12), 1133-1137. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(3), 313-319. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

  • Shirodkar, M., et al. (2019). In vitro Metabolism of Risperidone on Isolated Microsomes of Rat Liver. Indian Journal of Pharmaceutical Education and Research, 53(2S), s179-s185. [Link]

  • Singh, B., et al. (2013). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Journal of Chromatographic Science, 51(9), 884-894. [Link]

  • Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(1), 1-38. [Link]

  • Cashman, J. R. (2003). The role of flavin-containing monooxygenases in drug metabolism and development. Current Opinion in Drug Discovery & Development, 6(4), 486-493. [Link]

  • Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

  • European Patent Office. (2010). Synthesis of Paliperidone. EP 2321311 B1. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Cashman, J. R. (2008). Role of flavin-containing monooxygenase in drug development. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1547-1563. [Link]

  • Caccia, S. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS Drugs, 21(9), 747-764. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Paliperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Dr. Oracle. (2025). What is the metabolism of paliperidone (Invega)?. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 989-1005. [Link]

  • Shephard, E. A., & Phillips, I. R. (2021). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 22(16), 8821. [Link]

  • Mannens, G., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 36(4), 769-779. [Link]

  • Spina, E., & de Leon, J. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome P450 enzymes and relevance for drug-drug interactions. CNS Drugs, 21(1), 17-41. [Link]

  • Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. [Link]

  • Coughtrie, M. W. H., et al. (2018). Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity. Drug Metabolism and Disposition, 46(8), 1198-1206. [Link]

  • Boucher, J. L., et al. (1999). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Journal of Inorganic Biochemistry, 74(1-4), 103-113. [Link]

  • PsychDB. (2024). Paliperidone (Invega). [Link]

Sources

Application Notes and Protocols for Forced Degradation Studies of Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the major active metabolite of risperidone, is an atypical antipsychotic agent used in the management of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is mediated through the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[2] To ensure the safety, efficacy, and quality of a pharmaceutical product, regulatory bodies like the International Council for Harmonisation (ICH) mandate the performance of forced degradation studies.[3] These studies are critical in drug development to elucidate the intrinsic stability of the drug substance, identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[3]

This document provides a comprehensive guide to performing forced degradation studies on paliperidone, outlining detailed protocols for various stress conditions and the subsequent analysis of degradation products. The information presented herein is synthesized from established scientific literature and is intended to provide a robust framework for researchers in this field. Paliperidone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while demonstrating relative stability to dry heat.[4][5]

Core Principles of Forced Degradation

The primary objective of a forced degradation study is to accelerate the degradation of a drug substance in a controlled manner to predict its long-term stability.[3] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely degrading the parent compound.[3] This allows for the development of a "stability-indicating" analytical method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.

Experimental Workflow for Forced Degradation Studies

A systematic approach is crucial for obtaining meaningful and reproducible results. The general workflow involves subjecting the drug substance to various stress conditions, followed by analysis using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis Stock Prepare Paliperidone Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Stock->Acid Aliquot Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) Stock->Base Aliquot Oxidative Oxidative Degradation (e.g., 30% H₂O₂, RT) Stock->Oxidative Aliquot Thermal Thermal Degradation (e.g., 80°C, solid state) Photo Photolytic Degradation (UV or Sunlight) Stock->Photo Aliquot Neutralize Neutralization & Dilution to Target Conc. Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dissolve & Dilute Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Characterize Peak Purity & Mass Balance Assessment HPLC->Characterize Identify Degradant Identification (e.g., LC-MS) Characterize->Identify G cluster_oxidative Oxidative/Photolytic Stress cluster_hydrolytic Hydrolytic Stress (Acid/Base) Paliperidone Paliperidone (m/z 427.49) N_Oxide N-Oxide (m/z 445.3128) Paliperidone->N_Oxide H₂O₂ / Light Benzisoxazole_Scission Benzisoxazole Ring Scission Products Paliperidone->Benzisoxazole_Scission H⁺ / OH⁻

Sources

Introduction: The Analytical Imperative for Paliperidone and its N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of Paliperidone and its N-Oxide Metabolite

Paliperidone, the major active metabolite of risperidone, is a potent second-generation atypical antipsychotic agent widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is attributed to a combination of central dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptor antagonism.[1] During its metabolism, or as a potential process-related impurity and degradation product, Paliperidone N-Oxide is formed.[3][4] The presence of this N-oxide, which has a distinct polarity and potentially different pharmacological activity, necessitates the development of a robust and specific analytical method.

This application note provides a comprehensive guide to the development and implementation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of paliperidone and its N-oxide metabolite. Such a method is critical for multiple applications, including:

  • Quality Control (QC): Ensuring the purity of bulk drug substances and finished pharmaceutical products.

  • Stability Studies: Monitoring the formation of degradation products like the N-oxide under various stress conditions.[5]

  • Pharmacokinetic (PK) Analysis: Accurately measuring the drug and its metabolite in biological matrices to understand its absorption, distribution, metabolism, and excretion.[6][7]

We will explore the causality behind the methodological choices, present a detailed, validated protocol, and provide the framework for ensuring the trustworthiness and reliability of the analytical results, in line with International Council for Harmonisation (ICH) guidelines.[1][8]

Analyte Characteristics: A Tale of Two Polarities

The successful chromatographic separation of paliperidone and its N-oxide hinges on exploiting the subtle yet significant differences in their physicochemical properties, which arise from a single oxidative modification.

Paliperidone (C₂₃H₂₇FN₄O₃, M.W. 426.49 g/mol ) and this compound (C₂₃H₂₇FN₄O₄, M.W. 442.5 g/mol ) share the same core structure.[9][10] The key difference lies in the oxidation of the tertiary amine nitrogen on the piperidine ring to form the N-oxide. This transformation introduces a highly polar N-O bond, significantly increasing the overall polarity of the metabolite compared to the parent drug. This increased polarity is the primary lever we can use for chromatographic resolution.

G cluster_pali Paliperidone cluster_noxide This compound cluster_properties pali_node Core Structure - Piperidine with Tertiary Amine (N) noxide_node Core Structure - Piperidine with N-Oxide (N⁺-O⁻) pali_node->noxide_node Oxidation prop_pali Less Polar Longer Retention in RP-HPLC prop_noxide More Polar Shorter Retention in RP-HPLC

Structural and Polarity Differences.

Method Development Rationale: A Logic-Driven Approach

The choice of every parameter in a chromatographic method should be deliberate and scientifically justified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing paliperidone and its related substances due to its versatility and efficiency in separating compounds with moderate polarity.[11][12][13]

Stationary Phase (Column) Selection
  • Causality: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. Its long alkyl chains provide a non-polar stationary phase that effectively retains moderately non-polar analytes like paliperidone through hydrophobic interactions. The more polar N-oxide will have a weaker interaction with the C18 phase, allowing it to elute earlier than the parent drug, thereby enabling separation. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.[12][13]

Mobile Phase Selection
  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for nitrogen-containing heterocyclic compounds. The ratio of the organic modifier to the aqueous buffer is the primary tool for controlling retention time; a higher percentage of acetonitrile will decrease retention for both analytes.[1][14]

  • Aqueous Phase and pH Control: This is arguably the most critical factor for achieving robust separation. Paliperidone contains a basic nitrogen atom, making its retention highly sensitive to the pH of the mobile phase.

    • The "Why": By using an acidic buffer (e.g., phosphate or acetate buffer at pH 3.0-4.0), the basic nitrogen atoms in both paliperidone and its N-oxide are protonated.[1][12] This consistent, ionized state prevents peak tailing that can occur when an analyte exists in both ionized and non-ionized forms during its transit through the column. This ensures sharp, symmetrical peaks, which are essential for accurate quantification.

Detection
  • Wavelength Selection: Paliperidone has a chromophore that absorbs UV light. A review of published methods shows strong absorbance maxima around 237 nm, 275 nm, and 280 nm.[1][2][9] While 237 nm may offer higher sensitivity, 275-280 nm often provides better selectivity against potential interferences from excipients or other impurities.[14][15] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.

Detailed Protocol: A Validated RP-HPLC Method

This protocol describes a robust, isocratic RP-HPLC method for the baseline separation of paliperidone and this compound.

Instrumentation and Materials
  • System: HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18).[11][12]

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

  • Standards: Paliperidone and this compound reference standards.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)Provides optimal retention and resolution. Acidic pH ensures peak symmetry.
Column C18 (150 x 4.6 mm, 5 µm)Industry-standard stationary phase for this class of compounds.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and efficiency.
Detection UV at 280 nmGood selectivity and sensitivity for paliperidone and its N-oxide.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good signal.
Column Temp. 35 °CEnhances efficiency and reproducibility by reducing mobile phase viscosity.[14]
Run Time ~10 minutesSufficient to elute both analytes and any late-eluting impurities.
Step-by-Step Procedure
  • Mobile Phase Preparation (1 L): a. Weigh 3.4 g of potassium dihydrogen phosphate and dissolve in 1 L of purified water. b. Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter. d. Prepare the final mobile phase by mixing 400 mL of acetonitrile with 600 mL of the prepared buffer. Degas thoroughly before use.

  • Standard Stock Solution Preparation (100 µg/mL): a. Accurately weigh about 10 mg of Paliperidone and this compound reference standards into separate 100 mL volumetric flasks. b. Dissolve and dilute to volume with the mobile phase. This serves as the stock solution.

  • Working Standard & System Suitability Solution (10 µg/mL): a. Pipette 10 mL of each stock solution into a single 100 mL volumetric flask. b. Dilute to volume with the mobile phase. This solution contains both analytes and is used for system suitability checks and calibration.

  • Sample Preparation (from Tablets): a. Weigh and finely powder a number of tablets equivalent to a known amount of paliperidone (e.g., 10 mg).[1] b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1] d. Allow the solution to cool to room temperature, then dilute to the mark with mobile phase. e. Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection.

  • Analysis Workflow: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform five replicate injections of the System Suitability Solution. c. Verify that system suitability parameters (see table below) are met. d. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

G prep Sample & Standard Preparation equilibrate System Equilibration (~30 min) prep->equilibrate sst System Suitability Test (5 Replicate Injections) equilibrate->sst check Verify SST Criteria (RSD, Resolution, Tailing) sst->check check->equilibrate Fail inject Inject Blank, Standards, & Samples check->inject Pass acquire Data Acquisition (Chromatogram) inject->acquire process Peak Integration & Quantification acquire->process report Generate Report process->report

Chromatographic Analysis Workflow.

System Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. The described method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[8]

ParameterTypical Acceptance CriteriaPurpose
System Suitability Ensures the chromatographic system is performing adequately.
Resolution (Rs)> 2.0 between this compound and PaliperidoneConfirms baseline separation between the two key analytes.
Tailing Factor (Tf)≤ 1.5 for both peaksDemonstrates good peak symmetry.
RSD of Peak Area≤ 2.0% (for replicate injections)Indicates the precision of the injection and system response.
Specificity No interference from blank or placebo at the retention times of the analytes. Peaks are pure in forced degradation.Proves the method can unequivocally assess the analyte.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 5-30 µg/mL).[1][12]Shows a proportional relationship between concentration and response.[8]
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.Measures the closeness of the test results to the true value.
Precision RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).Demonstrates the method's consistency and reproducibility.
Robustness Results remain within acceptance criteria after small, deliberate changes in method parameters (e.g., pH ±0.2, % Acetonitrile ±2%).[14]Shows the method's reliability during normal usage.

Conclusion

This application note details a specific, robust, and reliable RP-HPLC method for the separation and quantification of paliperidone and its critical N-oxide metabolite. The rationale for the selection of the stationary phase, mobile phase composition, and detection parameters is grounded in the fundamental physicochemical properties of the analytes. By following the provided protocol and adhering to rigorous validation standards, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control, stability testing, and research applications, ensuring the safety and efficacy of paliperidone-containing products.

References

  • Tambe, R., Mankar, S., & Dighe, S. (2020). Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology. DOI: 10.5958/2349-2988.2020.00003.0. Available at: [Link]

  • Ashok Kumar, K., et al. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. 1(2), 2013, 71-78. Available at: [Link]

  • Nageswara Rao, K., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. 6(1), 34-38. Available at: [Link]

  • HPTLC method development and validation: Quantification of paliperidone in formulations and in vitro release study. RSC Publishing. Available at: [Link]

  • Tambe, R., et al. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Chemometrically assisted optimization and validation of a new HPLC method for the determination of paliperidone in pharmaceuticals. (2018). Taylor & Francis Online. Available at: [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS-MS. ResearchGate. Available at: [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Semantic Scholar. Available at: [Link]

  • Chemical structure of paliperidone. *indicates position of chiral carbon atom. ResearchGate. Available at: [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Paliperidone Palmitate N-Oxide. PubChem. Available at: [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. CORE. Available at: [Link]

  • Paliperidone Palmitate N-Oxide CAS#: 1404053-60-6. ChemWhat. Available at: [Link]

  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. Available at: [Link]

  • Synthetic scheme of paliperidone: generation of process-related... ResearchGate. Available at: [Link]

  • d: MS data for N-Oxide. ResearchGate. Available at: [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. ResearchGate. Available at: [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. PMC. Available at: [Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC - NIH. Available at: [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Available at: [Link]

  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. PubMed. Available at: [Link]

  • Comparative Pharmacology of Risperidone and Paliperidone. PMC - PubMed Central. Available at: [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paliperidone N-Oxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to successfully enhance the solubility of this compound in your experimental settings.

Introduction to the Challenge

This compound is a primary metabolite of the atypical antipsychotic drug paliperidone. Like its parent compound, this compound is anticipated to exhibit low aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving desired bioavailability in preclinical studies. This guide will explore several proven strategies to overcome this limitation. While specific solubility data for this compound is not extensively published, the principles and techniques successfully applied to paliperidone serve as an excellent and scientifically sound starting point.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does the N-oxide functional group affect solubility compared to paliperidone?

The introduction of an N-oxide group generally increases the polarity of a molecule, which can lead to a modest increase in aqueous solubility compared to the parent amine. However, this increase may not be sufficient to overcome the overall lipophilicity of the molecule. The N-oxide can also influence the pKa of the molecule, potentially altering its pH-solubility profile.

Q3: What are the most promising initial strategies to explore for improving the solubility of this compound?

Based on extensive research on paliperidone, the most promising initial strategies include pH modification, the use of co-solvents, and complexation with cyclodextrins. These methods are often straightforward to implement and can provide a rapid assessment of potential solubility enhancement.

Q4: What analytical techniques are suitable for quantifying this compound in solubility studies?

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are well-established methods for the quantification of paliperidone and can be adapted for its N-oxide metabolite.[5][6] For HPLC, a reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[5] UV spectrophotometry can be a simpler and faster method, with the maximum absorbance wavelength determined by scanning a solution of this compound in the chosen solvent.[7]

Troubleshooting and Methodology Guides

This section provides detailed protocols and troubleshooting advice for the most effective solubility enhancement techniques applicable to this compound.

pH Modification

The solubility of ionizable compounds is often highly dependent on the pH of the aqueous medium. Paliperidone, being a basic compound, exhibits significantly increased solubility at lower pH.[8][9] It is highly probable that this compound will exhibit similar pH-dependent solubility.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess this compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC or UV spectrophotometry).

  • Plot the data: Plot the logarithm of the solubility versus the pH to visualize the pH-solubility profile.

Troubleshooting:

  • Precipitation upon pH adjustment: If you are dissolving this compound in an acidic solution and then adjusting the pH upwards, you may observe precipitation. This is expected for a basic compound. To maintain solubility, consider using a co-solvent or other solubilizing agent in your final formulation.

  • Inconsistent results: Ensure that the equilibration time is sufficient. For poorly soluble compounds, reaching equilibrium can be slow.

Logical Workflow for pH Modification

start Start: Poor Aqueous Solubility check_pka Hypothesize pH-Dependent Solubility (Basic Compound) start->check_pka prep_buffers Prepare Buffers (pH 2-10) check_pka->prep_buffers add_compound Add Excess this compound prep_buffers->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Fraction (HPLC/UV) separate->quantify plot Plot Solubility vs. pH quantify->plot analyze Analyze Profile for Optimal pH plot->analyze end End: pH for Enhanced Solubility Identified analyze->end

Caption: Workflow for determining the pH-solubility profile.

Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous environment.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), e.g., PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[4]

  • N,N-Dimethylformamide (DMF)[2]

Experimental Protocol: Screening Co-solvents

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the pH modification section.

  • Plot the data: Plot the logarithm of the solubility versus the co-solvent concentration.

Troubleshooting:

  • Compound precipitation upon dilution: A solution of this compound in a high concentration of co-solvent may precipitate upon dilution with an aqueous medium. This is a common issue and highlights the importance of determining the optimal co-solvent concentration for your specific application.

  • Toxicity of co-solvents: For in vitro and in vivo studies, be mindful of the potential toxicity of the chosen co-solvent and its concentration.

Data Presentation: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility of this compound (µg/mL)
None0(Baseline aqueous solubility)
PEG 40010(Measured solubility)
PEG 40020(Measured solubility)
PEG 40030(Measured solubility)
Ethanol10(Measured solubility)
Ethanol20(Measured solubility)
Ethanol30(Measured solubility)
Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like paliperidone, forming inclusion complexes with enhanced aqueous solubility.[10][11][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., HP-β-CD) in a buffer of a fixed pH.

  • Add excess this compound: Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-48 hours).

  • Separate and quantify: Separate the undissolved solid and quantify the concentration of dissolved this compound in the supernatant.

  • Plot the data: Plot the solubility of this compound against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.

Troubleshooting:

  • Non-linear phase solubility diagram: A non-linear plot may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin.

  • Limited solubility enhancement: If the solubility enhancement is not as high as expected, consider using a different type of cyclodextrin or combining this technique with pH modification.

Mechanism of Cyclodextrin Encapsulation

cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation PNO This compound (Poorly Soluble) CD Cyclodextrin (Hydrophobic Cavity) PNO->CD Encapsulation Water Aqueous Environment Complex Inclusion Complex (Enhanced Solubility) CD->Complex PNO_in_CD This compound

Caption: Encapsulation of a poorly soluble drug by a cyclodextrin.

Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state. This can significantly enhance the dissolution rate and apparent solubility. Studies on paliperidone have shown success with carriers like povidone.[13][14]

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Dissolve components: Dissolve both this compound and a hydrophilic carrier (e.g., povidone K-30, Plasdone S630) in a common volatile solvent (e.g., a mixture of ethanol and dichloromethane).[15]

  • Solvent evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying and sizing: Dry the resulting solid mass in a vacuum oven to remove residual solvent. The dried product can then be milled or sieved to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Dissolution testing: Perform dissolution studies to compare the release profile of the solid dispersion with the pure compound.

Troubleshooting:

  • Recrystallization during storage: The amorphous form of the drug in a solid dispersion can be thermodynamically unstable and may recrystallize over time. Proper selection of the carrier and storage conditions (low humidity and temperature) are crucial.

  • Phase separation: Incompatibility between the drug and the carrier can lead to phase separation. Screening for a suitable carrier is an important first step.

References

  • Jannu, G. K., et al. (2012). Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization. PubMed. Available at: [Link]

  • Raj, K. M., & Surendra, G. (2018). Preparation and characterization of nanocrystals for solubility and dissolution rate enhancement of paliperidone using different hydrophilic carriers: In vitro-in vivo study. ResearchGate. Available at: [Link]

  • Challa, M., et al. (2024). A new approach for solubility and bioavailability enhancement of paliperidone by nanosuspension technique. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Ternary Inclusion Complex of Paliperidone with β-Cyclodextrin and Hydrophilic Polymer for Solubility and Dissolution Enhancement. ResearchGate. (2025). Available at: [Link]

  • Pandey, A., et al. (2013). Dissolution Rate Enhancement of BCS class II drug, Paliperidone by Spray Drying. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Paliperidone. PubChem. (n.d.). National Institutes of Health. Available at: [Link]

  • Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics. Archives of Pharmacy. (2021).
  • Absorption spectrum of Paliperidone (10µg/mL) in 0.1N HCl.
  • Graphical representation of solubility (mg/ml) of paliperidone in different medium.
  • Sameer, H. L., & Mangesh, R. B. (2014). properties of solid dispersions of paliperidone in polyethylene glycol, comparison of solid. International Journal of Pharmacy and Biological Sciences.
  • FORMULATION DEVELOPMENT AND EVALUATION OF PALIPERIDONE NANOSUSPENSION FOR SOLUBILITY ENHANCEMENT.
  • Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics. Archives of Pharmacy. (2021).
  • A new paliperidone palmitate formulation: how is it different and where does it fit in our array of choices for long-acting formulations of risperidone and paliperidone?. Taylor & Francis Online. (n.d.).
  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER. (n.d.).
  • Analytical methods for the estimation of paliperidone.
  • Spectrophotometric Methods for the Quantitative Estimation of Paliperidone in Formul
  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (n.d.).
  • Four UV spectrophotometric methods for estimation of paliperidone in bulk and their pharmaceutical dosage form. TSI Journals. (n.d.).
  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI. (2022).
  • (PDF) Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo.
  • Enhancement of dissolution rate and bioavailability of Paliperidone by Hot Melt Extrusion technique.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. (n.d.).
  • Preparation method of paliperidone palmitate suspension.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI. (2022).
  • Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evalu
  • This compound. Simson Pharma Limited. (n.d.).
  • Paliperidone - PRODUCT INFORM
  • This compound IMPURITY. Allmpus. (n.d.).
  • This compound. Santa Cruz Biotechnology. (n.d.).
  • The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0,...).
  • In vitro Evaluation of Paliperidone Palmitate Loaded Cubosomes Effective for Nasal-to-Brain Delivery. Semantic Scholar. (2023).

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Technical Support Center: Paliperidone N-Oxide Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Paliperidone and its metabolites. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability and degradation challenges, with a specific focus on Paliperidone N-Oxide. Our goal is to equip you with the causal understanding and practical steps needed to ensure the integrity of your experimental results.

Introduction

Paliperidone, the active metabolite of risperidone, is a widely used atypical antipsychotic. Its efficacy and safety are intrinsically linked to its chemical stability. This compound is a primary degradation product, often formed under oxidative and photolytic stress conditions.[1][2] Understanding the pathways that lead to its formation and developing robust analytical methods to monitor it are critical for formulation development, stability testing, and quality control. This guide is designed to be your first point of reference for navigating these complexities.

Troubleshooting Guide: Real-World Scenarios

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: I'm running a forced degradation study and see a new, significant peak in my chromatogram under oxidative (H₂O₂) and photolytic stress conditions. How can I confirm if it's this compound?

Answer:

This is a very common and expected observation. The peak is highly likely to be this compound. Here’s a systematic approach to confirm its identity:

  • Causality Check: Paliperidone's piperidine nitrogen is susceptible to oxidation, leading to the formation of the N-oxide.[3] This pathway is accelerated by oxidizing agents like hydrogen peroxide and energy from UV light, which is why the peak appears under these specific stress conditions.[1][4]

  • Mass Spectrometry (MS) Analysis: The definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Paliperidone has a molecular weight of 426.48 g/mol , typically observed as an [M+H]⁺ ion at m/z 427.2.[3]

    • This compound has a molecular weight of 442.48 g/mol due to the addition of one oxygen atom.[5][6] You should look for an [M+H]⁺ ion at m/z 443.3 or a related adduct. Several studies have identified the N-oxide derivative at m/z 445.3128.[4]

  • Relative Retention Time (RRT): In a reversed-phase HPLC system, the N-oxide is more polar than the parent paliperidone. Therefore, it should elute earlier. If your new peak has a shorter retention time than the main paliperidone peak, this supports its identity as the N-oxide.

  • Reference Standard Co-injection: If available, the most straightforward confirmation is to spike a sample with a certified reference standard of this compound. If your peak of interest co-elutes and increases in area, you have a positive identification.

Question 2: My unstressed control sample (time zero) shows a small peak that corresponds to the N-oxide. What could be the cause?

Answer:

This indicates that degradation may have occurred prior to your experiment or that there are impurities in your starting material.

  • Root Cause Analysis:

    • Impurity in Starting Material: The initial paliperidone active pharmaceutical ingredient (API) may contain trace amounts of the N-oxide as a process-related impurity.[7] Always check the certificate of analysis (CoA) for your reference standard.

    • Inadvertent Degradation During Handling: Paliperidone solutions can be sensitive to light.[2][4] Preparing stock solutions in clear glassware under direct, bright laboratory lighting can induce low-level photodegradation. The USP monograph itself recommends preparing all solutions in amber glassware and protecting them from light.[8]

    • Solvent Contamination: Though less common, using solvents that contain peroxide impurities (e.g., aged ethers or THF) could potentially cause minor oxidation.

  • Corrective Actions:

    • Analyze your paliperidone reference standard alone to confirm its initial purity.[3]

    • Run a solvent blank to rule out system contamination.[3]

    • Workflow Best Practice: Always prepare paliperidone solutions in amber volumetric flasks or glassware wrapped in aluminum foil to prevent light exposure.[8]

Question 3: I'm having trouble achieving baseline separation between paliperidone and the N-oxide peak on my C18 column. What can I do?

Answer:

Poor separation is a common analytical hurdle. The key is to manipulate the mobile phase and column conditions to exploit the polarity differences between the two compounds.

  • Understanding the Problem: The N-oxide is more polar than paliperidone. While a standard C18 column should provide separation, efficiency can be compromised by a suboptimal mobile phase.[9]

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: Increase the proportion of the aqueous component of your mobile phase (e.g., move from 60:40 acetonitrile:buffer to 50:50). This will increase the retention of both compounds but should improve the resolution between them.

    • Modify Mobile Phase pH: The pH of the aqueous buffer can influence the ionization state and, therefore, the retention of the analytes. A common mobile phase uses an ammonium acetate buffer at pH 3.5, which has been shown to be effective.[1] Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns).[3]

    • Try a Different Stationary Phase: If mobile phase optimization fails, consider a column with a different selectivity. A polar-embedded or polar-endcapped C18 column (like a Luna Omega Polar C18) can provide enhanced retention and unique selectivity for polar compounds like the N-oxide.[8]

    • Implement Gradient Elution: A gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is highly effective for separating compounds with different polarities and is recommended for analyzing complex degradation samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Paliperidone? Paliperidone is known to be susceptible to degradation under hydrolytic (both acidic and alkaline), oxidative, and photolytic stress conditions.[1][2] It is generally stable under dry heat conditions. The primary degradation pathways involve:

  • N-Oxidation: Formation of this compound on the piperidine nitrogen.[3][4]

  • Ring Scission/Modification: Cleavage or modification of the benzisoxazole, pyrimidine, or lactam rings.[4]

Q2: What are the optimal storage conditions for Paliperidone analytical solutions? To minimize degradation, analytical solutions of paliperidone should be protected from light by storing them in amber vials or amber glassware.[8] If long-term storage is required, refrigeration (2-8 °C) is recommended to slow down potential hydrolytic or oxidative processes.

Q3: Is this compound the only degradation product I should be concerned about? No. While the N-oxide is a common and significant degradant, forced degradation studies have identified other impurities. UPLC-MS analysis has revealed products with m/z values corresponding to modifications in the lactam, benzisoxazole, and pyrimidine rings, such as m/z 380.8906 and m/z 364.9391.[2][4] A comprehensive stability-indicating method should be able to separate paliperidone from all potential degradants.

Q4: Does the presence of excipients affect the stability of Paliperidone? Yes, excipients can significantly impact stability. For example, one study found that the presence of titanium dioxide (a common pigment in tablet formulations) accelerated the photodegradation of paliperidone, with 53% of the drug degrading after 72 hours of sunlight exposure.[1] Cationic and non-ionic surfactants also increased photodegradation.[1] This highlights the importance of evaluating the drug's stability within its final formulation, not just as a pure API.

Data & Protocols

Table 1: Summary of Paliperidone Forced Degradation Behavior
Stress ConditionReagents & DurationObservationPrimary Degradation Product(s)
Acid Hydrolysis 1 M HCl at 80°C for 24h[3]Significant DegradationProducts from benzisoxazole/pyrimidine ring cleavage[7]
Alkaline Hydrolysis 1 M NaOH at 80°C for 24hSignificant DegradationProducts from benzisoxazole/pyrimidine ring cleavage
Oxidative 30% H₂O₂ at RT for 48hModerate to Significant DegradationThis compound is a major product[1][3][4]
Photolytic UV light (254 nm) for 48-72h[3]Significant DegradationThis compound and ring cleavage products[1][4]
Thermal (Dry Heat) Solid API at 80°C for 72hStable / No significant degradationN/A[1][3]
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard procedure for conducting a forced degradation study on paliperidone based on ICH guidelines.

  • Prepare Stock Solution: Accurately weigh and dissolve Paliperidone in a suitable solvent (e.g., methanol or methanol:water mixture) to prepare a 1 mg/mL stock solution. Use amber glassware.

  • Apply Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.

    • Photolytic: Expose the stock solution in a transparent vial to UV light (254 nm) for 48-72 hours. Prepare a control sample wrapped in foil.

  • Neutralization & Dilution: After the specified time, cool the acid and base samples to room temperature and carefully neutralize them (acid with NaOH, base with HCl).

  • Final Sample Preparation: Dilute all stressed samples (including the photolytic and a non-stressed control) with the mobile phase to a final target concentration (e.g., 100 µg/mL).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Example Stability-Indicating UPLC Method

This method is adapted from published literature and is suitable for separating Paliperidone from its N-oxide degradant.[3][9]

  • LC System: UPLC System

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][9]

  • Mobile Phase A: 10 mM Ammonium Acetate in water[3]

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 90% A, 10% B

    • 2.0 min: 10% A, 90% B

    • 2.5 min: 10% A, 90% B

    • 2.6 min: 90% A, 10% B

    • 3.0 min: 90% A, 10% B

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: 40 °C[3]

  • Detection: UV at 280 nm[1] or 238 nm[9]

  • Injection Volume: 2 µL

Visualizations

Diagram 1: Key Degradation Pathways of Paliperidone

G cluster_stress Stress Conditions cluster_products Products Oxidative Oxidative Stress (e.g., H₂O₂) N_Oxide This compound (m/z ~445.3) Oxidative->N_Oxide N-Oxidation Photolytic Photolytic Stress (UV Light) Photolytic->N_Oxide N-Oxidation Ring_Cleavage Ring Cleavage Products (Benzisoxazole, Pyrimidine) Photolytic->Ring_Cleavage Scission Hydrolytic Hydrolytic Stress (Acid/Base) Hydrolytic->Ring_Cleavage Scission Paliperidone Paliperidone (m/z 427.2)

Caption: Primary degradation pathways for Paliperidone under stress.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks

G Start Unexpected Peak Observed in Chromatogram Check_Control Is peak present in unstressed control? Start->Check_Control Check_RRT Is RRT < 1.0 (elutes before parent)? Check_Control->Check_RRT No Investigate_Purity Investigate API Purity & Handling Procedures Check_Control->Investigate_Purity Yes Run_MS Analyze by LC-MS Check_RRT->Run_MS Yes Identity_Unknown Identity Unknown: Further Characterization Needed Check_RRT->Identity_Unknown No Confirm_Mass Is m/z ~445.3 observed? Run_MS->Confirm_Mass Confirm_Standard Co-inject with N-Oxide Standard Confirm_Mass->Confirm_Standard Yes Confirm_Mass->Identity_Unknown No Identity_Confirmed Identity Confirmed: This compound Confirm_Standard->Identity_Confirmed

Caption: Logic flow for identifying an unknown degradation peak.

References

  • BenchChem. (2025).
  • Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(6), 374-379. [Link]

  • Cassol, J. P. E., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. [Link]

  • Cassol, J. P. E., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed, 30047558. [Link]

  • Shaikh, S., et al. (2018). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Journal of Applied Pharmaceutical Science, 8(1), 133-139. [Link]

  • Cassol, J. P. E., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Semantic Scholar. [Link]

  • Reddy, G. S., et al. (2012). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Chromatography Research International. [Link]

  • Rao, D. V., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 18-23. [Link]

  • Wojtowicz, A., et al. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(34), 34066-34081. [Link]

  • Phenomenex. (n.d.). USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. [Link]

  • Allmpus. (n.d.). This compound IMPURITY. [Link]

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Technical Support Center: Overcoming Analytical Challenges in Paliperidone N-Oxide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Paliperidone N-Oxide. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to accurately quantify this critical metabolite. This compound, a primary oxidative degradation product and metabolite of the atypical antipsychotic paliperidone, presents unique analytical challenges due to its polarity and potential for instability.[1][2]

This guide provides in-depth, experience-driven solutions to common problems encountered during method development and sample analysis. Our goal is to move beyond simple procedural lists to explain the underlying scientific principles, enabling you to build robust, reliable, and scientifically sound analytical methods. All protocols and recommendations are grounded in established bioanalytical standards, such as those outlined by the FDA and ICH.[3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What is this compound and why is its detection important?

A1: this compound is a major metabolite and degradation product of paliperidone, formed through oxidation.[1][2][6] Accurate detection is crucial for several reasons:

  • Pharmacokinetic (PK) Studies: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of paliperidone.

  • Stability-Indicating Methods: In pharmaceutical formulations, its presence can indicate product degradation due to oxidative stress.[2]

  • Metabolite Profiling: To understand the complete metabolic pathway of the parent drug, paliperidone.[7]

Q2: My this compound peak shows poor retention on a standard C18 column. Why is this happening?

A2: This is a common issue. The "N-Oxide" functional group significantly increases the polarity of the molecule compared to the parent paliperidone. Standard reversed-phase (RP) columns, like C18, separate compounds based on hydrophobicity. Highly polar compounds have weak interactions with the stationary phase and are therefore poorly retained, often eluting in or near the solvent front (void volume).[8][9] Elution in the void volume is problematic as it can lead to severe ion suppression from matrix components.[9]

Q3: What is "matrix effect," and how does it impact the analysis of this compound in biological samples?

A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[10][11] Biological matrices are complex and contain salts, proteins, and phospholipids that can interfere with the analyte's journey from a liquid droplet to a gas-phase ion in the MS source.[11] Because this compound is polar and may have limited retention on RP columns, it is particularly susceptible to co-elution with highly polar matrix components like phospholipids, leading to ion suppression and inaccurate quantification.[10][12]

Q4: Should I use a stable isotope-labeled (SIL) internal standard for this compound?

A4: Absolutely. Using a SIL internal standard (IS), such as Paliperidone-d4 N-Oxide, is the gold standard in quantitative bioanalysis by LC-MS/MS.[13] A SIL IS co-elutes with the analyte and experiences nearly identical matrix effects and ionization efficiencies.[11] This allows it to compensate for variations in sample preparation, injection volume, and ion suppression, leading to highly accurate and precise results.[13]

Q5: I am observing the formation of this compound in my stock solutions and processed samples. What could be the cause?

A5: Paliperidone itself is susceptible to oxidation, which forms the N-oxide.[2] This artificial conversion can occur during sample storage or preparation. Potential causes include:

  • Oxidative Stress: Exposure to air (oxygen), light, or trace metal ions in solvents can catalyze oxidation.[2]

  • Sample Matrix: Certain components within biological matrices can promote oxidation.

  • Solution Stability: Storing stock or working solutions for extended periods, especially at room temperature or in clear vials, can lead to degradation.[2] It is crucial to evaluate the stability of paliperidone in solution as part of your method validation.[1]

Troubleshooting and Optimization Guide

This guide provides solutions to specific experimental problems. Each section details the issue, probable causes, and a step-by-step protocol for resolution.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Probable Cause Explanation Recommended Solution
Secondary Interactions The basic nitrogen atoms in the paliperidone structure can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[14]1. Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1%) or use a buffer with a pH that ensures the analyte is in a consistent protonation state. 2. Column Choice: Switch to a column with advanced end-capping or a hybrid particle technology to minimize exposed silanols.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause distorted peaks (fronting or splitting).[14]Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. For HILIC, this means a high percentage of organic solvent.
Column Overload Injecting too much analyte mass can saturate the stationary phase, leading to broad and fronting peaks.Reduce the injection volume or dilute the sample.
Column Degradation Operating a silica-based column at a high pH (>8) can dissolve the silica, creating a void at the column inlet and causing split or tailing peaks.[14]Ensure the mobile phase pH is within the column manufacturer's recommended range. If high pH is necessary, use a pH-stable column (e.g., hybrid or polymer-based).
Issue 2: Low Sensitivity and Inconsistent Results (Ion Suppression)

This is arguably the most significant challenge in the bioanalysis of polar metabolites like this compound.

Caption: Decision workflow for troubleshooting low MS sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating highly polar compounds.[8][9][15][16][17] It uses a polar stationary phase (e.g., bare silica, amide) with a high-organic mobile phase, which enhances ESI sensitivity.[9][16]

  • Column Selection:

    • Start with an amide-based HILIC column (e.g., BEH Amide). These columns offer good retention for neutral and polar basic compounds and are generally robust.[16]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in Water. The salt is crucial for creating the aqueous layer on the stationary phase and aiding ionization.

    • Solvent B (Organic): Acetonitrile.

    • Expert Tip: The high organic content of the mobile phase makes it an excellent choice for enhancing ESI-MS sensitivity.[16]

  • Gradient Conditions (Example):

    • Initial: 95% B (Hold for 1 min). A high organic start is essential for retaining the analyte.

    • Gradient: 95% to 50% B over 5 minutes.

    • Wash: 50% B (Hold for 2 min).

    • Re-equilibration: Return to 95% B and hold for at least 5-7 column volumes to ensure reproducible retention times.[18]

  • Sample Diluent:

    • CRITICAL: The injection solvent must match the initial mobile phase conditions as closely as possible (e.g., 95% Acetonitrile). Injecting in a high-aqueous solvent will cause severe peak distortion.[14]

Issue 3: Analyte Instability (In-source Conversion or Degradation)

This compound itself can be unstable, but a more common issue is the artificial, in-source conversion of the parent drug, paliperidone, back to its N-oxide form or vice-versa. This can happen in the high-temperature environment of the mass spectrometer's ion source.

  • Isolate the Cause:

    • Inject a pure solution of Paliperidone standard. Monitor the MRM transition for this compound.

    • Inject a pure solution of this compound standard. Monitor the MRM transition for Paliperidone.

    • If a signal is detected in either cross-channel experiment, in-source conversion is likely occurring.

  • Mitigation Strategies:

    • Reduce Source Temperature: Lower the ion source temperature in increments of 25°C and observe the impact on the conversion. Find a balance that maintains sensitivity for the target analyte while minimizing conversion.

    • Optimize Source Voltages: Adjust the capillary or spray voltage. Sometimes, gentler ionization conditions can reduce fragmentation or conversion.

    • Chromatographic Separation: The most robust solution is to ensure complete chromatographic separation between paliperidone and its N-oxide.[1] If they do not co-elute, any in-source conversion will not interfere with the quantification of the true analyte.

Solid Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components like phospholipids and salts.[12][13]

Caption: Step-by-step workflow for Solid Phase Extraction.

References
  • Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration. [Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics . Journal of Chromatography B. [Link]

  • Guidance for Industry: Bioanalytical Method Validation (May 2001) . U.S. Food and Drug Administration. [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation . Scientia Pharmaceutica. [Link]

  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry . Journal of Chromatography A. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) . U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]

  • Bioanalytical Method Validation Guidance for Industry (Archived) . U.S. Food and Drug Administration. [Link]

  • Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma . Metabolites. [Link]

  • Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS . Ovid. [Link]

  • Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome . Royal Society of Chemistry. [Link]

  • Sample Preparation Guide . Phenomenex. [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis . Hindawi. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets . Biomedical Chromatography. [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis . ResearchGate. [Link]

  • Method for separating and determining paliperidone palmitate related substances and content.
  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method . International Journal of Pharmaceutical and Clinical Research. [Link]

  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk . International Journal of PharmTech Research. [Link]

  • Processes for the preparation and purification of paliperidone palmitate.
  • Matrix Effect in Bioanalysis: An Overview . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Identification and Determination of Related Substances of Paliperidone in Bulk Drug and Pharmaceutical Formulations by HPLC and LC-MS-MS . International Archives of Applied Sciences and Technology. [Link]

  • Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline . YMER. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development . International Journal of MediPharm Research. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . BioProcess International. [Link]

  • Paliperidone Palmitate N-Oxide . Molsyns. [Link]

  • Synthetic scheme of paliperidone: generation of process-related... . ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . Future Science. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS . Agilent Technologies. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . PubMed. [Link]

  • Assessing the matrix effects of hemolyzed samples in bioanalysis . Bioanalysis. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) . SCIEX. [Link]

  • A Guide To Troubleshooting Mass Spectrometry . GenTech Scientific. [Link]

Sources

Technical Support Center: Optimization of Mass Spectrometry Conditions for Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Paliperidone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What is this compound and why is its analysis important?

This compound is a major metabolite and a known degradation product of paliperidone, an atypical antipsychotic drug.[1][2] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for assessing the stability of paliperidone in pharmaceutical formulations.

Q2: What is the molecular weight of this compound and what is its expected precursor ion in positive electrospray ionization?

The molecular formula of this compound is C23H27FN4O4, with a molecular weight of 442.48 g/mol .[1][2] In positive electrospray ionization (ESI+), the expected precursor ion ([M+H]+) would be observed at an m/z of approximately 443.2.

Q3: What are the typical challenges encountered during the LC-MS/MS analysis of this compound?

The primary challenges in the analysis of this compound include:

  • In-source fragmentation: N-oxides are susceptible to the loss of an oxygen atom (deoxygenation) in the ion source, which can lead to an underestimation of the N-oxide and an overestimation of the parent drug, paliperidone.

  • Chromatographic separation: Achieving baseline separation of this compound from paliperidone and other structurally related impurities is critical for accurate quantification.[3][4]

  • Matrix effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of the analyte, affecting the accuracy and precision of the method.

  • Analyte stability: this compound can be formed as a degradation product of paliperidone under certain conditions, such as exposure to oxidative stress or photolysis.[5] Therefore, careful sample handling and storage are essential.

Q4: Where can I obtain a reference standard for this compound?

Certified reference standards for this compound are available from several commercial suppliers, including Simson Pharma Limited, Santa Cruz Biotechnology, and Allmpus.[1][2] The use of a certified reference standard is essential for the validation of any quantitative bioanalytical method.[6]

II. Optimizing Mass Spectrometry Conditions

This section provides a detailed guide to optimizing the mass spectrometry parameters for the analysis of this compound.

Multiple Reaction Monitoring (MRM) Transition Selection

The selection of appropriate MRM transitions is fundamental for achieving sensitivity and selectivity in a quantitative LC-MS/MS assay.

  • Precursor Ion: As established, the protonated molecule [M+H]+ of this compound is expected at m/z 443.2 .

  • Product Ion Selection: The fragmentation of N-oxides in the collision cell is a critical consideration. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da). This would result in a product ion with an m/z corresponding to the protonated parent drug, paliperidone ([M+H]+ of paliperidone is m/z 427.2). This deoxygenated product ion can then undergo further fragmentation. A well-established and stable product ion for paliperidone is m/z 207.2 .[3][7][8]

Therefore, two primary MRM transitions are recommended for monitoring this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound (Quantifier)443.2207.2This transition is expected to be highly specific and sensitive.
This compound (Qualifier)443.2427.2This transition confirms the deoxygenation of the N-oxide.

It is crucial to empirically optimize the collision energy for each transition to maximize the signal intensity.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound.

G Paliperidone_N_Oxide This compound [M+H]+ = 443.2 Deoxygenated_Intermediate [M+H-O]+ Paliperidone m/z = 427.2 Paliperidone_N_Oxide->Deoxygenated_Intermediate Collision-Induced Dissociation (CID) -16 Da (Oxygen) Product_Ion Product Ion m/z = 207.2 Deoxygenated_Intermediate->Product_Ion Further Fragmentation

Caption: Proposed fragmentation of this compound.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Problem 1: Low or No Signal for this compound
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal MRM Transitions Infuse a standard solution of this compound directly into the mass spectrometer and perform a product ion scan to identify the most abundant fragment ions. Optimize the collision energy for each transition.Empirical optimization ensures that the selected transitions and collision energies are ideal for your specific instrument, maximizing signal intensity.
In-source Fragmentation Reduce the ion source temperature and declustering potential (or equivalent parameter). A systematic optimization of these parameters is recommended.N-oxides are thermally labile and can undergo deoxygenation in the ion source.[9][10][11] Lowering the energy in the source minimizes this premature fragmentation, preserving the precursor ion for detection.
Poor Ionization Efficiency Optimize the mobile phase composition. Ensure the presence of a proton source (e.g., 0.1% formic acid) for efficient ionization in positive ESI mode.Efficient protonation of the analyte in the electrospray droplet is essential for generating a strong signal in positive ion mode.
Analyte Degradation Prepare fresh standards and samples. Ensure proper storage conditions (e.g., protected from light, low temperature) for both stock solutions and biological samples.[12][13]Paliperidone can degrade to form the N-oxide, and the N-oxide itself may be unstable under certain conditions.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Mobile Phase pH Adjust the pH of the aqueous mobile phase. For basic compounds like paliperidone and its N-oxide, a mobile phase pH 2-3 units below the pKa of the analyte can improve peak shape.Operating at an appropriate pH ensures a consistent ionization state of the analyte, leading to better interaction with the stationary phase and improved peak symmetry.
Column Overload Reduce the injection volume or the concentration of the injected sample.Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
Secondary Interactions with the Column Use a column with end-capping or a different stationary phase chemistry. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, but be mindful of potential ion suppression.Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing. End-capping or using a different column chemistry can mitigate these interactions.
Extra-column Volume Ensure that all tubing and connections between the injector, column, and mass spectrometer are as short and narrow as possible.Excessive volume outside of the column can lead to band broadening and poor peak shape.
Problem 3: Inaccurate Quantification (High Variability or Bias)
Potential Cause Troubleshooting Steps Scientific Rationale
Matrix Effects Implement a more effective sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. Modify the chromatographic method to separate the analyte from the regions of ion suppression. Use a stable isotope-labeled internal standard (SIL-IS) if available.Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common source of inaccuracy in bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
In-source Conversion of Paliperidone to this compound (or vice-versa) Optimize ion source parameters as described in "Problem 1". Ensure complete chromatographic separation of paliperidone and this compound.In-source reactions can lead to the artificial formation or degradation of the analyte, resulting in biased quantification.
Calibration Curve Issues Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range.Proper calibration is fundamental to accurate quantification. The use of appropriate weighting can improve the accuracy of the calibration model, especially at the lower end of the curve.
Carryover Optimize the autosampler wash procedure. Use a stronger wash solvent and increase the wash volume and/or duration.Residual analyte from a high concentration sample can be injected with the subsequent sample, leading to artificially high results for low concentration samples.
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the analysis of this compound.

G Start Problem Encountered Check_MS 1. Verify MS Signal (Direct Infusion) Start->Check_MS Optimize_MS Optimize MRM & Source Parameters Check_MS->Optimize_MS No/Low Signal Check_Chroma 2. Evaluate Chromatography (Peak Shape & Separation) Check_MS->Check_Chroma Signal OK Optimize_MS->Check_Chroma Optimize_Chroma Adjust Mobile Phase/Column Check_Chroma->Optimize_Chroma Poor Peak Shape Check_Quant 3. Assess Quantification (Accuracy & Precision) Check_Chroma->Check_Quant Good Peak Shape Optimize_Chroma->Check_Quant Optimize_Quant Review Sample Prep, IS, & Calibration Check_Quant->Optimize_Quant Inaccurate Results Resolved Issue Resolved Check_Quant->Resolved Accurate Results Optimize_Quant->Resolved

Caption: A systematic workflow for troubleshooting.

IV. Experimental Protocols

This section provides a starting point for developing a robust LC-MS/MS method for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Column: A C18 column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 350-450°C (instrument dependent, optimize for minimal in-source fragmentation).

  • Declustering Potential: 40-80 V (instrument dependent, optimize for minimal in-source fragmentation).

  • MRM Transitions:

    • This compound: m/z 443.2 → 207.2 (Quantifier), m/z 443.2 → 427.2 (Qualifier).

    • Paliperidone (for monitoring): m/z 427.2 → 207.2.

    • Internal Standard (e.g., Paliperidone-d4): m/z 431.2 → 211.2.[8]

Note: All method parameters, especially mass spectrometry source conditions and collision energies, must be optimized for the specific instrument being used. The provided protocol serves as a robust starting point.

V. References

  • Balamurugan, P., et al. (2015). Structurally similar compounds separation by a novel HPLC method for Paliperidone. Journal of Chemical and Pharmaceutical Research, 7(7), 697-703.

  • BenchChem. (2025). Application Note: UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuterated Internal Standard. BenchChem.

  • Cassol, J. P. E., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348.

  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

  • Simson Pharma Limited. (n.d.). This compound. Simson Pharma Limited.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • BenchChem. (2025). Technical Support Center: Paliperidone Palmitate-d4 Stability in Biological Matrices. BenchChem.

  • BOC Sciences. (n.d.). This compound. BOC Sciences.

  • Reddy, G. V., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. American Journal of Analytical Chemistry, 4(7), 353-360.

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters, 7(2), 228-240.

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS-MS. International Ayurvedic Medical Journal, 3(12), 1375-1382.

  • Singh, B., et al. (2020). Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation. Pharmaceutics, 12(9), 874.

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Paliperidone. BenchChem.

  • Sawant, S. D., & Barge, V. U. (2013). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Journal of Pharmaceutical Research, 12(1), 15-20.

  • Chen, H., et al. (2015). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers. Latin American Journal of Pharmacy, 34(4), 776-82.

  • Ezzeldin, E., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats. Journal of Chromatographic Science, 55(5), 535-542.

  • Allmpus. (n.d.). This compound IMPURITY. Allmpus.

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.

  • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.

  • Wang, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519.

  • Sigma-Aldrich. (n.d.). Paliperidone USP Reference Standard. Sigma-Aldrich.

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

Sources

Addressing matrix effects in the bioanalysis of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Paliperidone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this key metabolite. While bioanalytical methods for the parent drug, Paliperidone, are well-established, validated protocols specifically for its N-Oxide are not widely published. This presents a unique set of challenges, primarily centered around method development and the mitigation of matrix effects.

This resource provides field-proven insights and troubleshooting guides in a practical question-and-answer format. Our approach is to equip you with the scientific rationale and foundational protocols necessary to develop a robust, accurate, and reliable LC-MS/MS assay for this compound from the ground up.

Understanding the Core Challenge: The Analyte and the Matrix

This compound (C₂₃H₂₇FN₄O₄, MW: 442.48) is a metabolite of Paliperidone.[1][2][3] The addition of the N-Oxide functional group increases the molecule's polarity compared to the parent compound. This fundamental change in physicochemical properties is the primary reason that established methods for Paliperidone cannot be directly applied without modification. It influences everything from extraction efficiency to chromatographic behavior and susceptibility to matrix effects.

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting components from the biological sample—are a primary obstacle in LC-MS/MS bioanalysis.[4][5] Components like phospholipids, salts, and endogenous metabolites can severely compromise data accuracy and precision if not adequately addressed. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation mandates a thorough evaluation of matrix effects to ensure data integrity.[6]

This guide will walk you through the process of anticipating and solving these challenges.

Troubleshooting & FAQ: Method Development for this compound

Q1: I’m starting method development for this compound. Where do I begin with LC-MS/MS parameter optimization?

Answer:

The logical first step is to establish the mass spectrometric properties of this compound. This is best done by direct infusion of a certified reference standard into the mass spectrometer.

Causality: Direct infusion allows you to determine the optimal precursor and product ions and the ideal collision energy for fragmentation without the complexity of chromatographic separation. This ensures you are starting with the most sensitive and specific mass transitions possible. This compound, with a molecular weight of 442.48, will have a protonated precursor ion [M+H]⁺ at m/z 443.5.

Step-by-Step Protocol: MS Parameter Optimization

  • Prepare a Standard Solution: Create a ~1 µg/mL solution of this compound reference standard in a suitable solvent like methanol or acetonitrile.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Find the Precursor Ion: Acquire a full scan mass spectrum in positive ion mode. The most abundant ion should correspond to the [M+H]⁺ adduct at m/z 443.5.

  • Fragment the Precursor: Select m/z 443.5 as the precursor ion for fragmentation (MS/MS).

  • Optimize Fragmentation: Ramp the collision energy to identify the most stable and intense product ions. It is critical to select product ions that are specific to the molecule to avoid cross-talk from the parent drug or other metabolites.

  • Select MRM Transitions: Choose at least two specific and intense Multiple Reaction Monitoring (MRM) transitions. One will serve as the quantifier and the other as a qualifier for identity confirmation.

  • Optimize Source Parameters: Fine-tune ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your chosen MRM transition.

For initial liquid chromatography, you can leverage existing methods for the parent drug, Paliperidone, as a starting point. However, anticipate that the increased polarity of the N-Oxide will result in an earlier retention time.

ParameterTypical Starting Condition for Paliperidone (Parent Drug)Expected Adaptation for this compound
LC Column C18 or C8, 5 µm, 100 x 4.6 mm[7]A C18 column is a good starting point. An aqueous C18 or a Phenyl-Hexyl column could also be effective if co-elution with polar interferences is an issue.
Mobile Phase Methanol:Ammonium Acetate Buffer (e.g., 70:30 v/v)[7][8]Start with a lower organic percentage (e.g., 50:50 Methanol:Buffer) and use a gradient to ensure separation from very polar matrix components that elute early.
Flow Rate 0.3 - 1.0 mL/min[7][9]0.4 - 0.6 mL/min is a standard starting point.
Paliperidone MRM m/z 427.2 > 207.2[7]N/A
Paliperidone-d4 IS MRM m/z 431.2 > 211.2[7]N/A
Q2: A stable isotope-labeled (SIL) internal standard for this compound isn't commercially available. How do I compensate for matrix effects?

Answer:

This is a significant but common challenge in metabolite analysis. The gold standard is a SIL-IS, as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction.[6] In its absence, you have two primary strategies:

Strategy 1: Use an Analogue Internal Standard (Paliperidone-d4)

  • Rationale: Paliperidone-d4 is structurally very similar to this compound and is readily available.[10] It will likely have similar, but not identical, chromatographic behavior and extraction recovery.

  • Pros: Easy to source. Will correct for some variability in sample processing and injection volume.

  • Cons (CRITICAL): It will not perfectly co-elute with the more polar N-Oxide and will not experience the exact same ionization suppression or enhancement.[4] This can lead to inaccurate quantification if the matrix effect is not uniform across the chromatogram. This approach requires rigorous validation to prove its suitability.

Strategy 2: Implement a "Matrix-Matched" Calibration Curve

  • Rationale: This approach assumes no internal standard is suitable. Calibration standards are prepared by spiking known concentrations of the analyte into the same biological matrix (e.g., blank human plasma) as the unknown samples.

  • Pros: Directly accounts for the average matrix effect of the specific matrix lot used for the calibration curve.

  • Cons: Does not account for inter-subject variability in matrix effects. If one patient's plasma sample has a more suppressive matrix than the plasma used for the calibration curve, the results will be inaccurate. This method is generally considered less robust.

Senior Scientist Recommendation:

Proceed with Strategy 1 (Paliperidone-d4 as an analogue IS) but with extreme diligence during validation. You MUST demonstrate that the IS-normalized matrix factor is consistent across different lots of matrix and at low and high concentrations of the analyte. If this fails, a SIL-IS for the N-Oxide must be custom synthesized.

Workflow for Method Development & Troubleshooting

G cluster_0 Phase 1: Method Scaffolding cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Matrix Effect Mitigation A Optimize MS Parameters (Direct Infusion of N-Oxide) B Adapt Paliperidone LC Method (Anticipate early elution) A->B C Select Internal Standard (Paliperidone-d4 as analogue) B->C D Develop Extraction Protocol (Start with SPE, test LLE) C->D E Assess Analyte Recovery (Is it >70% and consistent?) D->E F No E->F H Yes E->H G Optimize SPE Conditions (Adjust wash/elution solvents) F->G Low/Variable Recovery G->E I Assess Matrix Factor (Post-Extraction Spike) H->I J Is IS-Normalized MF 0.85-1.15 & CV <15%? I->J K No J->K L Yes J->L N Improve Sample Cleanup or Modify Chromatography K->N Significant Matrix Effect M Proceed to Validation L->M N->I

Caption: A logical workflow for developing a bioanalytical method for this compound.

Q3: I'm using a Solid-Phase Extraction (SPE) protocol that works for Paliperidone, but my recovery for the N-Oxide is low and inconsistent. What's wrong?

Answer:

This is an expected challenge and is directly related to the increased polarity of the N-Oxide metabolite. The original SPE method was optimized for the less polar parent drug. The N-Oxide is likely being lost during the sample loading or washing steps, or it is not being efficiently eluted.

Causality: In reversed-phase SPE (like with a C18 or polymeric sorbent), polar compounds have weaker interactions with the stationary phase. A wash solvent that is strong enough to remove interferences but retain Paliperidone may be too strong for the N-Oxide, causing it to wash through to waste. Conversely, the elution solvent may not be polar enough to disrupt the interaction and release the N-Oxide from the sorbent.

Step-by-Step Protocol: Optimizing SPE Recovery

This protocol systematically tests each stage of the SPE process to maximize recovery.

  • Objective: Achieve >70% recovery with a Coefficient of Variation (CV) <15%.

  • Materials: Blank plasma, this compound reference standard, SPE cartridges (e.g., polymeric reversed-phase like Strata-X or Oasis HLB).

  • Prepare Test Samples:

    • Sample A (Control): Analyte in reconstitution solution (no extraction).

    • Sample B (Test): Blank plasma spiked with analyte before extraction.

  • Baseline Protocol (Adapt from Paliperidone method[11]):

    • Condition: 1 mL Methanol

    • Equilibrate: 1 mL Water

    • Load: 200 µL plasma (pre-treated with 200 µL 2% phosphoric acid)

    • Wash 1: 1 mL 5% Methanol in water

    • Wash 2: 1 mL 20% Methanol in water

    • Elute: 1 mL Methanol with 2% Ammonium Hydroxide

    • Evaporate & Reconstitute: Dry under nitrogen and reconstitute in 100 µL mobile phase.

  • Troubleshooting & Optimization (If recovery is low):

    • Problem 1: Loss during Loading?

      • Test: Collect the flow-through during the 'Load' step and analyze it. If the analyte is present, the sorbent is not retaining it.

      • Solution: Ensure the plasma is acidified (e.g., with formic or phosphoric acid) to ensure the analyte is charged, promoting better retention on polymeric cation-exchange sorbents.

    • Problem 2: Loss during Washing?

      • Test: Collect and analyze the fractions from Wash 1 and Wash 2.

      • Solution: Decrease the organic content of the wash steps. Try using 100% water or a very weak buffer for Wash 1, and only 5-10% Methanol for Wash 2.

    • Problem 3: Inefficient Elution?

      • Test: Perform a second elution on the same cartridge with a stronger solvent and analyze it. If the analyte is present, the initial elution was incomplete.

      • Solution: Increase the strength of the elution solvent. Try using 5% ammonium hydroxide in acetonitrile or a 90:10 mixture of Methanol:Acetonitrile.

  • Calculate Recovery:

    • Recovery % = (Peak Area of Sample B / Peak Area of Sample A) * 100

Q4: My N-Oxide peak shows significant ion suppression, even with SPE cleanup. How do I identify the source and fix it?

Answer:

This indicates that despite SPE, matrix components are still co-eluting with your analyte and interfering with ionization. The primary culprits in plasma are phospholipids.[4] A systematic approach is needed to identify the elution window of the interference and adjust the chromatography to separate it from your analyte.

Step-by-Step Protocol: Diagnosing and Mitigating Ion Suppression

  • Diagnose with Post-Column Infusion: This is the definitive technique to visualize matrix effects.[12]

    • Setup: Continuously 'T' in a solution of this compound (e.g., 100 ng/mL) into the flow path after the analytical column but before the MS ion source.

    • Experiment: While infusing, inject a blank, extracted plasma sample.

    • Analysis: Monitor the MRM signal for the N-Oxide. A stable baseline is expected. A significant dip in this baseline indicates a region of ion suppression. Note the retention time of this dip.

  • Identify the Culprit:

    • If the suppression zone aligns with the retention time of your N-Oxide peak, you have confirmed co-eluting interference.

  • Mitigate the Interference:

    • Option A: Modify Chromatographic Gradient (Most Common): The goal is to separate the analyte peak from the suppression zone.

      • If suppression is before your peak: Increase the initial aqueous portion of your gradient and hold it for longer. This will retain the polar N-Oxide more while allowing the very polar interferences to wash off the column first.

      • If suppression is after your peak: Create a steeper gradient after your analyte has eluted to quickly wash off the more non-polar interferences (like phospholipids).

    • Option B: Improve Sample Cleanup: Your current SPE may not be sufficient.

      • Consider a different SPE sorbent chemistry (e.g., mixed-mode cation exchange) that might offer different selectivity for the interferences.

      • Evaluate Liquid-Liquid Extraction (LLE). An LLE protocol using a solvent like methyl tert-butyl ether (MTBE) under basic conditions could provide a cleaner extract, although it can be more labor-intensive.[13]

    • Option C: Change Ionization Technique: Electrospray ionization (ESI) is highly susceptible to matrix effects. If available, switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce suppression, as it is less prone to competition effects in the ion source.[5]

Decision Tree for Troubleshooting Ion Suppression

G A Problem: Inconsistent Signal or Low Sensitivity B Perform Post-Column Infusion Experiment A->B C Is there a signal dip at analyte's RT? B->C D Ion Suppression Confirmed C->D Yes E No significant suppression. Investigate other causes: - Sample degradation - Instrument issue C->E No F Modify LC Gradient (Separate analyte from dip) D->F G Re-assess Matrix Factor F->G H Problem Solved? G->H I Improve Sample Cleanup (e.g., change SPE sorbent, try LLE) H->I No K Proceed to Validation H->K Yes I->G J Consider Alternative Ionization (APCI) I->J

Sources

Navigating the Stability of Paliperidone N-Oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Paliperidone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical metabolite of Paliperidone. As this compound is a primary degradation product formed under oxidative and photolytic stress, understanding its own stability is paramount for accurate analytical measurements and robust formulation development.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent the degradation of this compound in solution.

Understanding the Instability of this compound

This compound is formed when the tertiary amine on the piperidine ring of Paliperidone is oxidized.[1][2][3] While N-oxides are generally stable at room temperature, they can be susceptible to degradation under various conditions, including exposure to heat, light, and certain pH levels.[4] For this compound, this instability can manifest as reversion back to the parent drug, Paliperidone, or decomposition into other byproducts, which can complicate analytical results and compromise the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows a growing peak for Paliperidone over time. What is happening?

A1: This is a common issue and indicates the degradation of this compound back to its parent compound, Paliperidone. This reductive degradation can be triggered by several factors in your solution:

  • Solvent Choice: Certain solvents, particularly methanol, can facilitate the reduction of N-oxides, especially in the presence of trace impurities or when exposed to light.

  • pH: The stability of N-oxides can be pH-dependent. While data specific to this compound is limited, N-oxides are weak bases and their stability can be compromised in both highly acidic and alkaline conditions.

  • Presence of Reducing Agents: Trace contaminants in your solvents or on your glassware can act as reducing agents.

  • Light Exposure: Photoreduction is a known degradation pathway for some N-oxides.

Q2: What are the ideal storage conditions for a this compound stock solution?

A2: Based on supplier recommendations and general chemical principles for N-oxides, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature 2-8 °C[5][6]Cold temperatures slow down the rate of chemical degradation.
Light Protect from light (use amber vials or wrap in foil)Paliperidone is known to be photolabile, and by extension, its N-oxide should also be protected from light to prevent photodegradation.[1][2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)This minimizes contact with atmospheric oxygen, which can participate in oxidative degradation pathways.
Container Use clean, high-quality glass vials with PTFE-lined capsThis prevents leaching of contaminants from plastic containers and ensures a tight seal.

Q3: Can I use antioxidants to stabilize my this compound solution?

A3: Yes, the use of antioxidants is a viable strategy, particularly to prevent further oxidative degradation. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C). The choice of antioxidant will depend on the solvent system and the downstream application of your solution. It is crucial to perform compatibility studies to ensure the antioxidant does not interfere with your analytical method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with this compound solutions.

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variability in storage conditions, such as temperature fluctuations or intermittent light exposure.

  • Solution: Ensure all samples are stored under identical, controlled conditions. Use a calibrated refrigerator or incubator and consistently protect samples from light.

  • Possible Cause: Inadequate analytical methodology that is not stability-indicating.

  • Solution: Develop and validate a stability-indicating HPLC or UPLC method that can effectively separate this compound from Paliperidone and other potential degradants. The method should be able to quantify the decrease in this compound and the corresponding increase in its degradation products.[7][8][9]

  • Possible Cause: Interaction with container surfaces.

  • Solution: Use silanized glass vials to minimize adsorption of the analyte to the glass surface.

Issue 2: Appearance of unknown peaks in the chromatogram during a stability study.

  • Possible Cause: Formation of new degradation products of this compound.

  • Solution: This is an expected outcome of a forced degradation study. The goal is to identify these unknown peaks. Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks and perform fragmentation analysis (MS/MS) to elucidate their structures.

  • Possible Cause: Contamination from solvents, glassware, or handling.

  • Solution: Run a blank injection of your solvent to check for contaminants. Ensure all glassware is meticulously cleaned. Filter all solvents and solutions through a 0.22 µm filter before use.

Issue 3: Low recovery of this compound from biological samples (e.g., plasma).

  • Possible Cause: In-process degradation of this compound back to Paliperidone during sample extraction. This is a known issue for N-oxide metabolites in hemolyzed plasma.[10]

  • Solution: Optimize your sample preparation method. Studies have shown that protein precipitation with acetonitrile is often more effective at preventing N-oxide decomposition than using methanol.[10] It is also advisable to work at a neutral or near-neutral pH and to keep samples cool throughout the extraction process.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in a manner that minimizes initial degradation.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of DMSO to dissolve the compound completely. This compound is soluble in DMSO.[5][6]

  • Dilution: Once dissolved, dilute the solution to the final volume with acetonitrile. Acetonitrile is generally a better choice than methanol for minimizing N-oxide reduction.

  • Inert Atmosphere: Gently bubble argon or nitrogen gas through the final solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Immediately transfer the solution to amber glass vials, flush the headspace with inert gas, and cap tightly. Store at 2-8 °C.

Protocol 2: Conducting a Forced Degradation Study on this compound

This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • UV light chamber (254 nm and 365 nm)

  • Oven or water bath

  • HPLC or UPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)

Procedure:

  • Sample Preparation: For each stress condition, prepare a sample by diluting the this compound stock solution with the respective stressor solution (e.g., 0.1 N HCl for acidic hydrolysis). Also, prepare a control sample diluted with the solvent used for the stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 N HCl at 60 °C for 24 hours.

    • Alkaline Hydrolysis: Incubate the sample in 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the sample at 80 °C for 48 hours.

    • Photodegradation: Expose the sample to UV light (254 nm and 365 nm) for 48 hours. Prepare a dark control stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a validated stability-indicating LC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the major degradation products, including Paliperidone.

    • Determine the degradation kinetics under each stress condition.

Visualizations

Degradation Pathway of Paliperidone

G Paliperidone Paliperidone N_Oxide This compound Paliperidone->N_Oxide Oxidation / Photolysis Other_Degradants Other Degradation Products (e.g., from ring cleavage) Paliperidone->Other_Degradants Hydrolysis / Photolysis N_Oxide->Paliperidone Reduction G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stabilized This compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Apply Stress Base Alkaline Hydrolysis Stock->Base Apply Stress Oxidation Oxidative Degradation Stock->Oxidation Apply Stress Thermal Thermal Degradation Stock->Thermal Apply Stress Photo Photolytic Degradation Stock->Photo Apply Stress LCMS Stability-Indicating LC-MS/MS Analysis Acid->LCMS Analyze Samples Base->LCMS Analyze Samples Oxidation->LCMS Analyze Samples Thermal->LCMS Analyze Samples Photo->LCMS Analyze Samples Data Data Interpretation (Kinetics, Product ID) LCMS->Data

Caption: Workflow for a forced degradation study of this compound.

References

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • This compound IMPURITY. Allmpus. [Link]

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. (2015). PubMed. [Link]

  • Paliperidone | C23H27FN4O3 | CID 115237. PubChem. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. (2018). PubMed. [Link]

  • Oxidative Degradation of Paliperidone Using Potassium Permangnate in Acid Medium. (2015). Asian Journal of Chemistry. [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. (2020). Journal of Analytical Toxicology. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2014). Journal of Medicinal Chemistry. [Link]

  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2017). ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific. [Link]

  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. (2016). International Journal of PharmTech Research. [Link]

  • Synthetic scheme of paliperidone: generation of process-related... (2012). ResearchGate. [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). ResearchGate. [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide?. (2013). ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities. (2014). ACS Publications. [Link]

  • Photochemistry of Aromatic N‐Oxides in Water Probed by Time‐Resolved X‐ray Absorption Spectroscopy. (2023). ResearchGate. [Link]

  • This compound IMPURITY. Allmpus. [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron. [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2013). Current Medicinal Chemistry. [Link]

  • How to Troubleshoot a Reaction. University of Rochester. [Link]

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex. [Link]

Sources

Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Paliperidone Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions for a common yet significant challenge in pharmaceutical formulation: enhancing the dissolution rate of paliperidone. As an atypical antipsychotic, paliperidone's efficacy is well-established, but its clinical performance is often limited by its poor aqueous solubility.

This resource is structured to move from foundational questions to advanced, technique-specific troubleshooting. Our goal is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the high-level questions that frequently arise during the initial stages of paliperidone formulation development.

Q1: Why is paliperidone considered a "poorly soluble" drug?

Paliperidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4][5][6] This means it possesses high membrane permeability but suffers from low aqueous solubility.[1][2][3][4][5][6] Its solubility is pH-dependent, being practically insoluble in water at neutral and higher pH values, which are relevant to the gastrointestinal tract.[5][6][7] This poor solubility is a rate-limiting step for its absorption, which can lead to low and variable oral bioavailability.[2][8]

Q2: What is the primary goal of enhancing paliperidone's dissolution rate?

The primary goal is to improve its oral bioavailability.[1][2] By increasing the rate and extent to which paliperidone dissolves in gastrointestinal fluids, we can enhance its absorption into the bloodstream, leading to more consistent and effective therapeutic outcomes. A faster dissolution rate can also lead to a quicker onset of action.

Q3: What are the most common strategies for improving the dissolution of a BCS Class II drug like paliperidone?

Several established techniques are employed, each with its own mechanism of action. The most common include:

  • Particle Size Reduction: Increasing the surface area of the drug available for dissolution. This includes micronization and nanosuspension technologies.[9][10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to create an amorphous form, which has higher energy and thus greater solubility than the crystalline form.[9][12][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the drug molecule and improve its solubility.[9][12]

  • Co-crystals: Creating a new crystalline solid form of the drug with a co-former molecule, which can alter the physicochemical properties, including solubility.[8]

Q4: How do I choose the best dissolution enhancement technique for my project?

The choice depends on several factors: the desired release profile (immediate vs. controlled), the required dose, the stability of the drug, and the scalability of the manufacturing process. For instance, nanosuspension technology has been successfully used in commercial long-acting injectable formulations of paliperidone palmitate (a prodrug of paliperidone) to control its release.[14][15][16] For oral formulations, solid dispersions are a widely explored and effective method.[3][17][18]

Below is a decision-making workflow to guide your selection process.

G cluster_input Project Requirements start Define Target Product Profile: - Dosage Form (Oral, Injectable) - Release Profile (IR, ER) - Dose Strength oral Oral Dosage Form start->oral injectable Injectable (Long-Acting) start->injectable ir Immediate Release (IR) oral->ir er Extended Release (ER) oral->er nano Nanosuspension (Particle Size Reduction) injectable->nano Suspension needed prodrug Prodrug Approach (e.g., Paliperidone Palmitate) injectable->prodrug Sustained release required sd Solid Dispersion (Amorphous Form) ir->sd High drug loading needed complex Complexation (e.g., Cyclodextrin) ir->complex Lower dose, stability concerns cocrystal Co-crystals ir->cocrystal er->sd Matrix formulation er->nano Controlled dissolution

Caption: Decision workflow for selecting a dissolution enhancement strategy.

Part 2: Troubleshooting Guides by Technique

This section provides detailed troubleshooting for common issues encountered during the formulation process.

Technique 1: Amorphous Solid Dispersions

Solid dispersions are a powerful tool, but their physical stability can be a challenge. The goal is to create and maintain an amorphous state of paliperidone within a hydrophilic polymer matrix.

Common Problem 1: Low Drug Release or Incomplete Dissolution
Potential Cause Underlying Mechanism Recommended Troubleshooting Action
Drug Recrystallization The amorphous form is thermodynamically unstable and can revert to the more stable, less soluble crystalline form over time or upon exposure to moisture/heat.1. Increase Polymer Ratio: A higher polymer-to-drug ratio provides better separation of drug molecules, hindering nucleation and crystal growth.[13] 2. Select a Polymer with Stronger Drug Interaction: Use polymers that can form hydrogen bonds with paliperidone (e.g., PVP, HPMC) to stabilize the amorphous form.[13] 3. Perform Stability Studies: Characterize the solid dispersion using DSC and XRD after storage at accelerated conditions (e.g., 40°C/75% RH) to check for recrystallization.[4][19]
Poor Polymer/Drug Miscibility If the drug and polymer are not miscible at the prepared ratio, phase separation can occur, leading to domains of pure, undissolved drug.1. Conduct Miscibility Studies: Use techniques like DSC to look for a single glass transition temperature (Tg), which indicates a miscible system. 2. Choose a Different Polymer: Screen various polymers (e.g., PVP K30, Soluplus®, HPMC-AS) to find one with better miscibility with paliperidone.
"Parachute" Effect Failure The formulation may initially achieve a supersaturated state, but the polymer fails to prevent rapid precipitation of the drug back into its insoluble form in the dissolution medium.1. Add a Precipitation Inhibitor: Incorporate a secondary polymer (like HPMC-AS) that is specifically designed to maintain supersaturation in aqueous environments. 2. Optimize Polymer Grade: Different molecular weights of the same polymer can have varying effectiveness as precipitation inhibitors. Test multiple grades.
Experimental Protocol: Preparing a Paliperidone Solid Dispersion via Spray Drying
  • Solvent Selection: Dissolve paliperidone and the selected polymer (e.g., Plasdone S-630) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). Ensure complete dissolution.

  • Parameter Optimization: Optimize the spray dryer parameters. Key variables include:

    • Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to prevent drug/polymer degradation.

    • Atomization Pressure/Nozzle Speed: Controls droplet size, which affects particle morphology and residual solvent.

    • Feed Rate: Must be balanced with the drying capacity to avoid producing a wet, sticky product.

  • Drying: Spray the solution into the drying chamber. The rapid evaporation of the solvent "freezes" the paliperidone in an amorphous state within the polymer matrix.

  • Secondary Drying: Collect the powder and dry it further in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Dissolution Test: Perform in-vitro dissolution using a USP Type II apparatus in a relevant medium (e.g., 0.1N HCl or phosphate buffer).[4]

    • Solid-State Analysis: Use DSC to confirm the absence of a melting endotherm for paliperidone and XRD to confirm an amorphous halo pattern.[4][19]

G cluster_prep Preparation cluster_char Characterization A Dissolve Paliperidone & Polymer in Solvent B Spray Drying Process (Rapid Solvent Evaporation) A->B Optimize Temp, Rate C Collect & Secondary Dry (Remove Residual Solvent) B->C D In-Vitro Dissolution (Assess Performance) C->D E DSC / XRD Analysis (Confirm Amorphous State) C->E F SEM Analysis (Observe Morphology) C->F

Caption: Workflow for preparing and characterizing a solid dispersion.

Technique 2: Nanosuspensions

Nanosuspensions increase the dissolution rate by dramatically increasing the surface area of the drug, as described by the Noyes-Whitney equation. This technology is particularly relevant for paliperidone, forming the basis of its successful long-acting injectable products.[15]

Common Problem 2: Particle Aggregation and Ostwald Ripening
Potential Cause Underlying Mechanism Recommended Troubleshooting Action
Inadequate Stabilization The high surface energy of nanoparticles makes them prone to agglomeration to minimize their energy state. Without sufficient stabilizer coverage, particles will clump together.1. Optimize Stabilizer Concentration: Screen different concentrations of stabilizers (e.g., Pluronic F127, Tween 80, PVP K30).[1] A combination of steric and electrostatic stabilizers is often most effective. 2. Evaluate Stabilizer Type: The choice of stabilizer is critical. For paliperidone, non-ionic polymers and surfactants are commonly used.[1] Ensure the stabilizer has a high affinity for the drug's surface.
Ostwald Ripening Over time, smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in the mean particle size of the suspension.1. Use a Polymer Inhibitor: Incorporate a polymer that can adsorb to the particle surface and inhibit recrystallization. 2. Optimize Homogenization Parameters: For top-down methods (like media milling or high-pressure homogenization), ensure sufficient energy input to create a narrow, monomodal particle size distribution. A wider distribution is more susceptible to ripening.[16]
Temperature Fluctuations Changes in temperature during storage can alter the solubility of the drug in the dispersion medium, accelerating the process of Ostwald ripening.1. Controlled Storage: Store the nanosuspension at a consistent, controlled temperature as determined by stability studies. 2. Lyophilization: For long-term stability, consider lyophilizing (freeze-drying) the nanosuspension with a suitable cryoprotectant to create a solid powder that can be reconstituted before use.
Experimental Protocol: Preparing a Paliperidone Nanosuspension via Wet Media Milling
  • Pre-suspension: Create a coarse suspension of paliperidone in an aqueous solution containing the chosen stabilizer(s) (e.g., Tween 20).[19]

  • Milling: Introduce the pre-suspension into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Parameter Optimization: The milling process must be optimized:

    • Milling Time: Longer times generally lead to smaller particles, but there is a point of diminishing returns.

    • Agitator Speed: Higher speeds increase the energy input and milling efficiency.

    • Bead Size/Load: Smaller beads are more efficient for producing smaller nanoparticles.

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential. A high absolute zeta potential (> |30| mV) suggests good electrostatic stability.

    • In-Vitro Dissolution: Perform dissolution testing. The increased surface area should lead to a significantly faster dissolution rate compared to the unmilled drug.

    • Morphology: Use Scanning Electron Microscopy (SEM) after lyophilization to visualize the size and shape of the nanoparticles.[16]

Part 3: References

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

  • Reddy, M. S., Sreeramulu, J., & Reddy, Y. N. (n.d.). Formulation and In-Vitro Characterization of Paliperidone Nanosuspension by using Nanoprecipitation. Asian Journal of Pharmaceutical Research and Development. Retrieved January 12, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

  • Paliperidone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Nangare, S. A., Ali, A. H., Mahadik, K. R., & Patil, S. S. (2023). Fabrication, optimization and characterization of an osmotic push-pull drug delivery system for paliperidone. Drug Development and Industrial Pharmacy. Retrieved January 12, 2026, from [Link]

  • Kharia, A. A. (2010). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Prasanna, M. L., et al. (2022). FORMULATION AND EVALUATION OF ORAL DISINTEGRATING TABLETS OF PALPERIDONE BY SOLID DISPERSION TECHNIQUE. SciSpace. Retrieved January 12, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 12, 2026, from [Link]

  • Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Application of Box Behnken Design for Development of Paliperidone Solid Dispersion using Fluid Bed Processing: Formulation and Characterization. (2023). Research Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]

  • Dissolution Rate Enhancement of BCS class II drug, Paliperidone by Spray Drying. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 12, 2026, from [https://www.rjpbcs.com/pdf/2013_4(2)/[16].pdf]([Link]16].pdf)

  • Parameters for an optimized batch of paliperidone nanosuspension. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solid dispersion formulation of Paliperidone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The development of paliperidone nanocrystals for the treatment of schizophrenia. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Development and comparison of intramuscularly long-acting paliperidone palmitate nanosuspensions with different particle size. (2014). PubMed. Retrieved January 12, 2026, from [Link]

  • Absorption spectrum of Paliperidone (10µg/mL) in 0.1N HCl. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Characterization And Solubility Studies Of Pharmaceutical Cocrystals Of Paliperidone. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 12, 2026, from [Link]

  • Drug release study of Paliperidone Solid Dispersion. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Barriers to the use of three-month Paliperidone Palmitate formulation: a study from an Italian real-world setting. (2023). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

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  • Barriers to the use of three-month Paliperidone Palmitate formulation: a study from an Italian real-world setting. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

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Common interferences in the quantification of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bioanalysis of Paliperidone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during its quantification. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our recommendations in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

Pre-Analytical & Sample Handling

Q1: I'm seeing unexpectedly high concentrations of Paliperidone and correspondingly low concentrations of this compound in my plasma samples that have been stored for a while. What could be the cause?

A1: This phenomenon is likely due to the metabolic back-conversion (retroconversion) of this compound to its parent drug, Paliperidone. This is a known issue for N-oxide metabolites. The primary culprit is often the gut microbiota, which can possess reductive enzymes capable of this conversion.[1][2][3] If samples are not handled and stored correctly, this enzymatic activity can continue post-collection, skewing the results.

Troubleshooting Guide:

  • Immediate Centrifugation & Separation: Process blood samples as quickly as possible after collection to separate plasma from cellular components.

  • Low-Temperature Storage: Immediately freeze plasma samples at -70°C or lower to inhibit enzymatic activity.

  • pH Control: Ensure the pH of the sample remains stable, as pH shifts can influence enzymatic rates.

  • Consider Antibiotics in Pre-clinical Studies: In animal studies where the gut microbiome's influence is being investigated, the use of broad-spectrum antibiotics can help elucidate the role of microbial reduction.[3]

Q2: Can the stability of this compound be affected by the sample collection tubes?

A2: While less common than metabolic conversion, interactions with collection tube additives or surfaces can occur. It is crucial to validate the stability of your analyte in the chosen matrix and collection tubes.

Troubleshooting Guide:

  • Validation of Anticoagulants: During method development, test the stability of this compound in plasma collected with different anticoagulants (e.g., K2-EDTA, sodium heparin, sodium citrate) to ensure no specific anticoagulant promotes degradation.

  • Bench-Top Stability: Evaluate the stability of the analyte in the chosen collection tubes at room temperature for a period that mimics the sample handling time in your laboratory.

Chromatographic Separation

Q3: I am having trouble with poor peak shape (tailing) for this compound. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like Paliperidone and its N-oxide is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic amine groups on the analyte and acidic residual silanols on the surface of silica-based columns.

Troubleshooting Guide:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to between 3 and 4 with formic or acetic acid) will ensure that the basic nitrogens are protonated. This minimizes their interaction with the silanol groups.

  • Use of End-Capped Columns: Employ a high-quality, end-capped C18 or similar reversed-phase column. End-capping "shields" the residual silanol groups, reducing secondary interactions.

  • Lower Ionic Strength Buffer: High ionic strength buffers can sometimes increase silanol interactions. Try reducing the buffer concentration (e.g., from 10 mM to 5 mM ammonium acetate).

  • Organic Modifier Choice: Acetonitrile and methanol have different selectivities. If you are using one, try the other to see if peak shape improves.

Mass Spectrometric Detection

Q4: My signal for this compound is inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?

A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[4] The FDA's Bioanalytical Method Validation Guidance emphasizes the importance of evaluating matrix effects.[5][6]

Troubleshooting Guide:

  • Quantitative Assessment (Post-Extraction Spike Method):

    • Extract blank plasma from at least six different sources.

    • Spike the extracted blank matrix with a known concentration of this compound (e.g., at low and high QC levels).

    • Compare the peak area of the analyte in the post-spiked matrix to the peak area of the analyte in a neat solution at the same concentration.

    • The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The variability of the MF across different matrix lots should be within 15%.

  • Mitigation Strategies:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Paliperidone-d4, is the gold standard for mitigating matrix effects.[7] It co-elutes with the analyte and experiences similar ionization effects, thus normalizing the response.

    • Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions of significant matrix suppression.

Q5: I am observing a peak at the m/z of Paliperidone when I am only analyzing this compound. What could be happening in the mass spectrometer?

A5: This is likely due to in-source conversion, specifically the deoxygenation of the N-oxide to the parent amine. This is a known phenomenon for N-oxides in atmospheric pressure ionization (API) sources, particularly with electrospray ionization (ESI).[8][9][10] The energy in the ion source can be sufficient to cleave the N-O bond, resulting in the detection of the parent compound.

Troubleshooting Guide:

  • Optimize Source Parameters:

    • Source Temperature: Deoxygenation is often thermally driven.[8] Reduce the source temperature to the lowest level that still provides adequate desolvation and sensitivity.

    • Voltages: Minimize the capillary and cone voltages to reduce the energy imparted to the ions.

  • Chromatographic Separation: Ensure you have baseline chromatographic separation between Paliperidone and this compound. This way, even if in-source conversion occurs, you can distinguish it from any actual Paliperidone present in the sample.

  • Evaluate during Method Development: The possibility of back-conversion of a metabolite to the parent analyte in the MS source should be evaluated during method development as recommended by regulatory guidelines.[11]

Q6: Are there any known isobaric interferences for this compound?

A6: Yes, the potential for isobaric interferences (compounds with the same nominal mass) always exists. High-resolution mass spectrometry (HRMS) is an excellent tool to distinguish between compounds with very similar masses. The monoisotopic mass of this compound is 442.20163352 Da .[12]

Troubleshooting Guide & Known Isobars/Isomers:

  • Keto-Paliperidone: A known impurity of Paliperidone is Keto-Paliperidone.[13] As an isomer, it has the exact same molecular formula (C23H27FN4O4) and therefore the same exact mass as this compound. Chromatographic separation is essential to distinguish between these two compounds.

  • Other Impurities: Always check the molecular formulas of known impurities and metabolites. For example, some di-fluorinated impurities of Paliperidone have a molecular weight of 446.49, which is close but distinguishable with a standard mass spectrometer.[14]

Experimental Protocols & Data

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is a common starting point for the extraction of Paliperidone and its metabolites from plasma.[7]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Paliperidone-d4 in methanol).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting parameters. Optimization for your specific system is necessary.

ParameterCondition
LC System UPLC or HPLC system
Column High-quality, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System Tandem Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound443.2To be optimized100
Paliperidone427.2207.2100
Paliperidone-d4 (IS)431.2211.2100

Note: The product ion for this compound needs to be empirically determined during method development by infusing a standard solution.

Visualizing the Workflow & Interferences

Troubleshooting Logic for Inaccurate Quantification

Start Inaccurate Quantification of This compound Pre_Analytical Pre-Analytical Issues? Start->Pre_Analytical Analytical Analytical Issues? Start->Analytical Pre_Analytical->Analytical No Back_Conversion Metabolic Back-Conversion (High Paliperidone) Pre_Analytical->Back_Conversion Yes Stability Sample Stability (Degradation) Pre_Analytical->Stability Yes Chromatography Chromatographic Problems? Analytical->Chromatography Yes MS_Detection MS Detection Problems? Analytical->MS_Detection Yes Chromatography->MS_Detection No Peak_Shape Poor Peak Shape (Tailing/Fronting) Chromatography->Peak_Shape Yes Resolution Poor Resolution (Isobaric Interference) Chromatography->Resolution Yes Matrix_Effect Matrix Effects (Suppression/Enhancement) MS_Detection->Matrix_Effect Yes In_Source In-Source Conversion (Deoxygenation) MS_Detection->In_Source Yes

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Key Interferences in this compound Quantification

cluster_pre Pre-Analytical cluster_analytical Analytical PNO This compound MW: 442.2016 Metabolic Metabolic Back-Conversion By Gut Microbiota PNO->Metabolic Isobaric Isobaric Interference e.g., Keto-Paliperidone MW: 442.2016 PNO->Isobaric Co-elution InSource In-Source Conversion Deoxygenation in MS Source PNO->InSource Matrix Matrix Effects Ion Suppression or Enhancement PNO->Matrix Ionization PAL Paliperidone MW: 426.2071 Metabolic->PAL InSource->PAL

Caption: Common interferences in the quantification of this compound.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Pharmaffiliates. Paliperidone-impurities. Pharmaffiliates. [Link]

  • PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. National Center for Biotechnology Information. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Jin, Y., et al. (2018). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study in Healthy Chinese Subjects. Acta Farmacéutica Bonaerense. [Link]

  • NIH. (2024). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • ACS Publications. (2021). An Integrated View of Nitrogen Oxyanion Deoxygenation in Solution Chemistry and Electrospray Ion Production. American Chemical Society. [Link]

  • NSF Public Access Repository. (2021). An Integrated View of Nitrogen Oxyanion Deoxygenation in Solution Chemistry and Electrospray Ion Production. National Science Foundation. [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS-MS. ResearchGate. [Link]

  • NIH. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health. [Link]

  • ResearchGate. (2018). Deoxygenation of N-oxides. [a]. ResearchGate. [Link]

  • Pharmaffiliates. Paliperidone-impurities. Pharmaffiliates. [Link]

  • Allmpus. This compound IMPURITY. Allmpus. [Link]

  • PubMed. (2007). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). Gut Microbiota in Reductive Drug Metabolism. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2024). Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Royal Society of Chemistry. [Link]

  • Veeprho. Paliperidone Impurities and Related Compound. Veeprho. [Link]

  • Semantic Scholar. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Semantic Scholar. [Link]

  • ResearchGate. (2025). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. ResearchGate. [Link]

  • PubMed. (2021). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthetic scheme of paliperidone: generation of process-related.... ResearchGate. [Link]

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  • bioRxiv. (2017). Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota. bioRxiv. [Link]

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Technical Support Center: Refinement of Extraction Procedures for Paliperidone N-Oxide from Complex Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Paliperidone N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the extraction of this compound from complex biological matrices. As a major metabolite and potential degradation product of Paliperidone, accurate quantification of its N-oxide is critical in pharmacokinetic and stability studies.[1] This resource offers field-proven insights and scientifically grounded protocols to navigate the complexities of your experiments.

Foundational Knowledge: Understanding this compound

This compound is a metabolite of Paliperidone, an atypical antipsychotic.[1][2] Its chemical structure includes a tertiary amine that is oxidized to an N-oxide, a transformation that significantly increases its polarity compared to the parent drug. This increased polarity, coupled with the inherent instability of many N-oxide compounds, presents unique challenges during extraction and analysis.[3] N-oxide metabolites can be susceptible to in-vitro conversion back to the parent drug, which can lead to an underestimation of the N-oxide and an overestimation of the parent compound.[3]

Key Physicochemical Properties of this compound:

PropertyValue/DescriptionSource
Molecular Formula C23H27FN4O4[2][]
Molecular Weight 442.49 g/mol []
Appearance White Solid[]
Storage Store at -20 °C[]
Solubility Soluble in Methanol and DMSO[2]

Choosing Your Extraction Strategy: A Decision Guide

The selection of an appropriate extraction method is paramount for achieving accurate and reproducible results. The choice depends on several factors including the sample matrix, required sample cleanup, desired limit of quantification (LOQ), and available instrumentation.

Extraction_Decision_Tree start Start: Complex Biological Sample (e.g., Plasma, Urine) high_throughput High Throughput Needed? start->high_throughput ppt Protein Precipitation (PPT) ppt_outcome Fast but 'Dirty' Extract. Prone to Matrix Effects. ppt->ppt_outcome lle Liquid-Liquid Extraction (LLE) lle_outcome Good for Less Polar Analytes. May have Emulsion Issues. lle->lle_outcome spe Solid-Phase Extraction (SPE) spe_outcome Cleanest Extracts. Highest Selectivity. spe->spe_outcome high_throughput->ppt Yes matrix_effects_concern Significant Matrix Effects? high_throughput->matrix_effects_concern No matrix_effects_concern->lle Moderate high_selectivity High Selectivity Required? matrix_effects_concern->high_selectivity High high_selectivity->spe

Figure 1: Decision tree for selecting an extraction method.

Troubleshooting Guides: A Question & Answer Approach

This section directly addresses common issues encountered during the extraction of this compound.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from biological samples, often used in high-throughput screening.[5] However, it provides minimal cleanup, which can lead to significant matrix effects in LC-MS/MS analysis.[6]

Frequently Asked Questions & Troubleshooting:

  • Q1: My recovery of this compound is low and inconsistent after PPT. What could be the cause?

    • A1: Several factors could be at play. Due to its polarity, this compound might be adsorbing to the precipitated proteins. Ensure thorough vortexing to break up protein-analyte complexes. Also, consider the choice of precipitation solvent. While acetonitrile is common, methanol or a mixture of organic solvents might be more effective.[7] Experiment with different solvent-to-sample ratios (e.g., 2:1, 3:1) to optimize protein removal and analyte recovery.

  • Q2: I'm observing significant ion suppression in my LC-MS/MS analysis after PPT. How can I mitigate this?

    • A2: Ion suppression is a common issue with PPT due to co-eluting endogenous components like phospholipids.[6][8] To address this, you can try diluting the supernatant before injection, if your assay sensitivity allows. Another strategy is to optimize your chromatography to separate the analyte from the region where phospholipids typically elute. Using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[9]

  • Q3: I suspect my this compound is degrading back to Paliperidone during sample preparation. How can I confirm and prevent this?

    • A3: N-oxide instability is a known challenge.[3] To minimize this, keep your samples on ice or at a controlled low temperature throughout the process. Avoid acidic conditions, as they can promote the reduction of the N-oxide.[3] To test for degradation, you can spike a known concentration of this compound into a blank matrix, process it, and analyze for both the N-oxide and the parent drug.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than PPT.

Frequently Asked Questions & Troubleshooting:

  • Q1: I'm struggling to find an organic solvent that efficiently extracts the polar this compound.

    • A1: The high polarity of this compound makes LLE challenging with common non-polar solvents like hexane or diethyl ether. You may need to use more polar, water-immiscible solvents such as ethyl acetate or a mixture of solvents (e.g., dichloromethane/isopropanol).[10] Adjusting the pH of the aqueous phase to suppress the ionization of the N-oxide can also improve its partitioning into the organic phase.

  • Q2: I'm consistently getting emulsions during the extraction. How can I resolve this?

    • A2: Emulsion formation is a common problem in LLE, especially with plasma samples. To break emulsions, you can try adding a small amount of a different organic solvent, adding salt to the aqueous phase to increase its polarity, or centrifuging at a higher speed for a longer duration. Gentle mixing or inversion instead of vigorous vortexing can also help prevent emulsion formation.

  • Q3: Is LLE a good choice for minimizing matrix effects for this compound?

    • A3: LLE can be effective at removing many matrix components, but it may not completely eliminate them. Phospholipids can still partition into the organic phase, especially with more polar extraction solvents. As with PPT, a SIL-IS is the best way to compensate for any remaining matrix effects.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, making it ideal for sensitive bioanalytical methods.[7][11]

Frequently Asked Questions & Troubleshooting:

  • Q1: What type of SPE sorbent is most suitable for this compound?

    • A1: Given the polar nature of this compound, a mixed-mode cation exchange sorbent could be very effective. This type of sorbent allows for retention based on both polar and ionic interactions. Alternatively, a polymeric reversed-phase sorbent may also provide good retention and allow for aggressive washing steps to remove interferences.

  • Q2: My recovery from the SPE cartridge is low. What steps should I take to troubleshoot this?

    • A2: Low recovery in SPE can be due to several factors. First, ensure the cartridge is properly conditioned and equilibrated. The loading conditions are also critical; make sure the pH of your sample is appropriate for the retention mechanism of your chosen sorbent. The wash step might be too aggressive, causing premature elution of your analyte. Try using a weaker wash solvent. Finally, the elution solvent may not be strong enough to fully desorb the analyte. You might need to increase the organic content or add a modifier (e.g., a small amount of acid or base) to the elution solvent.

  • Q3: How can I develop a robust SPE method for this compound?

    • A3: A systematic approach is key. Start by screening different sorbent types. Once you have a promising candidate, optimize the pH of the load, wash, and elution steps. A generic SPE method development workflow is illustrated below.

SPE_Workflow start Start: Select SPE Sorbent condition Condition Sorbent (e.g., Methanol) start->condition equilibrate Equilibrate Sorbent (e.g., Water/Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze Analyze by LC-MS/MS evaporate->analyze

Figure 2: A typical Solid-Phase Extraction (SPE) workflow.

Quantitative Data Summary

While specific data for this compound extraction is limited in the literature, the following table summarizes typical performance characteristics for Paliperidone extraction methods, which can serve as a benchmark for method development for its N-oxide.

Extraction MethodMatrixRecovery (%)Matrix Effect (%)Linearity Range (ng/mL)Reference
SPE Human Plasma> 99Not Specified0.200 - 55.115[7]
PPT Human PlasmaNot SpecifiedAssessed0.1 - 250[7]
LLE Human PlasmaNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

General Protocol for Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of a suitable internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube or autosampler vial for analysis.

General Protocol for Solid-Phase Extraction
  • Condition: Condition a suitable SPE cartridge with 1 mL of methanol.[11]

  • Equilibrate: Equilibrate the cartridge with 1 mL of deionized water or an appropriate buffer.[11]

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent or buffer to remove interferences.[11]

  • Elute: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol, potentially with a modifier).[11]

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

  • Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase for LC-MS/MS analysis.[11]

Concluding Remarks

The successful extraction of this compound from complex biological matrices requires careful consideration of its unique physicochemical properties, particularly its polarity and potential instability. While protein precipitation offers a high-throughput option, it often necessitates further optimization to mitigate matrix effects. Liquid-liquid extraction can provide cleaner extracts, but solvent selection is critical. For the most demanding applications requiring high sensitivity and selectivity, solid-phase extraction is the recommended approach. Regardless of the chosen method, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantification. This guide provides a foundation for developing and troubleshooting your extraction methods, but it is essential to perform thorough method validation to ensure the integrity of your results.

References

  • A Comparative Guide to Bioanalytical Method Validation for Paliperidone Quantification - Benchchem.
  • Results of Method Validation Parameters of Paliperidone - ResearchGate.
  • QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma - Semantic Scholar.
  • Paliperidone | Analytical Method Development | Validation | BA/BE Studies.
  • Application Note: UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuterated Internal Standard - Benchchem.
  • Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments - PMC.
  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method.
  • Application Notes & Protocols for Solid Phase Extraction (SPE) of 2,4-Difluorobenzoyl Paliperidone-d4 from Plasma - Benchchem.
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Characterization of paliperidone photodegradation products by LC-Q-TOF multi-stage mass spectrometry | Request PDF - ResearchGate.
  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis - ResearchGate.
  • CAS 761460-08-6 this compound - BOC Sciences.
  • IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND - ResearchGate.
  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed.
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Validation & Comparative

A Comparative Guide to Cross-Validation of Analytical Methods for Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is as critical as the parent drug itself. Paliperidone N-Oxide, a primary metabolite of the atypical antipsychotic paliperidone, plays a significant role in understanding the overall pharmacokinetic profile and safety of its parent compound. The choice of analytical methodology for its quantification can have profound implications on data quality and regulatory acceptance. This guide provides an in-depth comparison of common analytical techniques for this compound, with a focus on the principles and practicalities of cross-validation to ensure data integrity across different methods and laboratories.

The Imperative of Method Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methodologies to evolve or for samples to be analyzed at different sites or with different techniques. Cross-validation is the formal process of assuring that two distinct analytical methods provide comparable results for the same analyte. This is crucial when data from different sources are to be combined or compared in a regulatory submission. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscores the necessity of cross-validation to demonstrate the reliability and consistency of data.[1]

The core objective is to identify and understand any systemic bias between methods. While historical approaches often relied on simple pass/fail criteria, the current regulatory landscape, influenced by guidelines like ICH M10, encourages a more statistical approach to assess bias, for instance, using Bland-Altman plots or Deming regression.[2]

Comparative Analysis of Analytical Methodologies

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, and more advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method presents a unique balance of sensitivity, selectivity, speed, and cost.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of analytes at relatively high concentrations. Its simplicity and lower operational cost make it an attractive option for routine analysis and for formulations where analyte levels are high.

Principle: This method separates this compound from other matrix components on a stationary phase based on its physicochemical properties. The quantification is then performed by measuring the absorbance of UV light by the analyte as it elutes from the column.

Performance Characteristics:

  • Linearity: Typically demonstrates good linearity over a concentration range of µg/mL.[3]

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are generally in the higher ng/mL to lower µg/mL range, which may not be sufficient for all bioanalytical applications.[3]

  • Selectivity: While capable of separating Paliperidone from its N-oxide, it may be susceptible to interference from co-eluting matrix components that absorb at the same wavelength.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It is particularly well-suited for the quantification of low-level metabolites in complex biological matrices.

Principle: After chromatographic separation, the analyte is ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification, even in the presence of co-eluting compounds.

Performance Characteristics:

  • Linearity: Excellent linearity over a wide concentration range, often from sub-ng/mL to hundreds of ng/mL.[5]

  • Sensitivity: Very low LLOQs, typically in the sub-ng/mL range, making it ideal for pharmacokinetic studies.[5]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) provides high selectivity, minimizing the impact of matrix interference.[6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents an evolution of LC-MS/MS, utilizing smaller particle sizes in the chromatographic column to achieve faster analysis times and improved resolution.

Principle: The fundamental principle is the same as LC-MS/MS, but the UPLC system operates at higher pressures, allowing for the use of sub-2 µm particle columns. This results in sharper peaks and shorter run times.

Performance Characteristics:

  • Throughput: Significantly higher throughput compared to conventional HPLC, with run times often under 3 minutes.[7]

  • Sensitivity and Selectivity: Maintains the high sensitivity and selectivity of LC-MS/MS.[7]

  • Efficiency: Improved chromatographic efficiency leads to better resolution and peak shape.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of Paliperidone and its N-Oxide. It is important to note that specific performance will vary based on the exact method parameters, instrumentation, and matrix.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range 7.5-150 µg/mL (for Paliperidone)[3]0.200-55.115 ng/mL (for Paliperidone)[5]0.2 - 55 ng/mL (for Paliperidone)[7]
LLOQ ~0.42 µg/mL (for Paliperidone)[3]0.200 ng/mL (for Paliperidone)[5]0.200 ng/mL (for Paliperidone)[7]
Accuracy (%) ~100.64% (for Paliperidone)[3]94.2 - 101.4% (for Paliperidone)[5]Typically within 85-115%
Precision (%RSD) < 2% (for Paliperidone)[3]Within 101.5% (for Paliperidone)[5]Typically < 15%
Selectivity Moderate; potential for interferenceHigh; based on mass transitionsHigh; based on mass transitions
Throughput LowerModerateHigh

Experimental Protocols

Sample Preparation: A Critical First Step

The choice of sample preparation technique is crucial for removing interferences from the biological matrix and ensuring the accuracy and precision of the analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant can then be directly injected or further processed.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent. It offers a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): A highly effective method for sample clean-up and concentration. The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method generally provides the cleanest extracts.[6]

Chromatographic and Mass Spectrometric Conditions

Below are representative starting conditions for the analysis of this compound. Optimization will be necessary for specific applications and instrumentation.

HPLC-UV Method (Adapted from Paliperidone analysis)

  • Column: C18, 150 x 4.6 mm, 5 µm[3]

  • Mobile Phase: Methanol: Acetonitrile: 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: 237 nm[3]

LC-MS/MS Method (Adapted from Paliperidone analysis)

  • Column: C18, 100 mm x 4.6 mm, 5 µm[5]

  • Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition (this compound): m/z 443.2 -> [Specific product ion to be determined] (based on MW of 442.48)[8]

  • MRM Transition (Paliperidone): m/z 427.2 -> 207.2[5]

  • Internal Standard (IS): Paliperidone-d4 is recommended.[7]

UPLC-MS/MS Method (Adapted from Paliperidone analysis)

  • Column: Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm[9]

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile[9]

  • Flow Rate: 0.6 mL/min[9]

  • Gradient: A gradient elution program is typically used to optimize separation.

  • Ionization and Detection: Similar to LC-MS/MS.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective (e.g., Compare HPLC-UV and LC-MS/MS) select_samples Select Samples (Spiked QCs and Incurred Samples) define_objective->select_samples define_acceptance Define Acceptance Criteria (Statistical approach per ICH M10) select_samples->define_acceptance analyze_method_a Analyze Samples with Method A (e.g., HPLC-UV) define_acceptance->analyze_method_a analyze_method_b Analyze Samples with Method B (e.g., LC-MS/MS) define_acceptance->analyze_method_b compile_data Compile and Tabulate Results analyze_method_a->compile_data analyze_method_b->compile_data statistical_analysis Statistical Analysis (Bland-Altman, Deming Regression) compile_data->statistical_analysis assess_bias Assess for Systematic Bias statistical_analysis->assess_bias report Generate Cross-Validation Report assess_bias->report

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as Paliperidone-d4, is highly recommended for mass spectrometry-based methods.[7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction and improving the precision and accuracy of the method. This choice creates a self-validating system for each sample analysis, as the consistent response of the IS relative to the analyte across the run provides confidence in the results.

Forced Degradation Studies: Performing forced degradation studies is a critical component of method validation, as it demonstrates the stability-indicating nature of the method.[4] By subjecting Paliperidone to stress conditions such as acid, base, oxidation, heat, and light, degradation products, including the N-Oxide, are intentionally generated.[4] A successful method will be able to resolve the parent drug from these degradation products, ensuring that the measured concentration is accurate and not inflated by co-eluting impurities. This process inherently validates the specificity of the method.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the biological matrix. While HPLC-UV offers a cost-effective solution for higher concentration samples, LC-MS/MS and UPLC-MS/MS provide the superior sensitivity and selectivity required for most bioanalytical applications.

Regardless of the chosen method, a robust cross-validation is essential whenever data from different analytical procedures are to be compared or combined. By following the principles outlined in regulatory guidelines such as ICH M10 and employing a rigorous statistical approach to assess for bias, researchers can ensure the integrity and reliability of their data, ultimately contributing to the successful development and monitoring of therapeutic agents.

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Navigating the Metabolic Maze: A Comparative Analysis of Paliperidone N-Oxide and Other Risperidone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of atypical antipsychotics, risperidone stands as a cornerstone therapy for a range of psychiatric disorders. However, the clinical narrative of risperidone is not solely its own; it is a story told in concert with its metabolic progeny. The biotransformation of risperidone yields a spectrum of metabolites, each with a unique pharmacological and pharmacokinetic profile that contributes to the overall therapeutic and adverse effect profile of the parent drug.

This guide offers an in-depth comparative analysis of the major metabolites of risperidone, with a particular focus on the lesser-characterized Paliperidone N-Oxide. We will dissect the nuances of 9-hydroxyrisperidone (paliperidone), 7-hydroxyrisperidone, and N-dealkylrisperidone, providing researchers, scientists, and drug development professionals with a comprehensive understanding grounded in experimental data.

The Metabolic Journey of Risperidone

Risperidone undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[1][2] This enzymatic activity gives rise to several key metabolites. The principal and most well-studied metabolic pathway is the hydroxylation of risperidone to form 9-hydroxyrisperidone, a metabolite so pharmacologically active that it has been developed as a standalone therapeutic agent, paliperidone.[1][3][4] Other significant pathways include N-dealkylation and further oxidation, leading to the formation of this compound and other minor metabolites.[5]

Risperidone_Metabolism Risperidone Risperidone Paliperidone 9-Hydroxyrisperidone (Paliperidone) Risperidone->Paliperidone CYP2D6 (major) CYP3A4 (minor) Seven_Hydroxy 7-Hydroxyrisperidone Risperidone->Seven_Hydroxy CYP2D6 N_Dealkyl N-Dealkylrisperidone Risperidone->N_Dealkyl N-Dealkylation Paliperidone_NOxide This compound Paliperidone->Paliperidone_NOxide Oxidation

Caption: Metabolic pathways of Risperidone.

The Metabolites: A Head-to-Head Comparison

The clinical effect of risperidone is often considered as the "active moiety," the sum of the concentrations of risperidone and 9-hydroxyrisperidone.[3][6] This is due to the comparable pharmacological activity of 9-hydroxyrisperidone.[6] However, a deeper dive into the full metabolic profile reveals important distinctions.

9-Hydroxyrisperidone (Paliperidone): The Primary Active Player

As the major active metabolite of risperidone, paliperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[7][8][9] Its therapeutic efficacy in schizophrenia is believed to stem from this dual receptor blockade.[9][10] Interestingly, while structurally similar, subtle but significant differences in receptor binding affinities and signaling profiles exist between risperidone and paliperidone.[11][12][13] For instance, risperidone has a 5-10 times lower 5-HT2A/D2 affinity ratio than paliperidone, which may contribute to variations in their pharmacological effects.[11][14]

Pharmacokinetically, paliperidone has a longer half-life (approximately 23 hours) compared to risperidone (3-20 hours depending on CYP2D6 metabolizer status), which allows for more stable plasma concentrations.[15][16]

This compound: An Emerging Picture

This compound is a further oxidized metabolite of paliperidone. While it is often considered a minor or inactive metabolite, its characterization is crucial for a complete understanding of risperidone's disposition. Research into its pharmacological activity is less extensive compared to paliperidone. However, its quantification can be important in pharmacokinetic studies to account for the complete metabolic clearance of the active moiety. Its formation represents a terminal step in the metabolic cascade for a portion of the administered risperidone dose.

7-Hydroxyrisperidone and N-Dealkylrisperidone: The Minor Contributors

7-hydroxyrisperidone is another product of hydroxylation, but it is formed in much smaller quantities than 9-hydroxyrisperidone.[5] While it is structurally similar, its contribution to the overall clinical effect is considered less significant. N-dealkylrisperidone is the product of N-dealkylation and is also generally considered to have minimal pharmacological activity compared to the parent drug and paliperidone.[5]

Quantitative Comparative Data

To facilitate a clear comparison, the following tables summarize key pharmacokinetic and pharmacodynamic parameters of risperidone and its major metabolites.

Table 1: Comparative Pharmacokinetic Parameters

ParameterRisperidone9-Hydroxyrisperidone (Paliperidone)
Apparent Half-life 3 hours (Extensive Metabolizers) 20 hours (Poor Metabolizers)~23 hours[16]
Time to Steady State ~1 day (Extensive Metabolizers)[3] ~5 days (Poor Metabolizers)4-5 days[16]
Plasma Protein Binding 90%[15]77%
Volume of Distribution 1-2 L/kgNot explicitly detailed but renal excretion is major elimination route[16]
Primary Metabolism CYP2D6, CYP3A4[1][17]Limited role of CYP2D6 and CYP3A4 in vivo[16]
Primary Elimination Hepatic metabolism followed by renal excretionRenal excretion[16]

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorRisperidone9-Hydroxyrisperidone (Paliperidone)
Dopamine D2 3.13 - 5.9[14]0.16 - 1.4[14]
Serotonin 5-HT2A 0.16 - 4.8[14]0.25 - 0.8[14]
Adrenergic α1 0.8[14]7.6[14]
Adrenergic α2 7.54[14]Weaker affinity than Risperidone[11]
Histamine H1 2.23 - 20.0[14]3.4 - 19.0[14]
Muscarinic M1 >1000 (negligible)[14]No Affinity[11]
A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Quantification of Risperidone and its Metabolites in Human Plasma by LC-MS/MS

The accurate quantification of risperidone and its metabolites is fundamental to pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Methodology
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL plasma sample, add 10 µL of an internal standard spiking solution (e.g., a deuterated analog of risperidone).[5]

    • Add 1 mL of tert-butyl methyl ether and vortex for 10 minutes to extract the analytes.[5]

    • Centrifuge the mixture at 10,000 rpm to separate the organic and aqueous layers.[5]

    • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]

    • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for separation.[18][19]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.[18][19] The specific gradient program should be optimized to achieve baseline separation of all analytes.

    • Flow Rate: A flow rate of around 1.0 mL/min is often used.[19]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for risperidone, 9-hydroxyrisperidone, this compound, and the internal standard are monitored.

Rationale and Self-Validation
  • Causality: The choice of liquid-liquid extraction is to efficiently remove proteins and other interfering substances from the plasma matrix, ensuring a clean sample for analysis and prolonging the life of the analytical column and mass spectrometer. The use of an internal standard is critical to correct for any variability in extraction recovery and matrix effects, thereby ensuring the accuracy and precision of the quantification.

  • Self-Validation: The protocol's integrity is maintained by including quality control (QC) samples at low, medium, and high concentrations within each analytical run. The accuracy and precision of the results for these QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal concentration). Furthermore, the method should be fully validated according to regulatory guidelines, including assessments of linearity, selectivity, matrix effect, recovery, and stability.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid Extraction (tert-butyl methyl ether) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Validation Validation (QC Samples) Quantification->Validation

Caption: LC-MS/MS workflow for metabolite analysis.

Conclusion

A comprehensive understanding of risperidone's metabolic profile is paramount for optimizing its therapeutic use and minimizing adverse effects. While 9-hydroxyrisperidone (paliperidone) is the primary contributor to the active moiety, a detailed analysis of other metabolites, including this compound, provides a more complete picture of the drug's disposition. The distinct pharmacokinetic and pharmacodynamic profiles of each metabolite underscore the complexity of predicting individual patient responses. The use of robust and validated analytical methods, such as the LC-MS/MS protocol detailed here, is essential for advancing our knowledge in this area and paving the way for more personalized medicine approaches in the treatment of psychiatric disorders.

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A Senior Application Scientist's Guide to Quantifying Paliperidone N-Oxide: A Performance Comparison of Modern LC-MS/MS Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Paliperidone and Its N-Oxide Derivative

Paliperidone, the primary active metabolite of risperidone, is a cornerstone atypical antipsychotic agent used in the management of schizophrenia and other psychiatric disorders. Its therapeutic efficacy and safety are directly linked to its plasma concentration, making robust bioanalytical methods essential for pharmacokinetic studies, therapeutic drug monitoring, and formulation development.[1] Beyond the parent compound, a comprehensive analytical strategy must also consider its metabolites and degradation products.

Paliperidone N-Oxide has been identified as a significant degradation product of paliperidone, particularly under oxidative stress conditions, and is recognized as a key impurity.[2][3] Its presence and concentration can be critical indicators of a drug product's stability and can also provide insights into metabolic pathways. Therefore, the ability to accurately and precisely quantify this compound alongside the parent drug is paramount for ensuring the quality, safety, and efficacy of paliperidone-based therapies.

This guide provides an in-depth comparison of the performance characteristics of three leading liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms for the analysis of this compound:

  • Triple Quadrupole (QqQ) Mass Spectrometry

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

  • Quadrupole-Orbitrap High-Resolution Mass Spectrometry (HRAM)

We will explore the theoretical underpinnings of each technology, present a detailed, validated experimental workflow, and compare their expected performance for this specific application, offering researchers a clear framework for selecting the optimal system for their analytical needs.

The Analytical Arsenal: Understanding the Mass Spectrometry Platforms

The choice of a mass spectrometer is the most critical decision in method development, as it dictates the achievable sensitivity, selectivity, and the nature of the data acquired.

  • Triple Quadrupole (QqQ) MS: This is the gold standard for targeted quantification.[4] A QqQ instrument operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific fragment ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective because it filters out most chemical noise, allowing for the detection of analytes at very low concentrations in complex matrices.[5]

  • Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines the selectivity of a quadrupole mass filter with the high mass resolution and mass accuracy of a time-of-flight analyzer.[6] For quantification, it can be operated in a targeted MS/MS mode, but its key advantage is the ability to acquire high-resolution full-scan data. This allows for the simultaneous quantification of target analytes and screening for unknown metabolites or impurities, providing a more comprehensive dataset. While historically less sensitive than QqQs for targeted analysis, modern Q-TOFs have significantly narrowed the gap.[6]

  • Quadrupole-Orbitrap (HRAM) MS: This platform pairs a quadrupole for precursor ion selection with an Orbitrap mass analyzer, which provides exceptionally high resolution (up to 280,000) and sub-ppm mass accuracy.[7][8] Like a Q-TOF, it excels at both quantitative and qualitative analysis. For quantification, it can operate in modes analogous to MRM (Parallel Reaction Monitoring, or PRM) or use high-resolution full-scan data. The Orbitrap's high resolving power can separate analyte signals from isobaric matrix interferences that would be indistinguishable on a lower-resolution instrument, offering superior selectivity. Many studies have demonstrated that modern Orbitrap systems are comparable, and sometimes superior, to triple quadrupoles in sensitivity for targeted quantification.[4][7]

Experimental Design: A Self-Validating Protocol for this compound Analysis

The following protocol is designed for robustness and high-throughput applicability. The causality behind each choice is explained to provide a framework for adaptation and troubleshooting.

Analyte and Internal Standard
  • Analyte: this compound (C₂₃H₂₇FN₄O₄), Molecular Weight: 442.48 g/mol .[9] The protonated precursor ion [M+H]⁺ is m/z 443.2.

  • Internal Standard (IS): Paliperidone-d4 is the ideal internal standard for quantifying the parent drug, Paliperidone.[1] For the N-Oxide, a stable isotope-labeled (SIL) version (e.g., this compound-d4) would be optimal. If a SIL-IS for the N-Oxide is unavailable, Paliperidone-d4 can serve as an acceptable alternative, as it will co-elute closely and correct for extraction variability and matrix effects, though it will not correct for ionization differences between the analyte and IS.

Diagram: Chemical Transformation

G Paliperidone Paliperidone (m/z 427.2) N_Oxide This compound (m/z 443.2) Paliperidone->N_Oxide Oxidative Stress (e.g., H₂O₂)

Caption: Oxidative conversion of Paliperidone to this compound.

Sample Preparation: Protein Precipitation

For bioanalytical studies in plasma, protein precipitation is the method of choice for its speed, simplicity, and effectiveness, making it ideal for large sample batches.

  • Rationale: This technique uses an organic solvent (acetonitrile) to denature and precipitate plasma proteins. The analyte and internal standard, which are soluble in the organic/aqueous supernatant, are then easily separated by centrifugation. This "dilute-and-shoot" approach minimizes sample handling steps and potential for analyte loss compared to more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods. While it results in a less clean sample, the selectivity of modern MS/MS systems can typically overcome the increased matrix effects.[1]

Liquid Chromatography

A fast Ultra-Performance Liquid Chromatography (UPLC) method using a C18 stationary phase is employed for rapid and efficient separation.

  • Rationale:

    • Column: A sub-2 µm particle C18 column (e.g., ACQUITY UPLC BEH C18) provides high separation efficiency and allows for faster run times.[1]

    • Mobile Phase: A gradient using water and acetonitrile with a small amount of acid (formic acid) or buffer (ammonium acetate) is standard for basic compounds like this compound.[1] The acidic modifier protonates the analyte in solution, leading to better retention on the reverse-phase column and promoting efficient ionization in the ESI source.

    • Gradient Elution: A gradient from low to high organic content ensures that the analyte is eluted as a sharp, symmetrical peak, improving sensitivity and separating it from early-eluting matrix components.

Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is used, as the piperidine nitrogen in this compound is readily protonated.

  • Rationale:

    • QqQ Detection: The instrument will be set to MRM mode. Based on the known fragmentation of Paliperidone (m/z 427.2 → 207.2)[10][11], the most probable and robust transition for this compound is the loss of the piperidine ring structure to yield the conserved pyrimidinone fragment.

      • Predicted Transition: m/z 443.2 → 207.2 . Note: This transition is predictive and must be empirically optimized by infusing the analyte to determine the optimal precursor, product ion, and collision energy.

    • Q-TOF & Orbitrap Detection: These systems can operate in a targeted MS/MS (or PRM) mode using the same predicted transition. However, their strength lies in high-resolution full-scan acquisition. By acquiring data across a wide mass range (e.g., m/z 100-1000), one can quantify the N-Oxide using a narrow mass extraction window around its accurate mass (e.g., 443.2089 ± 5 ppm) while simultaneously detecting other metabolites or impurities. This provides richer data and allows for retrospective analysis without re-injecting samples.[7]

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Paliperidone-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
Parameter Condition Rationale
LC System UPLC System (e.g., Waters ACQUITY)High pressure allows for use of sub-2µm columns for fast, efficient separations.
Column ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µmStandard reverse-phase chemistry with high resolving power.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Gradient 5% B to 95% B over 2.5 min, hold 0.5 minRapid gradient for high-throughput analysis.
Run Time ~3.5 minutesAllows for separation and column re-equilibration.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System QqQ, Q-TOF, or OrbitrapAs per instrument availability and study goals.
Ionization Electrospray (ESI), Positive ModeIdeal for protonating basic analytes.
IonSpray Voltage ~5500 VRequires instrument-specific optimization.
Source Temp. ~550-650°CFacilitates desolvation of droplets.
Mass Spectrometer Parameters
Instrument Scan Type Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Triple Quadrupole MRM443.2207.2Requires Optimization (~35 eV)
Q-TOF Targeted MS/MS or Full Scan443.2Full ScanRequires Optimization
Orbitrap PRM or Full Scan (HRAM)443.2Full ScanRequires Optimization

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precip 3. Add Acetonitrile (300 µL) add_is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Transfer Supernatant vortex->supernatant inject 6. Inject into UPLC supernatant->inject separate 7. C18 Column Separation inject->separate detect 8. MS/MS Detection (QqQ, Q-TOF, or Orbitrap) separate->detect process 9. Peak Integration detect->process quant 10. Quantification vs. Calibration Curve process->quant

Caption: High-throughput workflow for this compound quantification.

Performance Characteristics: A Head-to-Head Comparison

The ultimate choice of instrument depends on the specific goals of the analysis, whether it be for regulated bioanalysis requiring maximum sensitivity, or for a research setting where qualitative information is equally valuable. The following table summarizes the expected performance of each platform for the analysis of this compound based on established principles.

Performance Parameter Triple Quadrupole (QqQ) Q-TOF Orbitrap
Primary Strength Targeted QuantificationScreening & IdentificationVersatility (Quant & Qual)
Selectivity High (based on MRM)Very High (High Resolution)Exceptional (Ultra-High Resolution)
Sensitivity (Targeted) Exceptional (Lowest LOQ)Very GoodExcellent (Comparable to QqQ)
Linear Dynamic Range Excellent (5-6 orders)Good (3-4 orders)Excellent (4-5 orders)
Mass Accuracy N/A (Nominal Mass)Excellent (< 5 ppm)Exceptional (< 1-3 ppm)
Qualitative Capability Very LimitedExcellent (Full Scan MS/MS)Exceptional (Full Scan MS/MS)
Retrospective Analysis NoYesYes
Method Development Requires analyte-specific MRM optimization for each compound.Generic full-scan methods are possible, simplifying setup.Generic full-scan methods are possible, simplifying setup.
Ideal Application Regulated bioanalysis, high-throughput clinical sample quantification, PK studies.Metabolite identification, forensic screening, combined quant/qual workflows.Metabolomics, drug discovery, routine screening and quantification labs seeking maximum flexibility.
Analysis of Performance Trade-offs
  • For Pure Quantification: If the sole objective is to quantify this compound at the lowest possible concentrations with maximum throughput, a Triple Quadrupole remains the instrument of choice. Its sensitivity in MRM mode is unparalleled, making it the workhorse for regulated pharmacokinetic and bioequivalence studies.[4]

  • For Comprehensive Analysis: If the research goal is to quantify the N-Oxide while also screening for other potential metabolites or degradation products in a single run, then a high-resolution instrument is superior. The choice between a Q-TOF and an Orbitrap often comes down to specific performance needs and budget. The Orbitrap generally offers higher resolution, which can be decisive in resolving complex interferences.[7][8] The ability to perform retrospective data analysis on HRAM systems is a significant advantage in discovery-oriented research, as it allows previously collected data to be mined for new information without requiring new experiments.

  • The Versatility Argument: A modern Orbitrap instrument presents the most versatile solution. It can match a QqQ for routine quantitative performance while providing the high-resolution, accurate-mass data needed for confident qualitative analysis.[7] This "one box, two workflows" capability is increasingly attractive for laboratories that handle a diverse range of analytical challenges, from targeted quantification to unknown screening.

Conclusion and Recommendations

The accurate quantification of this compound is an essential task in the development and monitoring of paliperidone therapies. While all three major LC-MS/MS platforms—Triple Quadrupole, Q-TOF, and Orbitrap—are capable of performing this analysis, they offer distinct advantages tailored to different research and regulatory needs.

  • Recommendation for Regulated, High-Throughput Bioanalysis: A Triple Quadrupole (QqQ) mass spectrometer is the recommended platform. Its superior sensitivity, wide dynamic range, and proven robustness in MRM mode make it the most reliable choice for applications where achieving the lowest limit of quantification is the primary objective.

  • Recommendation for Research, Metabolite ID, and Discovery: A Quadrupole-Orbitrap or Q-TOF mass spectrometer is the superior choice. The ability to acquire high-resolution, accurate-mass data is invaluable for identifying unknown compounds and provides a greater depth of information. The Orbitrap platform, in particular, offers a compelling combination of quantitative sensitivity and exceptional qualitative power, making it an ideal all-in-one instrument for modern analytical laboratories.

Ultimately, the selection of an LC-MS/MS system should be guided by a thorough evaluation of the laboratory's current and future analytical requirements, balancing the need for ultimate quantitative performance with the value of comprehensive qualitative insight.

References

  • Jin, Y., Zhao, G., Jiang, Q., Liu, Z., & He, Y. (2023). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study in Healthy Chinese Subjects. Latin American Journal of Pharmacy, 42(4), 853-8.

  • BenchChem. (2025). Application Note: UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuterated Internal Standard. BenchChem Scientific Resources.

  • Cassol, J. P. E., Barbosa, F. S., Garcia, C. V., & Mendez, A. S. L. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Sawant, S., & Barge, V. (2014). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Journal of Pharmacy Research.

  • PubChem. (n.d.). Paliperidone Palmitate N-Oxide. National Center for Biotechnology Information.

  • Yamagishi, I., et al. (2023). Identification of postmortem paliperidone metabolite in human blood by LC–Q-Orbitrap-MS. Journal of Analytical Toxicology.

  • Semantic Scholar. (n.d.). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS.

  • Nishimura, K., et al. (2024). Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Forensic Science International.

  • Bishop-Freeman, T. I., et al. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences.

  • Nozawa, H., et al. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine.

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.

  • Katari, S. R., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Scientia Pharmaceutica.

  • Allmpus. (n.d.). This compound Impurity.

  • ResearchGate. (n.d.). MRM chromatograms of paliperidone and diazepam.

  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. White Paper WP64911.

  • ResearchGate. (n.d.). Chemical structure of paliperidone.

  • Schweig, A., et al. (2016). Comparison of Metabolite Quantitation by a Triple Quadrupole vs. an Orbitrap-Class Mass Spectrometer. Poster Presentation.

  • ResearchGate. (n.d.). d: MS data for N-Oxide.

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate.

  • Remmerie, H., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B.

  • Semantic Scholar. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma.

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF.

  • Reddit. (2022). Difference between a Triple Quad and a Triple TOF. r/massspectrometry.

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?.

  • ResearchGate. (n.d.). MRM transitions and conditions of each analyte.

  • ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions.

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A Comparative Guide to the Mass Spectrometric Fragmentation of Paliperidone and its N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis and metabolite identification, the ability to unambiguously differentiate between a parent drug and its metabolites is paramount. This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of the atypical antipsychotic drug Paliperidone and its primary metabolite, Paliperidone N-Oxide. Understanding these distinct fragmentation pathways is crucial for researchers in drug metabolism, pharmacokinetics, and forensic toxicology for developing robust and specific bioanalytical methods.

Paliperidone (9-hydroxyrisperidone) is the active metabolite of risperidone, widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its metabolism involves oxidation, leading to the formation of this compound on the piperidine ring. While structurally similar, the addition of an oxygen atom significantly alters the molecule's fragmentation behavior under collision-induced dissociation (CID), providing a clear basis for their differentiation.

This document outlines the experimental rationale, presents detailed fragmentation schemes, and offers a direct comparison of the product ion spectra obtained via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Design & Rationale

The objective is to develop a scientifically sound method for distinguishing Paliperidone from its N-Oxide metabolite using tandem mass spectrometry. The choices of instrumentation and parameters are grounded in established principles of analytical chemistry to ensure sensitivity, specificity, and reproducibility.

Rationale for Methodology
  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is selected for its high resolution and rapid analysis times, which is essential for separating the parent drug from its potentially co-eluting metabolites in complex biological matrices.[1] A reversed-phase C18 column is employed, as it provides excellent retention and separation for moderately polar compounds like Paliperidone and its N-Oxide.

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is the technique of choice. ESI is a soft ionization method ideal for polar, thermally labile molecules, minimizing in-source fragmentation and maximizing the abundance of the protonated precursor ion, [M+H]+, which is essential for quantitative analysis and structural elucidation via MS/MS.[3]

  • Mass Analysis: A tandem quadrupole or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is utilized. This configuration allows for the selection of the specific precursor ion ([M+H]+) in the first quadrupole, fragmentation via CID in the collision cell, and analysis of the resulting product ions in the final mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) in triple quadrupole systems, provides exceptional selectivity and sensitivity.[3][4]

Experimental Workflow Diagram

The overall analytical process follows a logical sequence from sample introduction to data acquisition, ensuring a robust and validated methodology.

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol
  • Sample Preparation: A protein precipitation method is employed for plasma samples. To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., Paliperidone-d4, 100 ng/mL) and 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes. The resulting supernatant is transferred for injection.[1]

  • LC Conditions:

    • Column: Hedera ODS-2 (2.1 × 150 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: Isocratic elution with Methanol/Water containing 5 mM ammonium acetate and 0.1% formic acid.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Product Ion Scan (for fragmentation analysis) or MRM (for quantification).

    • Precursor Ions:

      • Paliperidone: m/z 427.2

      • This compound: m/z 443.2

    • Collision Gas: Argon.

    • Collision Energy: Optimized experimentally, typically in the range of 20-40 eV.

Fragmentation Analysis: Paliperidone

The chemical structure of Paliperidone contains several potential sites for fragmentation. Under CID, the protonated molecule ([M+H]+ at m/z 427.2) undergoes characteristic cleavages.

The most abundant and diagnostic fragmentation pathway involves the cleavage of the C-N bond of the ethyl-piperidine linker. This results in the formation of a stable, protonated pyrimidinone-containing fragment.

Proposed Fragmentation Pathway of Paliperidone

Caption: Key fragmentation pathways for protonated Paliperidone.

The primary product ion observed for Paliperidone is at m/z 207.2 .[3][4] This ion corresponds to the protonated 9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. Its high stability and abundance make it the ideal choice for quantification in MRM assays. Another significant fragment is observed at m/z 220.1 , corresponding to the fluorobenzisoxazole-piperidine portion of the molecule.

Fragmentation Analysis: this compound

The addition of an oxygen atom to the piperidine nitrogen fundamentally alters the fragmentation dynamics. The molecular weight of this compound is 442.5 g/mol , leading to a protonated precursor ion [M+H]+ at m/z 443.2 .[5]

A characteristic fragmentation for many N-oxides is the neutral loss of an oxygen atom ([M+H]+ - 16), which would yield the protonated parent drug at m/z 427.2.[6] However, a more diagnostic pathway involves the loss of a hydroxyl radical (-OH) or water (-H₂O) from the protonated N-oxide moiety, which is a common fragmentation route for N-oxides. The most significant fragmentation pathway mirrors that of Paliperidone, but with the additional mass of the oxygen atom retained on the piperidine fragment.

Proposed Fragmentation Pathway of this compound

Caption: Key fragmentation pathways for protonated this compound.

Upon CID, the N-Oxide also cleaves at the ethyl-piperidine linker. This generates two key fragments:

  • The fragment at m/z 207.2 , identical to the one from Paliperidone, representing the pyrimidinone moiety.

  • A unique and diagnostic fragment at m/z 236.1 . This ion corresponds to the fluorobenzisoxazole-piperidine N-oxide portion of the molecule. This fragment is exactly 16 Da higher than the corresponding fragment from Paliperidone (m/z 220.1), confirming the presence of the N-oxide on that specific moiety.

Comparative Data Summary

The key to differentiating the two compounds lies in monitoring the unique product ions that arise from their distinct structures. The following table summarizes the key mass transitions.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Diagnostic Product Ions (m/z)Fragment Identity
Paliperidone 427.2207.29-hydroxy-2-methyl-tetrahydropyrido[1,2-a]pyrimidin-4-one
220.16-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
This compound 443.2207.29-hydroxy-2-methyl-tetrahydropyrido[1,2-a]pyrimidin-4-one
236.1 6-fluoro-3-(1-oxido-piperidin-4-yl)benzo[d]isoxazole

The presence of the transition 443.2 → 236.1 is definitive for the identification of this compound, while the transition 427.2 → 207.2 is the primary choice for quantifying Paliperidone.[3]

Conclusion

The structural difference between Paliperidone and its N-Oxide metabolite, though subtle, provides a distinct and reliable signature in tandem mass spectrometry. By carefully selecting precursor ions and monitoring their unique product ions, researchers can achieve unambiguous identification and accurate quantification of both compounds in complex biological samples. The cleavage of the ethyl-piperidine linker provides the most valuable diagnostic information, with the resulting fluorobenzisoxazole-containing fragment clearly indicating the presence or absence of the N-oxide functionality. This guide provides the foundational data and rationale necessary for developing and validating high-confidence LC-MS/MS methods for pharmacokinetic, metabolic, or forensic investigations involving Paliperidone.

References

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The Case for Paliperidone (9-hydroxyrisperidone) as the Gold Standard Biomarker in Risperidone Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for atypical antipsychotics, the accurate assessment of drug exposure is paramount for optimizing efficacy and minimizing adverse effects. For risperidone, a widely prescribed medication for schizophrenia and bipolar disorder, the focus of metabolic monitoring has long been on its primary active metabolite, 9-hydroxyrisperidone, also known as paliperidone.[1] This guide provides a comprehensive comparison of paliperidone as the established biomarker for risperidone metabolism against the potential, yet unvalidated, candidate, paliperidone N-oxide. Through an examination of metabolic pathways, supporting experimental data, and validated analytical methodologies, we will delineate why paliperidone remains the unequivocal biomarker of choice.

Understanding Risperidone Metabolism: The Central Role of 9-Hydroxyrisperidone

Risperidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] This enzymatic action results in the hydroxylation of risperidone to form 9-hydroxyrisperidone (paliperidone), its major and pharmacologically active metabolite.[1] The therapeutic effect of risperidone is, in fact, attributed to the combined action of the parent drug and this active metabolite.[2]

A minor metabolic pathway for risperidone involves N-dealkylation. While other metabolites exist, their clinical significance is considered minimal compared to paliperidone. The metabolic conversion to paliperidone is a critical determinant of the drug's pharmacokinetic profile and is influenced by an individual's CYP2D6 genotype.

RisperidoneMetabolism Risperidone Risperidone Paliperidone Paliperidone (9-hydroxyrisperidone) (Active) Risperidone->Paliperidone CYP2D6 (Major) N_Dealkylation N-dealkylation (Minor Pathway) Risperidone->N_Dealkylation Paliperidone_N_Oxide This compound (Degradation Product) Paliperidone->Paliperidone_N_Oxide Degradation Inactive_Metabolites Inactive Metabolites N_Dealkylation->Inactive_Metabolites

Caption: LC-MS/MS Workflow

Conclusion: Upholding Scientific Integrity in Biomarker Validation

The principles of scientific integrity demand that a biomarker be rigorously validated through comprehensive studies that establish its clinical relevance, analytical reliability, and correlation with the pharmacological agent of interest. Paliperidone (9-hydroxyrisperidone) has met and exceeded these criteria, solidifying its position as the indispensable biomarker for monitoring risperidone metabolism.

In contrast, this compound, while a known chemical entity related to risperidone, currently lacks the requisite scientific evidence to be considered a valid biomarker. For researchers, clinicians, and professionals in drug development, the focus must remain on the validated and clinically actionable information provided by the measurement of risperidone and paliperidone. This approach ensures the highest standards of patient care and the continued development of robust therapeutic monitoring strategies.

References

  • Flarakos, J., Luo, W., Aman, M., Svinarov, D., Gerber, N., & Vouros, P. (2004). Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1026(1-2), 175–183. [Link]

  • Gopal, S., Liu, Y., Al-Saffar, A., Patel, H., & Choo, H. (2017). Maintenance dose conversion between oral risperidone and paliperidone palmitate 1 month: Practical guidance based on pharmacokinetic simulations. Clinical and Translational Science, 10(6), 468–475. [Link]

  • Hiemke, C., Bergemann, N., Clement, H. W., Conca, A., Deckert, J., Domschke, K., Eckermann, G., Egberts, K., Gerlach, M., Greiner, C., Gründer, G., Haen, E., Havemann-Reinecke, U., Hefner, G., Helmer, R., Janssen, G., Jaquenoud, E., Laux, G., Messer, T., … Riederer, P. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017.
  • León, J. de. (2020). Personalizing dosing of risperidone, paliperidone and clozapine using therapeutic drug monitoring and pharmacogenetics. Neuropharmacology, 168, 107656. [Link]

  • Leucht, S., Crippa, A., Siafis, S., Patel, M. X., Orsini, N., & de Leon, J. (2017). A systematic review and combined analysis of therapeutic drug monitoring studies for long-acting risperidone. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 925–934. [Link]

  • MDPI. (2023). Assessing the Clinical Efficacy of Therapeutic Drug Monitoring for Risperidone and Paliperidone in Patients with Schizophrenia: Insights from a Clinical Data Warehouse. [Link]

  • MDPI. (2022). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. [Link]

  • Olesen, O. V., & Linnet, K. (1997). Therapeutic Drug Monitoring of Risperidone and 9-hydroxyrisperidone in Serum With Solid-Phase Extraction and High-Performance Liquid Chromatography. Therapeutic Drug Monitoring, 19(3), 333–337. [Link]

  • Riedel, M., Apecechea, M., Saccomani, G., & Marder, S. R. (2010). INVEGA® (paliperidone ER) INVEGA - Comparison to Oral Risperidone SUMMARY. [Link]

  • Spina, E., Avenoso, A., Scordo, M. G., Ancione, M., Madia, A., Gatti, G., & Perucca, E. (2001). Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia. Psychopharmacology, 153(2), 238–243. [Link]

  • Synnovis. (2022). Risperidone (and 9-hydroxyrisperidone). [Link]

  • Takeda, K., Tanimoto, H., Uno, T., Yamada, S., & Sugawara, M. (2023). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 69, 102340. [Link]

  • Titov, M. I., Kliushnik, T. P., Vaiman, E. E., & Levin, V. I. (2016). [Therapeutic drug monitoring of risperidone and its active metabolite 9-hydroxyrisperidone in the treatment of schizophrenia]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 116(10), 53–58. [Link]

  • Urichuk, L., Prior, T. I., & Dursun, S. M. (2008). Comparative Pharmacology of Risperidone and Paliperidone. The Annals of Pharmacotherapy, 42(6), 834–841. [Link]

  • de Leon, J. (2010). The Pharmacokinetics of Paliperidone Versus Risperidone. Psychosomatics, 51(1), 80–80. [Link]

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A Senior Application Scientist's Comparative Guide: Immunoassay vs. Chromatography for Paliperidone N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic, stability, and safety studies. Paliperidone, an atypical antipsychotic, and its related compounds, such as Paliperidone N-Oxide, demand analytical methods that are not only sensitive but also unequivocally specific. This compound is a known impurity and a potential degradation product that can be generated during oxidative stress conditions.[] Its presence and concentration are critical quality attributes in formulation and stability testing.

This guide provides an in-depth, objective comparison of two principal analytical platforms—immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the fundamental principles, performance characteristics, and practical considerations of each technique, supported by experimental data and validation standards, to empower you to make the most informed decision for your analytical needs.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the reference method for the quantification of small molecules in complex biological matrices.[2][3] Its power lies in the synergistic combination of physical separation (liquid chromatography) and highly specific mass-based detection (tandem mass spectrometry).

The Principle of Causality: Why LC-MS/MS Excels

The unparalleled specificity of LC-MS/MS is its defining feature. The initial chromatographic step separates this compound from its parent drug, Paliperidone, and other metabolites or matrix components based on their physicochemical properties (e.g., polarity, size). Subsequently, the mass spectrometer isolates the protonated or deprotonated molecule of interest (the precursor ion) and fragments it into characteristic product ions. This multi-layered specificity (retention time, precursor ion mass, and product ion mass) virtually eliminates the risk of interferences, ensuring that the signal detected is genuinely from the analyte of interest. This is a self-validating system; a peak at the correct retention time that also produces the correct mass transition provides extremely high confidence in the identification and quantification.

Experimental Protocol: LC-MS/MS for Paliperidone and Related Substances

This protocol is a representative method synthesized from established practices for the analysis of Paliperidone and its impurities.[4][5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of plasma, add an internal standard (e.g., Paliperidone-d4).[5]
  • Precondition a mixed-mode SPE cartridge with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interfering substances.
  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[7][8]
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.077% w/v ammonium acetate) and an organic solvent (e.g., acetonitrile) is effective.[4]
  • Flow Rate: Typically around 1.0-1.3 mL/min.[4][7]
  • Injection Volume: 20 µL.[4]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode is generally used.
  • Detection: Multiple Reaction Monitoring (MRM) is employed.
  • MRM Transitions:
  • Paliperidone: m/z 427.2 > 207.2[5]
  • This compound: A specific transition would be determined during method development (e.g., monitoring the parent mass of 443.2 m/z and a characteristic fragment).
  • Internal Standard (Paliperidone-d4): m/z 431.2 > 211.2[5]
Performance Data: LC-MS/MS
ParameterTypical Performance for Paliperidone/MetabolitesSource(s)
Linearity Range 0.2 - 100 ng/mL[5][9]
LLOQ 0.1 - 0.5 ng/mL[8][10]
Accuracy (% Recovery) 95% - 105%[5][8]
Precision (%RSD) < 15% (Inter- and Intra-day)[7][8]
LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 Inject into UPLC/HPLC p4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (Precursor Ion) a3->a4 a5 Fragmentation (Collision Cell) a4->a5 a6 Mass Analysis (Product Ions) a5->a6 d1 Generate Chromatogram a6->d1 d2 Peak Integration d1->d2 d3 Quantification vs. Calibration Curve d2->d3

Caption: Workflow for this compound analysis by LC-MS/MS.

The High-Throughput Alternative: Immunoassay

Immunoassays are a common choice for therapeutic drug monitoring (TDM) in clinical settings due to their speed, ease of use, and automation capabilities.[11] These assays rely on the highly specific binding between an antibody and its target antigen (in this case, the drug or metabolite).

The Principle of Causality: The Specificity Challenge

The core of an immunoassay is the antibody's binding affinity. While designed to be specific, antibodies can sometimes exhibit cross-reactivity with structurally similar molecules. For this compound, there is a significant risk of cross-reactivity with the parent drug, Paliperidone, which is typically present at much higher concentrations. This can lead to an overestimation of the N-oxide concentration, compromising the accuracy of the result.[3] Therefore, the trustworthiness of an immunoassay hinges entirely on a thorough validation of its specificity and a clear understanding of its cross-reactivity profile. While no specific commercial immunoassay for this compound is widely documented, we can infer its potential performance based on assays for the parent drug.

Experimental Protocol: General Turbidimetric Immunoassay

This protocol outlines the general steps for a homogeneous immunoassay commonly used on automated clinical chemistry analyzers.[11]

1. Reagent Preparation:

  • Reconstitute lyophilized reagents (containing microparticles coated with the drug and specific antibodies) as per the manufacturer's instructions.
  • Load reagents onto an automated clinical chemistry analyzer.

2. Sample Analysis:

  • The analyzer pipettes a precise volume of the patient sample (serum or plasma) into a reaction cuvette.
  • Reagent 1 (antibodies) is added, allowing the drug in the sample to bind.
  • Reagent 2 (drug-coated microparticles) is added. These particles compete with the drug in the sample for the remaining antibody binding sites.
  • The degree of microparticle agglutination is inversely proportional to the concentration of the drug in the sample.

3. Detection and Quantification:

  • The analyzer measures the change in turbidity (light absorbance) of the solution.
  • The result is automatically calculated by comparing the sample's signal to a stored multi-point calibration curve.
Performance Data: Immunoassay (for Paliperidone)
ParameterTypical Performance for Antipsychotic ImmunoassaysSource(s)
Measuring Range 5 - 300 ng/mL (Varies by assay)[12]
LOQ Typically > 5 ng/mL[11][12]
Accuracy (% Recovery) 91% - 123%[11]
Precision (%RSD) < 10%[11]
Cross-Reactivity Variable; must be thoroughly validated[3]
Immunoassay Experimental Workflow

Immunoassay_Workflow cluster_prep Sample & Reagent Prep cluster_analysis Automated Analysis cluster_data Data Processing p1 Plasma/Serum Sample a1 Sample & Antibody Reagent Mix p1->a1 p2 Load Reagents on Analyzer p2->a1 a2 Add Drug-Coated Microparticles a1->a2 a3 Competitive Binding Reaction a2->a3 a4 Measure Turbidity a3->a4 d1 Compare Signal to Calibration Curve a4->d1 d2 Calculate Drug Concentration d1->d2

Caption: Workflow for a competitive turbidimetric immunoassay.

Head-to-Head Comparison: Scientific Integrity and Logic

The choice between LC-MS/MS and immunoassay is not merely a matter of preference but a decision dictated by the specific requirements of the study. Both methods must be validated according to rigorous standards set by regulatory bodies like the FDA and EMA to ensure data integrity.[13][14][15][16]

FeatureLC-MS/MSImmunoassayCausality and Experimental Choice
Specificity/Selectivity Very High. Can distinguish between parent drug, N-oxide, and other metabolites.Variable. Prone to cross-reactivity with structurally similar compounds.For impurity profiling and definitive quantification, the specificity of LC-MS/MS is non-negotiable.
Sensitivity (LLOQ) Very High. Capable of detecting sub-ng/mL concentrations.Moderate. Generally less sensitive than LC-MS/MS.To quantify trace levels of a degradation product like the N-oxide, the superior sensitivity of LC-MS/MS is essential.
Accuracy High. Directly measures the analyte, minimizing bias from cross-reactants.Potentially Compromised. Accuracy is dependent on the degree of cross-reactivity.An immunoassay may show good recovery in spiked samples but fail with incurred samples containing multiple metabolites.
Precision High. %RSD is consistently low with proper internal standardization.High. Modern automated platforms offer excellent reproducibility.Both methods can achieve high precision, but the accuracy of what is being precisely measured can differ.
Throughput Lower. Sample preparation is more intensive; run times are longer.Very High. Minimal sample prep; results in minutes.For large-scale clinical screening of a single analyte, the speed of an immunoassay is a major advantage.
Cost High. Expensive instrumentation and requires skilled operators.Lower. Lower cost per sample and less specialized training required.Budget and available resources are practical constraints that often favor immunoassays for routine TDM.
Multiplexing Excellent. Can simultaneously quantify multiple analytes in a single run.Limited. Typically measures only one analyte per assay.When measuring both the parent drug and its metabolites, LC-MS/MS is far more efficient.

Conclusion and Authoritative Recommendations

As a Senior Application Scientist, my recommendation is grounded in the principle of using the right tool for the specific scientific question at hand.

  • For research, drug development, formulation stability testing, and definitive pharmacokinetic studies involving this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal method of choice. Its superior specificity and sensitivity are essential for accurately quantifying a minor metabolite or degradation product in the presence of high concentrations of the parent drug. The data generated by a validated LC-MS/MS method is trustworthy and defensible for regulatory submissions.

  • Immunoassays may be considered for high-throughput therapeutic drug monitoring of the parent drug, Paliperidone, in a clinical setting where rapid turnaround is critical. However, if an immunoassay were to be considered for this compound, it would require an exceptionally rigorous validation to prove a lack of significant cross-reactivity from Paliperidone and other metabolites. Given the structural similarity, developing such a highly specific antibody would be a significant challenge.

Ultimately, the integrity of your data is paramount. While immunoassays offer advantages in speed and cost, the analytical rigor and specificity of LC-MS/MS make it the authoritative and trustworthy standard for the complex challenge of quantifying this compound.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Van Amsterdam, P. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Retrieved from [Link]

  • Kelly, T., et al. (2020). Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine. Therapeutic Drug Monitoring, 42(5), 716-722.
  • Sriramachandra, G. (2014). Bioanalytical method validation emea. Slideshare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND HPLC-MS-MS. Indo American Journal of Pharmaceutical Research, 3(12), 1375-1384.
  • ResearchGate. (n.d.). d: MS data for N-Oxide. Retrieved from [Link]

  • Kelly, T. L., et al. (2020). Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine. Therapeutic Drug Monitoring, 42(5), 716-722.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Boom, S., et al. (2009). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 37(8), 1615-1623.
  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • Clarke, W., et al. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples.
  • Wang, J., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Journal of Analytical Toxicology, 45(2), 158-167.
  • MDPI. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. [Link]

  • Dr. Oracle. (n.d.). What is the metabolism of paliperidone (Invega)? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

  • de Groot, M. J., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
  • ResearchGate. (n.d.). (PDF) Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Retrieved from [Link]

  • Srisawat, N., et al. (2024). Accuracy of rapid lateral flow immunoassays for human leptospirosis diagnosis: A systematic review and meta-analysis. PLoS Neglected Tropical Diseases, 18(5), e0012157.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Paliperidone N-Oxide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific and regulatory rationale behind each recommendation. Our commitment is to provide value beyond the product, ensuring the safety of your personnel and the protection of our environment.

Introduction: The Imperative for Proper Disposal

This compound is a primary active metabolite and known impurity of Paliperidone, an atypical antipsychotic.[1] As with any pharmacologically active compound, its disposal is not a trivial matter. The unknown toxicological and ecotoxicological profile of this compound, coupled with the known hazards of its parent compound, necessitates a cautious and systematic approach to waste management.[2]

Improper disposal, such as sewering or discarding in general waste, risks introducing a biologically active molecule into the environment, with unknown consequences for aquatic life and potentially human health through water reclamation.[3][4] This guide is grounded in the precautionary principle: in the absence of complete safety data, we treat related compounds with a high degree of care, adhering to the strictest relevant federal, state, and local regulations.

Hazard Identification and Risk Assessment

Key Risk Considerations:

  • Pharmacological Activity: As a metabolite of an active antipsychotic, the compound is biologically active.

  • Parent Compound Toxicity: The parent compound, Paliperidone, is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[5] This serves as a crucial surrogate for assessing potential risk.

  • Thermal Decomposition: Under fire conditions, Paliperidone and its derivatives can release hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[6][7] This directly informs the selection of high-temperature incineration as the preferred disposal method.

Compound Profile: this compound & Related Compounds
Compound Name This compound
Synonyms Paliperidone Related Compound D
CAS Number 761460-08-6[8]
Molecular Formula C23H27FN4O4[8]
Parent Compound Paliperidone (CAS: 144598-75-4)[7]
Parent Hazard (Oral) GHS Category 3: Toxic if swallowed
Ecotoxicity Data No data available[2]
Primary Regulatory Body Environmental Protection Agency (EPA)[9]
Governing Regulation Resource Conservation and Recovery Act (RCRA)[9]

Regulatory Framework: Adherence to EPA Standards

The primary regulation governing the disposal of this compound in a laboratory setting is the Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA).[9]

  • Hazardous Pharmaceutical Waste: The EPA's regulations for the management of hazardous waste pharmaceuticals are stringent. A key provision is the ban on sewering (flushing) of any hazardous pharmaceutical waste, a practice that directly contributes to environmental contamination.[3][10]

  • Classification: While this compound is not explicitly on an EPA "P" or "U" list of hazardous chemicals, its potential toxicity and pharmacological activity warrant its management as a hazardous waste.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous, and in cases of uncertainty, the most protective classification should be chosen.[7]

  • DEA Regulations: The Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, requiring they be rendered "non-retrievable."[11][12] Paliperidone is not a federally scheduled controlled substance, so these specific DEA regulations do not apply. However, the principle of rendering a drug inert is a best practice that is achieved through the EPA-compliant methods described below.

Personnel Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following minimum PPE is mandatory, based on safety data sheets for the parent compound and its derivatives.[2][13]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[2][13]

  • Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, consider additional impervious clothing.[2]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures waste is handled safely from the point of generation to its final destruction.

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal. Do not mix this compound waste with other waste streams.

  • Solid Waste: Includes expired pure compound, contaminated weigh boats, and filter papers.

  • Liquid Waste: Includes solutions containing this compound.

  • Contaminated Labware: Includes empty vials, pipette tips, and other disposables with more than a trace amount of residue. These should be managed as hazardous waste.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a dedicated, leak-proof container with a secure lid that is compatible with the waste type (e.g., a rigid, sealable plastic container for solids).

  • Label Clearly: The container must be clearly labeled as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste Pharmaceuticals" [10]

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic")

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from drains, heat sources, and incompatible materials (e.g., strong oxidizing agents).[2][7]

Step 4: Final Disposal

The only acceptable method for the final disposal of this compound is through a licensed hazardous material disposal company.[2]

  • Engage a Certified Vendor: Contract with a waste management provider certified to handle and transport hazardous pharmaceutical waste.

  • Schedule Pickup: Arrange for regular pickups according to your facility's waste generation rate and storage capacity.

  • Specify Destruction Method: The recommended and most environmentally sound destruction method is high-temperature incineration in a facility equipped with an afterburner and scrubber. [2] This process destroys the active molecule and neutralizes the hazardous decomposition products (e.g., hydrogen fluoride).

The logical flow for making disposal decisions can be visualized as follows:

G cluster_form Identify Waste Form cluster_action Segregation & Containerization Protocol start Waste Generated (Contains this compound) is_solid Pure Solid or Contaminated Sharps/Labware start->is_solid Solid? is_liquid Aqueous or Organic Solution start->is_liquid Liquid? is_empty Empty Container (Trace Residue) start->is_empty Empty? container_solid Place in dedicated, sealed container for SOLID Hazardous Pharmaceutical Waste. is_solid->container_solid container_liquid Place in dedicated, sealed container for LIQUID Hazardous Pharmaceutical Waste. is_liquid->container_liquid container_regular Dispose in appropriate non-hazardous lab waste (e.g., glass recycling). is_empty->container_regular label_waste Label Container: 'Hazardous Waste Pharmaceuticals' + Chemical Name + Date container_solid->label_waste container_liquid->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste final_disposal Arrange pickup by licensed hazardous waste contractor for high-temperature incineration. store_waste->final_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.[13][14]

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE described in Section 4.

  • Contain Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, avoid raising dust; gently cover the spill and collect material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[13][14]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

By adhering to these scientifically grounded and regulation-aligned procedures, you ensure the safe management of this compound waste, protecting your team and the environment.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PALIPERIDONE PALMITATE N-OXIDE. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Disposal Q&A. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Waste Advantage Magazine. (2015, September 2). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Summary for CID 115237. Retrieved from [Link]

  • Federal Register. (2014, September 9). Disposal of Controlled Substances. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]

  • California Pharmacists Association. (n.d.). Summary of DEA Final Rule on Disposal of Controlled Substances. Retrieved from [Link]

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